PF-562271 hydrochloride
Description
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Properties
IUPAC Name |
N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBZJWSAAWCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-562271 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a critical role in signaling pathways downstream of integrins and growth factor receptors, regulating essential cellular processes such as cell survival, proliferation, migration, and invasion.[4][5] Due to the overexpression and activation of FAK in a variety of human cancers, it has emerged as a significant target for anticancer drug development.[4][6][7] This technical guide provides an in-depth overview of the mechanism of action of PF-562271, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
PF-562271 exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, which prevents the catalytic activity of these kinases.[1][8] This direct inhibition blocks the autophosphorylation of FAK at tyrosine residue 397 (Y397), a crucial initial step for the recruitment and activation of downstream signaling molecules, including Src family kinases.[4][6] By disrupting FAK autophosphorylation, PF-562271 effectively abrogates the downstream signaling cascades that promote cell motility, survival, and proliferation.[4][8]
Quantitative Inhibitory Activity
The inhibitory potency of PF-562271 has been characterized in various assays, demonstrating high affinity for its primary targets.
| Target | Assay Type | IC50 | Reference(s) |
| FAK | Cell-free | 1.5 nM | [1][2][3][9] |
| Pyk2 | Cell-free | 14 nM (or 13 nM) | [2][3][9] |
| FAK (phospho-FAK) | Cell-based | 5 nM | [1][2][9] |
| FAK (Y397) | Cell-based | 10-30 nM | [7] |
| CDK2/E, CDK5/p35, CDK1/B, CDK3/E | Recombinant enzyme | 30-120 nM | [2] |
Cellular and In Vivo Effects
Preclinical studies have demonstrated the significant anti-tumor activity of PF-562271 across a range of cancer models.
| Model System | Effect | Dosage/Concentration | Reference(s) |
| Pancreatic Ductal Adenocarcinoma (PDA) cells | Inhibited migration to IGF-I and collagen, and invasion in response to serum.[10] Reduced migration of cancer-associated fibroblasts and macrophages.[10] | 0.1 µmol/L | [10] |
| A431 cells | Complete inhibition of collective cell invasion into collagen gels.[1] | 250 nM | [1] |
| Ewing sarcoma cell lines | Impaired cell viability. | Average IC50 of 2.4 µM | [2] |
| PC3-M xenografts | 45% tumor growth inhibition.[1] | 50 mg/kg p.o. bid | [1] |
| BxPc3 xenografts | 86% tumor growth inhibition.[1] | 50 mg/kg p.o. bid | [1] |
| PC3M-luc-C6 subcutaneous xenografts | 62% tumor growth inhibition after 2 weeks.[5] | 25 mg/kg PO BID 5x/wk | [5] |
| PC3M-luc-C6 metastasis model | Significant reduction in metastatic growth.[5] | 25 mg/kg PO BID 5x/wk | [5] |
| Orthotopic pancreatic cancer model | Reduced tumor growth, invasion, and metastases.[10] Decreased number of tumor-associated macrophages and fibroblasts.[10][11] | Not specified | [10][11] |
| Glioblastoma (in combination with TMZ) | In vitro: Reduced viability, cell cycle progression, invasion, and invadopodia formation.[12] In vivo: Reduced tumor size and invasive margins, increased apoptosis, and increased survival.[12] | In vitro: 16 nM; In vivo: 50 mg/kg orally | [12] |
Signaling Pathways and Experimental Workflows
FAK Signaling Pathway and Inhibition by PF-562271
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. scbt.com [scbt.com]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. malotilate.com [malotilate.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271: A Technical Guide to a Dual FAK and Pyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-562271 (also known as VS-6062), a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). FAK and Pyk2 are non-receptor tyrosine kinases that are critical mediators of signaling pathways involved in cell survival, proliferation, migration, and invasion. Their overexpression and activation are frequently associated with tumor progression and metastasis, making them attractive targets for cancer therapy.[1][2] This document details the biochemical and cellular activity of PF-562271, summarizes its in vivo efficacy in preclinical models, provides detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Biochemical and Cellular Activity
PF-562271 demonstrates high potency against FAK and Pyk2 with significant selectivity over other kinases.[3][4] The following tables summarize the key quantitative data on the inhibitory activity of PF-562271.
Table 1: Biochemical Activity of PF-562271 [3][5][6][7]
| Target | Assay Type | IC50 (nM) |
| FAK | Cell-free kinase assay | 1.5 |
| Pyk2 | Cell-free kinase assay | 13-14 |
| Fyn | In vitro kinase assay | 277 |
| CDK1/B | Recombinant enzyme assay | 30-120 |
| CDK2/E | Recombinant enzyme assay | 30-120 |
| CDK3/E | Recombinant enzyme assay | 30-120 |
| CDK5/p35 | Recombinant enzyme assay | 30-120 |
Table 2: Cellular Activity of PF-562271 [3][5][8]
| Cell Line/Assay | Endpoint | IC50 |
| Inducible cell-based assay | Phospho-FAK (Y397) inhibition | 5 nM |
| Pancreatic ductal adenocarcinoma (PDA) cells (MPanc-96, MAD08-608) | Maximal inhibition of FAK Y397 phosphorylation | 0.1 - 0.3 µM |
| FAK WT cells | Cell proliferation (2D culture) | 3.3 µM |
| FAK-/- cells | Cell proliferation (2D culture) | 2.08 µM |
| FAK kinase-deficient (KD) cells | Cell proliferation (2D culture) | 2.01 µM |
| Ewing sarcoma cell lines (average of 7 lines) | Cell viability (3-day treatment) | 2.4 µM |
| TC32 (Ewing sarcoma) | Cell viability | 2.1 µM |
| A673 (Ewing sarcoma) | Cell viability | 1.7 µM |
In Vivo Efficacy in Preclinical Models
PF-562271 has demonstrated significant anti-tumor activity in various human subcutaneous xenograft models.[3]
Table 3: In Vivo Efficacy of PF-562271 in Xenograft Models [3][9][10][11]
| Tumor Model | Cell Line | Dose and Schedule | Maximum Tumor Growth Inhibition (%) |
| Prostate Cancer | PC-3M | 25-50 mg/kg, twice daily | 78-94 |
| Breast Cancer | BT474 | 25-50 mg/kg, twice daily | 78-94 |
| Pancreatic Cancer | BxPc3 | 25-50 mg/kg, twice daily | 78-94 |
| Colon Cancer | LoVo | 25-50 mg/kg, twice daily | 78-94 |
| Prostate Cancer (subcutaneous) | PC3M-luc-C6 | 25 mg/kg, PO BID, 5x/wk for 2 weeks | 62 |
| Pancreatic Cancer (orthotopic) | MPanc-96 | 33 mg/kg, twice daily for 2 weeks | 46 |
Signaling Pathways
FAK and Pyk2 are key components of intracellular signaling cascades initiated by integrins and growth factor receptors. Their inhibition by PF-562271 disrupts these pathways, leading to reduced cell migration, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PF-562271.
FAK/Pyk2 Kinase Assay (Cell-Free)
This protocol describes a method to determine the in vitro inhibitory activity of PF-562271 against FAK and Pyk2 kinases.
Materials:
-
Purified activated FAK kinase domain (amino acids 410-689)
-
Purified activated Pyk2 kinase domain
-
ATP
-
Poly(Glu, Tyr) substrate (p(Glu/Tyr))
-
Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)
-
PF-562271
-
Anti-phospho-tyrosine (PY20) antibody
-
HRP-conjugated goat anti-mouse IgG antibody
-
HRP substrate
-
2 M H₂SO₄ (Stop solution)
-
96-well plates
Procedure:
-
In a 96-well plate, add the purified activated FAK or Pyk2 kinase domain, 50 µM ATP, and 10 µg per well of p(Glu/Tyr) substrate in kinase buffer.
-
Add serially diluted PF-562271 to the wells. A typical starting concentration is 1 µM with 1/2-log dilutions. Each concentration should be tested in triplicate.
-
Incubate the plate for 15 minutes at room temperature.
-
To detect phosphorylation of the p(Glu/Tyr) substrate, add a general anti-phospho-tyrosine (PY20) antibody.
-
Following a wash step, add an HRP-conjugated secondary antibody.
-
After another wash step, add the HRP substrate.
-
Stop the reaction by adding 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a plate reader.
-
Determine the IC50 values using the Hill-Slope Model.[3]
Cellular Proliferation Assay (Sulforhodamine B - SRB)
This protocol outlines a method to assess the effect of PF-562271 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
PF-562271
-
Trichloroacetic acid (TCA), 25% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris buffer (10 mM, pH 10.5)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates and allow them to attach for 48 hours.
-
Treat the cells with various concentrations of PF-562271 for 72 hours.
-
Fix the cells by adding ice-cold 25% TCA solution and incubating for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Resuspend the bound dye in 10 mM Tris buffer.
-
Read the absorbance at 540 nm.
-
Calculate the IC50 values using appropriate software such as GraphPad Prism.[3]
Western Blot for FAK Phosphorylation
This protocol describes the detection of FAK phosphorylation at tyrosine 397 (Y397) in cell lysates to confirm the cellular activity of PF-562271.
Materials:
-
Cancer cell lines
-
PF-562271
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
Procedure:
-
Treat cultured cells with PF-562271 at various concentrations and for desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against phospho-FAK (Y397).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK to ensure equal loading.[8]
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.
Materials:
-
Human tumor cell lines
-
Immunocompromised mice (e.g., athymic nude mice)
-
PF-562271 formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject human tumor cells into the flank of immunocompromised mice.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer PF-562271 orally at the desired dose and schedule (e.g., 25-50 mg/kg, twice daily). The control group receives the vehicle.
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the planned duration of the study.
-
At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis, such as immunohistochemistry.[3]
Conclusion
PF-562271 is a potent dual inhibitor of FAK and Pyk2 with demonstrated efficacy in preclinical models of various cancers. Its ability to inhibit key signaling pathways involved in tumor growth, survival, and metastasis makes it a valuable tool for cancer research and a promising candidate for clinical development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical utility, both as a monotherapy and in combination with other agents, is warranted.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
PF-562271 Hydrochloride: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small molecule inhibitor targeting Focal Adhesion Kinase (FAK).[1] This technical guide provides an in-depth overview of its target selectivity, detailing its inhibitory activity against its primary targets and a broader range of kinases. The information presented herein is intended to support researchers and drug development professionals in their investigation and application of this compound.
Data Presentation: Quantitative Inhibitory Activity
The target selectivity of PF-562271 has been characterized through various in vitro assays, revealing high potency for FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[2][3] The compound demonstrates significant selectivity for FAK over Pyk2 and is markedly less active against a wide panel of other protein kinases, with the exception of some cyclin-dependent kinases (CDKs).[2][3]
| Target Kinase | IC50 (nM) | Assay Type | Notes |
| FAK | 1.5 | Cell-free recombinant enzyme assay | Primary target, demonstrating high potency.[2][3] |
| Pyk2 | 13 - 14 | Cell-free recombinant enzyme assay | Approximately 10-fold less potent than for FAK.[2][3] |
| FAK (phosphorylated) | 5 | Cell-based assay | Potent inhibition of FAK autophosphorylation in a cellular context.[2][3] |
| CDK1/B | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |
| CDK2/E | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |
| CDK3/E | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |
| CDK5/p35 | 30 - 120 | Recombinant enzyme assay | Off-target activity observed.[2] |
Table 1: In vitro inhibitory activity of PF-562271 against primary targets and selected off-targets.
PF-562271 exhibits over 100-fold selectivity against a majority of other tested protein kinases.[3] This high degree of selectivity is crucial for minimizing off-target effects and for the precise dissection of FAK- and Pyk2-mediated signaling pathways in research settings.
Experimental Protocols
The determination of the inhibitory activity of PF-562271 relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of this inhibitor.
In Vitro FAK Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified recombinant kinase.
Materials:
-
Purified, activated FAK kinase domain (e.g., amino acids 410-689)
-
Kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)
-
Substrate: Poly(Glu, Tyr) 4:1 random peptide polymer
-
ATP (Adenosine triphosphate)
-
This compound (or other test compound)
-
Anti-phospho-tyrosine (pTyr) antibody (e.g., PY20)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)
-
HRP substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of PF-562271 at various concentrations (e.g., 1/2-log dilutions starting from 1 µM). Each concentration should be tested in triplicate.
-
Kinase Reaction Setup: In a suitable microplate, combine the purified activated FAK kinase domain with the Poly(Glu, Tyr) substrate in the kinase buffer.
-
Inhibitor Addition: Add the serially diluted PF-562271 or vehicle control (e.g., DMSO) to the respective wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of 50 µM.
-
Incubation: Incubate the reaction mixture for 15 minutes at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation:
-
Stop the reaction.
-
Detect the phosphorylation of the Poly(Glu, Tyr) substrate using an ELISA-based method.
-
Coat the wells with the reaction mixture.
-
Add the anti-phospho-tyrosine primary antibody.
-
Incubate and wash.
-
Add the HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add the HRP substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable model (e.g., Hill-Slope Model).[3]
Kinase Selectivity Profiling
Broad kinase selectivity is often assessed using commercially available screening services, such as the KinaseProfiler™ service. These services typically employ radiometric or luminescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound.
General Workflow:
-
Compound Submission: The test compound (PF-562271) is submitted to the screening service at a specified concentration (e.g., 1 µM).
-
Assay Performance: The service provider performs in vitro kinase assays for a large panel of purified kinases. These assays typically measure the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate or utilize luminescence-based detection of ATP consumption.
-
Data Analysis: The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO) to calculate the percentage of inhibition.
-
Reporting: A comprehensive report is generated, detailing the percentage of inhibition for each kinase in the panel, allowing for the assessment of the compound's selectivity profile.
Mandatory Visualization
The following diagrams illustrate the primary signaling pathway affected by PF-562271 and a generalized workflow for determining kinase inhibitor selectivity.
Caption: FAK Signaling Pathway Inhibition by PF-562271.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
PF-562271: A Technical Guide to a Potent ATP-Competitive Reversible Inhibitor of Focal Adhesion Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271, also known as VS-6062, is a potent, orally bioavailable, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signaling pathways downstream of integrins and growth factor receptors, thereby regulating cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Upregulation of FAK is observed in numerous human cancers and is often associated with increased malignancy and metastatic potential.[3][4] Consequently, FAK has emerged as a promising therapeutic target for anticancer drug development.[3] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, biochemical and cellular activity, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of FAK and Pyk2, thereby preventing the phosphorylation of these kinases and subsequent activation of downstream signaling cascades.[4] This inhibition of FAK autophosphorylation at tyrosine 397 (Y397) is a key event that disrupts the recruitment and activation of other signaling molecules, including Src family kinases, PI3K, and MAPK.[4][5] The downstream effects of FAK inhibition by PF-562271 include the suppression of tumor cell migration, proliferation, and survival.[4]
Data Presentation
Table 1: In Vitro Kinase and Cell-Based Assay Data
| Target/Assay | IC₅₀ (nM) | Cell Line/Assay Conditions | Reference |
| FAK (recombinant enzyme) | 1.5 | ATP-competitive kinase assay | [1][2] |
| Pyk2 (recombinant enzyme) | 13 - 14 | ATP-competitive kinase assay | [1][2] |
| FAK (cell-based) | 5 | Inducible cell-based assay measuring phospho-FAK | [1] |
| CDK1/B | 30 - 120 | Recombinant enzyme assay | [1] |
| CDK2/E | 30 - 120 | Recombinant enzyme assay | [1] |
| CDK3/E | 30 - 120 | Recombinant enzyme assay | [1] |
| CDK5/p35 | 30 - 120 | Recombinant enzyme assay | [1] |
Table 2: In Vitro Cell Viability Data
| Cell Line | IC₅₀ (µM) | Assay Type | Reference |
| Ewing Sarcoma Cell Lines (average) | 2.4 (after 3 days) | Not specified | [1] |
| TC32 (Ewing Sarcoma) | 2.1 | Not specified | [1] |
| A673 (Ewing Sarcoma) | 1.7 | Not specified | [1] |
| FAK WT | 3.3 | 2D culture | [2] |
| FAK -/- | 2.08 | 2D culture | [2] |
| FAK Kinase-Deficient (KD) | 2.01 | 2D culture | [2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| PC-3M (Prostate) | 25-50 mg/kg twice daily | 78 - 94 | [2] |
| BT474 (Breast) | 25-50 mg/kg twice daily | 78 - 94 | [2] |
| BxPc3 (Pancreatic) | 25-50 mg/kg twice daily | 78 - 94 | [2] |
| LoVo (Colon) | 25-50 mg/kg twice daily | 78 - 94 | [2] |
| PC3M-luc-C6 (Prostate, subcutaneous) | 25 mg/kg PO BID, 5x/wk for 2 weeks | 62 | [3][6] |
Table 4: Clinical Trial Data (Phase 1)
| Parameter | Value | Study Population | Reference |
| Recommended Phase II Dose (RP2D) | 125 mg twice per day with food | Advanced non-hematologic malignancies | [7] |
| Midazolam Cₘₐₓ increase | 60% | Subgroup of patients | [7] |
| Midazolam AUC increase | > 2-fold | Subgroup of patients | [7] |
Experimental Protocols
Recombinant FAK Kinase Assay
This assay measures the ability of PF-562271 to inhibit the enzymatic activity of purified FAK.
Materials:
-
Purified, activated FAK kinase domain
-
ATP
-
Random peptide polymer of Glu and Tyr (p(Glu/Tyr))
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl₂)
-
PF-562271
-
Anti-phospho-tyrosine (PY20) antibody
-
HRP-conjugated secondary antibody
-
HRP substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
96-well plates
-
Plate reader
Procedure:
-
In a 96-well plate, add the purified FAK kinase domain to the kinase buffer.
-
Add the substrate, p(Glu/Tyr), to each well.
-
Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for a specified time (e.g., 15 minutes) at an appropriate temperature (e.g., room temperature or 30°C).
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using a primary anti-phospho-tyrosine antibody.
-
Add an HRP-conjugated secondary antibody.
-
Add the HRP substrate and allow the color to develop.
-
Stop the color development with a stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay assesses the effect of PF-562271 on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PF-562271
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach for 48 hours.
-
Treat the cells with a range of concentrations of PF-562271. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 3 days).
-
Fix the cells by adding ice-cold TCA solution.
-
Wash the plates with water and air-dry.
-
Stain the cells with SRB solution.
-
Wash the plates with 1% acetic acid to remove unbound dye and air-dry.
-
Solubilize the bound dye with Tris buffer.
-
Read the absorbance at 540 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Western Blot for FAK Phosphorylation
This method is used to assess the effect of PF-562271 on FAK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PF-562271
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FAK Y397, anti-total FAK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of PF-562271 for a specified time.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of PF-562271 in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., PC3M-luc-C6)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel (optional)
-
PF-562271 formulation for oral administration
-
Vehicle control
-
Calipers
-
Bioluminescent imaging system (if using luciferase-expressing cells)
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer PF-562271 (e.g., 25 mg/kg) or vehicle control orally, twice daily (BID), five days a week.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2) at regular intervals.
-
If using luciferase-expressing cells, perform bioluminescent imaging to monitor tumor burden.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Mandatory Visualization
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for the evaluation of PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
PF-562271 Hydrochloride: A Technical Guide for Cancer Progression Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With significant selectivity for FAK over other kinases, PF-562271 has emerged as a critical tool in cancer research, demonstrating preclinical efficacy in reducing tumor growth, invasion, and metastasis.[4][5][6] This technical guide provides an in-depth overview of PF-562271, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers in their investigation of its therapeutic potential.
Mechanism of Action
PF-562271 exerts its anti-tumor effects primarily through the inhibition of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[2][6] FAK is often overexpressed and activated in various human cancers, correlating with a more invasive and aggressive phenotype.[3][6][7] By binding to the ATP pocket of FAK and Pyk2, PF-562271 blocks their catalytic activity, thereby preventing the autophosphorylation of FAK at tyrosine 397 (Y397).[4][8] This phosphorylation event is critical for the recruitment and activation of downstream signaling molecules, including those in the PI3K/Akt and MAPK/ERK pathways, which are central to cancer progression.[2][9] Inhibition of this cascade leads to decreased cell migration, proliferation, and survival of cancer cells.[2]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target/Assay | IC50 Value | Cell Line(s) | Reference |
| FAK (catalytic activity) | 1.5 nM | - | [1][3] |
| Pyk2 (catalytic activity) | 14 nM | - | [1][3] |
| FAK (cell-based autophosphorylation) | 5 nM | Inducible cell-based assay | [1][3] |
| FAK Y397 Autophosphorylation | 10-30 nM | Fibroblasts, epithelial cells, prostate, ovarian, and pancreatic cancer cells | [10] |
| Cell Proliferation (2D cultures) | 2.01-3.3 µM | FAK WT, FAK-/-, FAK kinase-deficient (KD) cells | [1] |
| Cell Viability | Average of 2.4 µM | Seven Ewing sarcoma cell lines | [11] |
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3M | 25 mg/kg, PO, BID | 78-94% | [1] |
| Breast Cancer | BT474 | 25-50 mg/kg, PO, BID | 78-94% | [1] |
| Pancreatic Cancer | BxPc3 | 25-50 mg/kg, PO, BID | 78-94% | [1] |
| Colon Cancer | LoVo | 25-50 mg/kg, PO, BID | 78-94% | [1] |
| Prostate Cancer (subcutaneous) | PC3M-luc-C6 | 25 mg/kg, PO, BID (5x/wk) | 62% | [12] |
| Glioblastoma | C57Bl/6-GL261 | 50 mg/kg, PO, once daily (in combination with Temozolomide) | Significant reduction in tumor size | [13] |
Signaling Pathway
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (via integrins) to downstream pathways that regulate key cellular processes involved in cancer progression. PF-562271 acts by directly inhibiting the kinase activity of FAK.
FAK Signaling Pathway and Inhibition by PF-562271.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of PF-562271.
In Vitro Cell Viability/Proliferation Assay
This protocol is adapted from studies investigating the effect of PF-562271 on cancer cell proliferation.[1][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of PF-562271 on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 2X serial dilution of PF-562271 in complete medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression analysis.
Western Blot Analysis of FAK Phosphorylation
This protocol is based on methodologies used to confirm the on-target effect of PF-562271.[8][13]
Objective: To assess the inhibitory effect of PF-562271 on FAK autophosphorylation at Y397.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of PF-562271 (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PF-562271 in a subcutaneous xenograft model.[1][12]
Workflow for an In Vivo Xenograft Study with PF-562271.
Objective: To determine the effect of PF-562271 on tumor growth in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (often resuspended in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer PF-562271 orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily). The control group receives the vehicle solution.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined size limit.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.
-
Efficacy Calculation: Calculate the tumor growth inhibition (TGI) as follows: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Conclusion
This compound is a well-characterized and selective inhibitor of FAK and Pyk2 that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its ability to inhibit key signaling pathways involved in cell migration, proliferation, and survival makes it a valuable tool for cancer progression research. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of FAK inhibition in oncology. Further investigation, including combination therapies and exploration of its effects on the tumor microenvironment, will continue to delineate the clinical utility of PF-562271 and similar FAK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
The FAK/Pyk2 Axis: A Critical Regulator of Cell Migration and Survival
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) are non-receptor tyrosine kinases that form a distinct subfamily crucial for integrating signals from the extracellular matrix and growth factor receptors. This technical guide provides a comprehensive overview of the FAK/Pyk2 signaling axis, detailing its pivotal roles in orchestrating cell migration and survival. We delve into the core signaling pathways, present quantitative data from key experimental findings in structured tables, and provide detailed experimental protocols for assays essential to the study of FAK and Pyk2. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the FAK/Pyk2 axis in diseases characterized by aberrant cell migration and survival, such as cancer.
Introduction
Focal Adhesion Kinase (FAK) and its closely related homolog, Proline-rich Tyrosine Kinase 2 (Pyk2), are central players in the intricate signaling networks that govern fundamental cellular processes.[1] FAK is ubiquitously expressed and has been extensively studied for its role in mediating signals from integrins and growth factor receptors to control cell motility, proliferation, and survival.[2] Pyk2, while sharing structural similarity with FAK, exhibits a more restricted expression pattern, primarily in the central nervous system and hematopoietic cells, and is notably activated by stimuli that elevate intracellular calcium levels.[3]
Both kinases are characterized by a central kinase domain flanked by large N- and C-terminal domains, which contain multiple protein-protein interaction motifs.[1] A key event in their activation is autophosphorylation (at Tyr397 in FAK and Tyr402 in Pyk2), which creates a high-affinity binding site for the SH2 domain of Src family kinases.[4] This interaction leads to the full activation of FAK/Pyk2 and the subsequent phosphorylation of numerous downstream substrates, thereby initiating a cascade of signaling events that regulate the cytoskeleton, gene expression, and apoptosis.
Given their significant roles in promoting cell migration and survival, both FAK and Pyk2 are frequently overexpressed and hyperactivated in various cancers, correlating with increased malignancy, metastasis, and poor prognosis.[5] This has positioned the FAK/Pyk2 axis as an attractive target for therapeutic intervention. This guide aims to provide a detailed technical resource on the FAK/Pyk2 axis, summarizing key quantitative data, outlining experimental methodologies, and visualizing complex signaling pathways.
Core Signaling Pathways
The FAK/Pyk2 axis integrates signals from various cell surface receptors to modulate cell migration and survival through a complex network of downstream pathways.
Cell Migration
FAK and Pyk2 are master regulators of cell migration. Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK recruits and phosphorylates a host of signaling and adaptor proteins, including p130Cas and paxillin.[2] This leads to the activation of small GTPases of the Rho family, such as RhoA, Rac1, and Cdc42, which are critical for regulating the actin cytoskeleton dynamics required for cell movement.[6][7] FAK-mediated signaling promotes the formation of lamellipodia and filopodia, the turnover of focal adhesions, and the generation of contractile forces necessary for cell propulsion.[6] Pyk2 can also contribute to cell migration, in some contexts compensating for the loss of FAK.[8] However, its role can be cell-type specific, and in some instances, it may not fully rescue FAK-deficient migration phenotypes.[8]
Cell Survival
The FAK/Pyk2 axis plays a crucial role in promoting cell survival, primarily by suppressing apoptosis. A key mechanism is the activation of the PI3K/Akt signaling pathway.[9] Activated FAK can directly bind to the p85 subunit of PI3K, leading to the production of PIP3 and the subsequent activation of Akt.[9] Akt, a serine/threonine kinase, phosphorylates and inactivates several pro-apoptotic proteins, such as Bad and caspase-9, and promotes the activity of anti-apoptotic proteins like Bcl-2. FAK signaling can also activate the MAPK/ERK pathway, which contributes to cell survival by regulating the expression of survival-related genes.[1] In some cellular contexts, Pyk2 has been shown to induce apoptosis, suggesting a differential and context-dependent role for these two kinases in regulating cell fate.[10]
Quantitative Data Presentation
The following tables summarize quantitative data from studies investigating the role of the FAK/Pyk2 axis in cell migration and survival.
Table 1: Effect of FAK/Pyk2 Inhibition on Cell Migration and Invasion
| Cell Line | Assay Type | Treatment | Concentration | Effect on Migration/Invasion | Reference |
| RKO (Colon Carcinoma) | Wound Healing | FAK siRNA | - | Significant suppression of migrational potency | [11] |
| RKO (Colon Carcinoma) | Transwell | FAK siRNA | - | Significant suppression of migrational potency | [11] |
| MDA-MB-231 (Breast Cancer) | 3D Matrix Invasion | FAK siRNA | - | Average invasion depth reduced from 123.9 µm to 31.5 µm | [1] |
| FAK wt/wt MEFs | 3D Matrix Invasion | Pyk2 siRNA | - | Mean invasion depth reduced from 113.5 µm to 25.3 µm | [1] |
| Neuroblastoma (SK-N-BE(2)) | Transwell Invasion | FAK inhibitor | Not specified | ~75% decrease in invasion | [5] |
| Neuroblastoma (SK-N-AS) | Transwell Invasion | FAK inhibitor | Not specified | ~50% decrease in invasion | [5] |
| Colon Carcinoma (HCT-116) | Transwell Invasion | FAK inhibitor | Not specified | ~70% decrease in invasion | [5] |
Table 2: Effect of FAK/Pyk2 Inhibition on Cell Survival and Apoptosis
| Cell Line | Treatment | Concentration | Effect on Survival/Apoptosis | Reference |
| Ovarian Cancer Cells (OVISE) | PF-562,271 (FAK/Pyk2 inhibitor) | 0.01 - 10 µM | Dose-dependent inhibition of FAK and Pyk2 autophosphorylation | [12] |
| Ovarian Cancer Cells | PF-562,271 + ABT-737 (Bcl-2/Bcl-xL inhibitor) | 5 µM / 1 µM | Synergistic induction of apoptosis (cleaved caspase-3, -8, PARP) | [12] |
| K562 (Leukemia) | 4-DMOCP | IC50 | 2.15-fold increase in caspase-3 activity after 72h | [13] |
| KG1-a (Leukemia) | 4-DMOCP | IC50 | 1.41-fold increase in caspase-3 activity after 72h | [13] |
| Rat-1 Fibroblasts | Pyk2 overexpression | - | Apoptotic index of 0.8-0.84 (vs. 0.13 for FAK) | [14] |
Table 3: IC50 Values of FAK/Pyk2 Inhibitors
| Inhibitor | Target(s) | Cell Line | Assay | IC50 | Reference |
| PF-573,228 | FAK | MDA-MB-468 (TNBC) | Cell Viability | ~1 µM | [15] |
| PF-431,396 | FAK/Pyk2 | MDA-MB-468 (TNBC) | Cell Viability | ~0.1 µM | [15] |
| Defactinib (VS-6063) | FAK/Pyk2 | CLL cells | Cell Viability | Dose-dependent effect | [16] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the FAK/Pyk2 axis are provided below.
In Vitro Kinase Assay
This assay measures the enzymatic activity of FAK or Pyk2 and the inhibitory potential of test compounds.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the kinase activity.[17]
-
Materials:
-
Purified recombinant FAK or Pyk2 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[18]
-
ATP
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor or vehicle control (e.g., DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
In a 384-well plate, add 1 µl of the inhibitor solution or vehicle control.
-
Add 2 µl of FAK/Pyk2 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.[17]
-
Immunoprecipitation and Western Blotting
This protocol is used to analyze the phosphorylation status and protein-protein interactions of FAK and Pyk2.
-
Principle: An antibody specific to the protein of interest (FAK or Pyk2) is used to isolate it from a cell lysate. The isolated protein and its binding partners can then be detected by Western blotting.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibodies (e.g., anti-FAK, anti-Pyk2, anti-phospho-FAK(Y397), anti-phospho-Pyk2(Y402))
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with the primary antibody overnight at 4°C with gentle rocking.
-
Add Protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Collect the beads by centrifugation and wash the pellet multiple times with lysis buffer.[19]
-
Resuspend the pellet in SDS sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the desired primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.[17]
-
Wound Healing (Scratch) Assay
This assay assesses the effect of FAK/Pyk2 modulation on collective cell migration.
-
Principle: A scratch is created in a confluent cell monolayer, and the rate of wound closure is monitored over time.
-
Materials:
-
Culture plates (e.g., 12-well)
-
Pipette tip (e.g., 1 mm)
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a culture plate to achieve a confluent monolayer.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Gently wash the cells to remove detached cells and replenish with fresh medium containing the test compound or vehicle.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[17]
-
Measure the width of the scratch at different time points to quantify the rate of wound closure.
-
Transwell Migration/Invasion Assay
This assay measures the chemotactic migration or invasion of cells through a porous membrane.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion assays, the membrane is coated with an extracellular matrix component (e.g., Matrigel).
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assays)
-
Chemoattractant (e.g., serum-containing medium)
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
-
Procedure:
-
(For invasion assay) Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.
-
Add chemoattractant to the lower chamber.
-
Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Incubate for a suitable period (e.g., 16-48 hours) to allow for migration/invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope to quantify migration/invasion.
-
Conclusion and Future Directions
The FAK/Pyk2 axis represents a critical signaling hub that translates extracellular cues into cellular responses governing migration and survival. The wealth of data implicating this axis in cancer progression has spurred significant interest in developing inhibitors that target these kinases. While several FAK inhibitors have entered clinical trials, challenges such as acquired resistance and the compensatory roles of Pyk2 highlight the need for more sophisticated therapeutic strategies.
Future research will likely focus on developing dual FAK/Pyk2 inhibitors or combination therapies that target parallel survival pathways to overcome resistance. A deeper understanding of the distinct and overlapping functions of FAK and Pyk2 in different cellular contexts will be crucial for designing more effective and personalized treatments. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of the FAK/Pyk2 axis and to develop novel therapeutic interventions for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. FAK Differentially Mechanoregulates Cell Migration during Wound Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of Pyk2 and focal adhesion kinase (FAK). The C-terminal domain of FAK confers response to cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Endogenous Control Mechanisms of FAK and PYK2 and Their Relevance to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of RhoA Activity by Adhesion Molecules and Mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyk2 and Src‐family protein‐tyrosine kinases compensate for the loss of FAK in fibronectin‐stimulated signaling events but Pyk2 does not fully function to enhance FAK− cell migration | The EMBO Journal [link.springer.com]
- 9. PYK2 antibody (17592-1-AP) | Proteintech [ptglab.com]
- 10. Development and characterization of selective FAK inhibitors and PROTACs with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Inhibition of FAK, PYK2 and BCL-XL Synergistically Enhances Apoptosis in Ovarian Clear Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of Apoptosis after Expression of PYK2, a Tyrosine Kinase Structurally Related to Focal Adhesion Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on PF-562271 Hydrochloride and its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-562271 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (PYK2). The document delves into its mechanism of action and its significant impact on the tumor microenvironment (TME), with a focus on its potential as an anti-neoplastic and anti-angiogenic agent.
Core Mechanism of Action
This compound is a synthetic, orally bioavailable small molecule that functions as a reversible, ATP-competitive inhibitor of FAK and, to a lesser extent, PYK2.[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways initiated by integrins and growth factor receptors, which are crucial for cell proliferation, migration, adhesion, and survival.[3][4] Upregulated in numerous tumor types, FAK is implicated in tumor cell invasion, proliferation, and migration.[1][3]
PF-562271 binds to the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Y397).[4][5] This initial phosphorylation event is a critical step for the recruitment and activation of other signaling proteins, such as Src family kinases, which further phosphorylate FAK at other sites to create a fully active signaling complex.[6] By inhibiting FAK phosphorylation, PF-562271 effectively blocks downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of PF-562271 from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| Recombinant FAK | 1.5 nM | Cell-free assay | [7][8] |
| Recombinant PYK2 | 14 nM | Cell-free assay | [7][8] |
| FAK Phosphorylation | 5 nM | Cell-based assay | [9] |
| FAK Phosphorylation (EC50) | 93 ng/mL | In vivo (tumor-bearing mice) | [10] |
| Cell Proliferation (FAK WT) | 3.3 µM | Mouse Embryonic Fibroblasts | [8] |
| Cell Proliferation (FAK-/-) | 2.08 µM | Mouse Embryonic Fibroblasts | [8] |
| Cell Proliferation (FAK KD) | 2.01 µM | Mouse Embryonic Fibroblasts | [8] |
| MV-4-11 Cell Growth | 0.2766 µM | Human Leukemia Cell Line | [8] |
| SW982 Cell Growth | 0.3282 µM | Human Sarcoma Cell Line | [8] |
| KM12 Cell Growth | 0.38557 µM | Human Colon Cancer Cell Line | [8] |
Table 2: In Vivo Tumor Growth Inhibition by PF-562271
| Tumor Model | Treatment Dose | Tumor Growth Inhibition | Reference |
| BxPc3 Pancreatic Xenograft | 50 mg/kg p.o. bid | 86% | [9] |
| PC3-M Prostate Xenograft | 50 mg/kg p.o. bid | 45% | [9] |
| PC-3M, BT474, BxPc3, LoVo | 25-50 mg/kg twice daily | 78% to 94% | [8] |
| MAD08-608 Pancreatic Tumors | 33 mg/kg twice daily | 59% ± 15% reduction | [3][7] |
Modulation of the Tumor Microenvironment
PF-562271 significantly alters the TME by targeting not only the tumor cells but also the surrounding stromal and immune cells.[7] This dual action makes it a promising agent for overcoming the protective niche that tumors often create.
3.1. Impact on Cancer-Associated Fibroblasts (CAFs) and Macrophages
Studies have shown that PF-562271 treatment leads to a significant reduction in the number of tumor-associated macrophages and cancer-associated fibroblasts (CAFs) within the tumor.[5][7] This effect is not merely a consequence of reduced tumor size, as treatment with the cytotoxic agent gemcitabine, which also reduces tumor volume, does not result in a similar decrease in these stromal cell populations.[3] The inhibition of FAK activity by PF-562271 directly blocks the migration of macrophages and fibroblasts towards tumor cell-conditioned media.[3][7]
3.2. Effects on Angiogenesis
PF-562271 has demonstrated anti-angiogenic properties. In a chicken chorioallantoic membrane (CAM) assay, a low concentration of 1 nM PF-562271 was sufficient to block bFGF-stimulated blood vessel angiogenesis.[9] The combination of PF-562271 with other agents like sunitinib (B231) has been shown to inhibit both angiogenesis and tumor aggressiveness more effectively than single-agent therapy.[7]
3.3. Immunomodulatory Effects on T-Cells
PF-562271 also exhibits immunomodulatory effects, particularly on T-cell function. It has been shown to impair the activation of primary human and mouse CD4+ T cells.[6] The inhibitor disrupts T-cell receptor (TCR) signaling-induced adhesion to intercellular adhesion molecule-1 (ICAM-1) and reduces the interaction between T-cells and antigen-presenting cells (APCs).[6] While this may seem counterintuitive for an anti-cancer agent, these findings suggest that PF-562271 could have therapeutic applications in autoimmune diseases.[6] In the context of cancer, this highlights the complexity of TME modulation and the need for further investigation into the overall impact on anti-tumor immunity, potentially in combination with immunotherapies.[11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathway of FAK Inhibition by PF-562271
Caption: FAK signaling cascade and the inhibitory action of PF-562271.
Experimental Workflow for In Vivo Studies
Caption: A typical experimental workflow for evaluating PF-562271 in an orthotopic pancreatic cancer mouse model.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature. Researchers should refer to the specific publications for fine details and optimizations.
5.1. Western Blot Analysis for FAK Phosphorylation
-
Cell Culture and Treatment: Plate human pancreatic ductal adenocarcinoma (PDA) cell lines (e.g., MPanc-96, MAD08-608) and incubate until they reach 70-80% confluency.[7] Treat cells with varying concentrations of PF-562271 (e.g., 0.1 to 0.3 µmol/L) or vehicle control (DMSO) for a specified duration.[3][7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FAK (Y397) overnight at 4°C.[3][7] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FAK to confirm equal loading.[6]
5.2. Transwell Migration Assay
-
Cell Preparation: Culture tumor cells, macrophages, or fibroblasts and starve them in serum-free media for several hours prior to the assay.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add chemoattractant (e.g., IGF-I, EGF, or tumor cell-conditioned media) to the lower chamber.[7]
-
Cell Seeding: Resuspend the starved cells in serum-free media with or without PF-562271 (e.g., 0.1 µmol/L) and seed them into the upper chamber of the Transwell insert.[7]
-
Incubation: Incubate the plate for a duration appropriate for the cell type (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with a crystal violet solution.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
5.3. Orthotopic Tumor Model and Immunohistochemistry
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Cell Implantation: Surgically implant human PDA cells (e.g., MPanc-96) into the pancreas of the mice.[7][13]
-
Treatment: After tumors are established, treat the mice with PF-562271 (e.g., 33 mg/kg, twice daily via oral gavage), gemcitabine, or a combination.[7][14]
-
Tissue Processing: At the end of the treatment period, euthanize the mice and harvest the tumors. Fix the tumors in formalin and embed them in paraffin.
-
Immunohistochemistry:
-
Cut 5 µm sections from the paraffin-embedded tumor blocks.
-
Perform antigen retrieval using a citrate (B86180) buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against markers of interest, such as:
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB substrate and counterstain with hematoxylin.
-
-
Image Analysis: Capture images of the stained sections and quantify the number of positive cells or the stained area using image analysis software.
Conclusion
This compound is a potent FAK inhibitor that demonstrates significant anti-tumor activity through a dual mechanism: direct inhibition of tumor cell proliferation and migration, and modulation of the tumor microenvironment. Its ability to reduce the infiltration of immunosuppressive and pro-tumorigenic cells like macrophages and CAFs makes it a compelling candidate for further investigation, particularly in combination with other therapeutic modalities such as immunotherapy and traditional chemotherapy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of PF-562271.
References
- 1. Facebook [cancer.gov]
- 2. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Discovery and Development of PF-562271: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors, regulating key cellular processes such as migration, proliferation, survival, and angiogenesis.[1][2] Its overexpression and activation are correlated with the invasive and metastatic phenotype of many human cancers, making it a compelling therapeutic target.[1][3] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical pharmacology, and clinical development of PF-562271, complete with quantitative data, experimental methodologies, and pathway diagrams.
Discovery and Mechanism of Action
PF-562271 was developed by Pfizer as a selective inhibitor of FAK.[4] It acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of FAK and preventing the autophosphorylation at tyrosine 397 (Y397), a critical step for FAK activation and the recruitment of downstream signaling effectors.[2][5] Inhibition of FAK disrupts its ability to mediate signals from the extracellular matrix and growth factors, thereby impeding tumor cell migration, proliferation, and survival.[1] The compound demonstrates approximately 10-fold greater selectivity for FAK over Pyk2 and over 100-fold selectivity against a broad panel of other protein kinases.[3][6][7]
Signaling Pathway
FAK acts as a crucial node in cellular signaling. Upon integrin clustering or growth factor receptor activation, FAK is recruited to focal adhesions and undergoes autophosphorylation at Y397. This phosphosite serves as a docking site for Src family kinases, which in turn phosphorylate other tyrosine residues on FAK. This full activation of FAK leads to the engagement of multiple downstream pathways, including the PI3K/Akt and MAPK/ERK cascades, promoting cell survival, proliferation, and migration. PF-562271 directly inhibits the initial autophosphorylation step, effectively shutting down this signaling cascade.
Quantitative Data
The potency and efficacy of PF-562271 have been characterized through extensive in vitro and in vivo studies.
In Vitro Activity
| Target/Assay | IC50 | Notes | Reference |
| FAK (cell-free) | 1.5 nM | ATP-competitive inhibition | [3][6][7] |
| Pyk2 (cell-free) | 14 nM | ~10-fold less potent than for FAK | [3][6][7] |
| Fyn (cell-free) | 277 nM | Example of selectivity | [8] |
| p-FAK (Y397) (cell-based) | 5 - 30 nM | Dose-dependent inhibition in various cell lines | [3][6][9] |
| Cell Proliferation (PC3-M) | 3.3 µM | G1 arrest observed | [6][7] |
| Cell Proliferation (MV-4-11) | 0.2766 µM | Growth inhibition | [6] |
In Vivo Efficacy in Xenograft Models
| Tumor Model | Dose | Administration | Tumor Growth Inhibition (TGI) | Reference |
| PC-3M (Prostate) | 25 mg/kg BID | p.o. | 62% | [10][11] |
| BxPc3 (Pancreatic) | 50 mg/kg BID | p.o. | 86% | [7] |
| BT474 (Breast) | 25-50 mg/kg BID | p.o. | 78-94% | [6] |
| LoVo (Colon) | 25-50 mg/kg BID | p.o. | 78-94% | [6] |
| H125 (Lung) | 25 mg/kg BID | p.o. | 44% | [12] |
Clinical Pharmacokinetics (Phase I)
| Parameter | Value | Notes | Reference |
| MTD/RP2D | 125 mg BID | Maximum Tolerated Dose / Recommended Phase II Dose with food | [13][14] |
| Pharmacokinetics | Nonlinear | Dose- and time-dependent; auto-inhibition of CYP3A | [13][14][15] |
| Steady State | Reached within 1 week | Multiple oral doses | [13][14] |
| CYP3A Inhibition | Potent | Increased midazolam exposure >2-fold | [13][14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of PF-562271.
Preclinical Evaluation Workflow
The preclinical assessment of PF-562271 followed a standard drug discovery pipeline, progressing from initial biochemical assays to cellular characterization and finally to in vivo efficacy models.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to PF-562271 Hydrochloride: A Dual FAK/Pyk2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride (CAS Number: 939791-41-0), also known as VS-6062, is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, survival, and angiogenesis.[3][4] Upregulation and activation of FAK are frequently observed in various human cancers and are associated with tumor progression, metastasis, and poor prognosis.[4][5] As a dual inhibitor of FAK and Pyk2, PF-562271 has emerged as a significant tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and preclinical and clinical findings.
Mechanism of Action
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK and Pyk2 kinase domains.[6][7] This competitive and reversible binding prevents the phosphorylation of FAK at its autophosphorylation site (Tyrosine 397), a critical step for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and MAPK/ERK.[5] By blocking this initial activation step, PF-562271 effectively abrogates the entire FAK signaling cascade. The inhibition of Pyk2, which shares structural and functional homology with FAK, further contributes to the compound's anti-tumor and anti-metastatic effects.[3]
Below is a diagram illustrating the signaling pathway inhibited by PF-562271.
Caption: FAK/Pyk2 signaling pathway and the inhibitory action of PF-562271.
Biochemical and Cellular Activity
PF-562271 is a highly potent inhibitor of FAK and Pyk2 with significant selectivity over other kinases. The following tables summarize its in vitro and in vivo activities.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of PF-562271
| Target/Assay | IC50 | Reference |
| FAK (cell-free assay) | 1.5 nM | [2][6][7][8][9] |
| Pyk2 (cell-free assay) | 13-14 nM | [2][3][8] |
| Phospho-FAK (cell-based assay) | 5 nM | [6][7][9] |
| Fyn | 277 nM | [5] |
| CDK1/CyclinB | 58 nM | [8] |
| CDK2/CyclinE | 30 nM | [2][8] |
| CDK3/CyclinE | 47 nM | [8] |
| PC3-M cell proliferation | 3.3 µM | [8] |
| Ewing sarcoma cell lines (average) | 2.4 µM | [10] |
Table 2: In Vivo Efficacy of PF-562271 in Xenograft Models
| Cancer Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
| PC3M-luc-C6 (prostate) subcutaneous | 25 mg/kg, p.o. BID | 62% | [7][11] |
| PC3-M (prostate) | 50 mg/kg, p.o. BID | 45% | [6] |
| BxPc3 (pancreatic) | 50 mg/kg, p.o. BID | 86% | [6] |
| H125 (lung) | 25 mg/kg, BID | 2-fold greater apoptosis | [6] |
| MDA-MB-231 (breast) in tibia | 5 mg/kg, oral | Decreased tumor growth, signs of bone healing | [7] |
Experimental Protocols
In Vitro FAK Kinase Assay (Cell-Free)
This assay determines the direct inhibitory effect of PF-562271 on FAK kinase activity.
-
Reaction Setup: A purified, activated FAK kinase domain (amino acids 410-689) is incubated in a kinase buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2).[8]
-
Substrate and ATP: The reaction mixture contains 50 µM ATP and 10 µ g/well of a random peptide polymer of glutamate (B1630785) and tyrosine, p(Glu/Tyr), as a substrate.[8]
-
Inhibitor Addition: PF-562271 is serially diluted (typically in DMSO) and added to the reaction mixture at various concentrations.[8]
-
Incubation: The reaction is allowed to proceed for 15 minutes at room temperature.[8]
-
Detection: The level of phosphorylation of the p(Glu/Tyr) substrate is quantified using an ELISA-based method. This involves using a general anti-phospho-tyrosine (PY20) antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Data Analysis: The absorbance at 450 nm is measured after the addition of an HRP substrate and a stop solution (2 M H2SO4).[8] IC50 values are calculated using a Hill-Slope Model.[8]
Cell Proliferation Assay (Sulforhodamine B)
This assay assesses the effect of PF-562271 on the growth of cancer cell lines.
-
Cell Plating: Cancer cells (e.g., PC-3M, BT474, BxPc3) are seeded in 96-well plates and allowed to attach for 48 hours.[8]
-
Compound Treatment: PF-562271 is added to the wells at various concentrations.
-
Incubation: The cells are incubated with the compound for 3 days.[8]
-
Fixation: The cells are fixed by adding ice-cold 25% trichloroacetic acid (TCA) solution.[8]
-
Staining: The fixed cells are stained with a Sulforhodamine B (SRB) dye solution.[8]
-
Measurement: The absorbance is read to determine the cell density, and IC50 values are calculated.
The following diagram illustrates a general workflow for an in vitro kinase inhibitor screening assay.
Caption: A generalized workflow for an in vitro kinase inhibitor assay.
Pharmacokinetics and Clinical Studies
A Phase I dose-escalation clinical trial in patients with advanced solid tumors established the safety, pharmacokinetics, and pharmacodynamics of PF-00562271.[12][13]
Table 3: Summary of Phase I Clinical Trial Findings for PF-00562271
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 125 mg twice per day with food | [12] |
| Recommended Phase II Dose (RP2D) | 125 mg twice per day with food | [12] |
| Pharmacokinetics (PK) | Time- and dose-dependent nonlinear PK | [12] |
| Drug-Drug Interactions | Potent CYP3A inhibitor | [12] |
| Antitumor Activity | 7 metabolic responses observed by FDG-PET in 14 evaluable patients; 15 of 31 patients had stable disease for ≥6 cycles | [12] |
The study concluded that PF-00562271 is a promising therapeutic agent and supports further investigation of FAK as a target in cancer therapy.[12]
Conclusion
This compound is a potent and selective dual inhibitor of FAK and Pyk2 with demonstrated anti-tumor activity in a range of preclinical models. Its mechanism of action, involving the inhibition of a key signaling node in cancer cell proliferation, survival, and migration, makes it a valuable tool for cancer research. Clinical studies have established a manageable safety profile and recommended dose for further investigation. The data presented in this technical guide underscore the potential of PF-562271 as a targeted therapy for the treatment of various solid tumors. Further research and clinical trials are warranted to fully elucidate its therapeutic efficacy, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. Apexbio Technology LLC PF-562271 HCl, 50mg. Cas: 939791-41-0 MFCD: MFCD17170115. | Fisher Scientific [fishersci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. malotilate.com [malotilate.com]
- 4. molecularbeacon.net [molecularbeacon.net]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide on the Immunomodulatory Effects of PF-562271 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Initially developed as an anti-cancer agent due to its role in blocking tumor cell migration, proliferation, and survival, emerging evidence has highlighted its significant immunomodulatory effects.[2] This technical guide provides a comprehensive overview of the mechanisms through which this compound influences the immune system, with a particular focus on its impact on T-cell activation and the tumor microenvironment. This document synthesizes key preclinical data, outlines detailed experimental methodologies for investigating its immunomodulatory properties, and visualizes the core signaling pathways involved.
Core Mechanism of Action: FAK/Pyk2 Inhibition
This compound exerts its biological effects primarily through the inhibition of FAK and, to a lesser extent, Pyk2.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction downstream of integrins and growth factor receptors. It is a key regulator of cellular processes such as adhesion, migration, proliferation, and survival.[2] Pyk2, a homolog of FAK, is also involved in these processes and is particularly prominent in hematopoietic cells.[1]
The inhibition of FAK by PF-562271 prevents its autophosphorylation at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules, including Src family kinases, PI3K, and MAPK/ERK pathways.[2][3] This disruption of focal adhesion signaling not only impacts tumor cells directly but also has profound effects on the function and trafficking of various immune cells within the tumor microenvironment.
Quantitative Data on Kinase Inhibition and Cellular Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of PF-562271.
| Parameter | Value | Cell/System | Reference |
| FAK IC50 (cell-free) | 1.5 nM | Recombinant FAK | [1] |
| Pyk2 IC50 (cell-free) | 14 nM | Recombinant Pyk2 | [1] |
| FAK IC50 (cell-based) | 5 nM | Inducible cell-based assay measuring phospho-FAK | [1] |
| FAK Y397 Phosphorylation IC50 | 10-30 nM | Fibroblasts, epithelial cells, prostate, ovarian, and pancreatic cancer cells |
Immunomodulatory Effects of this compound
The immunomodulatory properties of PF-562271 are multifaceted, impacting both the adaptive and innate immune systems. Key effects have been observed on T-cells and the composition of the tumor microenvironment, particularly macrophages and cancer-associated fibroblasts.
Impact on T-Cell Activation
Preclinical studies have demonstrated that PF-562271 can impair the activation of primary human and mouse CD4+ T-cells. This is a critical consideration for its development as an anti-cancer therapeutic, as T-cell function is central to anti-tumor immunity.
-
Inhibition of T-Cell Receptor (TCR) Signaling: PF-562271 has been shown to inhibit the phosphorylation of key signaling molecules downstream of the TCR, including ZAP-70 and LAT. This leads to a reduction in T-cell proliferation in response to TCR stimulation.
-
Impaired Adhesion and Conjugation: The inhibitor impairs TCR-induced T-cell adhesion to Intercellular Adhesion Molecule-1 (ICAM-1) and reduces the formation of conjugates between T-cells and antigen-presenting cells (APCs).
Modulation of the Tumor Microenvironment
PF-562271 significantly alters the cellular composition of the tumor microenvironment, which is a critical factor in tumor progression and response to therapy.
-
Reduction of Tumor-Associated Macrophages (TAMs): Treatment with PF-562271 has been shown to decrease the infiltration of F4/80-positive macrophages into tumors.[4] This is significant as TAMs, particularly the M2-polarized phenotype, are often associated with tumor promotion, angiogenesis, and immunosuppression.
-
Depletion of Cancer-Associated Fibroblasts (CAFs): The inhibitor also reduces the number of α-SMA-positive CAFs within the tumor stroma. CAFs contribute to the desmoplastic reaction, promote tumor growth and invasion, and can impede the infiltration of cytotoxic immune cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the immunomodulatory effects of this compound.
FAK Phosphorylation Western Blot
This protocol is designed to determine the direct inhibitory effect of PF-562271 on FAK activation in cancer cells or immune cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., pancreatic cancer cell line Panc-1 or isolated human CD4+ T-cells) in complete medium and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
For T-cells, stimulate with anti-CD3/CD28 antibodies for 15-30 minutes following inhibitor treatment.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FAK (Y397) (e.g., 1:1000 dilution) and total FAK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL detection reagent and image the blot.
-
Immunohistochemistry for Tumor Microenvironment Analysis
This protocol outlines the procedure for staining tumor tissue sections to visualize and quantify macrophages and cancer-associated fibroblasts.
-
Tissue Preparation:
-
Fix tumor tissues from in vivo studies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Immunohistochemistry Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate the sections with primary antibodies against F4/80 (for macrophages, e.g., 1:200 dilution) or α-SMA (for CAFs, e.g., 1:200 dilution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex for 30 minutes.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Quantification:
-
Capture images of multiple high-power fields per tumor section.
-
Quantify the number of F4/80-positive or α-SMA-positive cells using image analysis software.
-
CD4+ T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibitory effect of PF-562271 on T-cell proliferation.
-
Cell Preparation and Staining:
-
Isolate CD4+ T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Resuspend the cells at 1 x 10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the T-cells with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies.
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4.
-
Acquire the cells on a flow cytometer.
-
Analyze the CFSE fluorescence intensity in the CD4-positive population. Each peak of decreasing fluorescence intensity represents a cell division.
-
Conclusion and Future Directions
This compound, a potent FAK and Pyk2 inhibitor, demonstrates significant immunomodulatory effects in addition to its direct anti-tumor activities. Its ability to impair T-cell activation warrants careful consideration in the design of combination therapies, particularly with immunotherapies that rely on robust T-cell responses. Conversely, its capacity to reduce the infiltration of immunosuppressive TAMs and CAFs into the tumor microenvironment suggests a potential to enhance anti-tumor immunity.
Future research should focus on a more detailed characterization of the impact of PF-562271 on other immune cell subsets, such as dendritic cells, natural killer cells, and myeloid-derived suppressor cells. A comprehensive analysis of the cytokine and chemokine profiles within the tumor microenvironment following treatment would provide further insights into the mechanisms of its immunomodulatory activity. Understanding the complex interplay between the direct anti-tumor and immunomodulatory effects of PF-562271 will be crucial for optimizing its clinical application and developing effective combination strategies for cancer therapy.
References
PF-562271: A Potent Tool for Interrogating FAK Signaling in Research and Drug Development
An In-depth Technical Guide
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastatic disease. This has positioned FAK as a compelling target for therapeutic intervention. PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of FAK, and to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2). Its high selectivity and oral bioavailability have made it an invaluable tool for researchers studying FAK signaling and a clinical candidate in oncology. This guide provides a comprehensive overview of PF-562271, its mechanism of action, and its application in elucidating FAK signaling pathways, complete with experimental protocols and quantitative data to aid researchers in their study design.
Mechanism of Action and Specificity
PF-562271 exerts its inhibitory effect by binding to the ATP-binding pocket of the FAK kinase domain.[1] This competitive inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of downstream signaling molecules such as Src family kinases, PI3K, and Grb2.[2][3] The inhibition of FAK Y397 phosphorylation serves as a primary biomarker for target engagement in both preclinical and clinical studies.[2][4]
PF-562271 demonstrates high selectivity for FAK over a wide range of other kinases. While it also inhibits Pyk2, it does so with approximately 10-fold less potency.[1][5] Against a broader panel of kinases, PF-562271 typically exhibits over 100-fold selectivity, with the exception of some cyclin-dependent kinases (CDKs).[1] This specificity makes it a valuable tool for dissecting the specific roles of FAK in complex biological systems.
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-562271 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of PF-562271
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | FAK | 1.5 nM | Cell-free kinase assay | [1][2][5] |
| IC50 | Pyk2 | 14 nM | Cell-free kinase assay | [2][5] |
| IC50 | FAK (phospho-Y397) | 5 nM | Inducible cell-based assay | [1] |
| IC50 | FAK (phospho-Y397) | 10-30 nM | Cell-based assay (various cancer cell lines) | [2] |
Table 2: In Vivo Efficacy and Dosing of PF-562271
| Cancer Model | Dosing Regimen | Effect | Reference |
| PC3M-luc-C6 (Prostate) Xenograft | 25 mg/kg, p.o., BID | 62% tumor growth inhibition | [6] |
| BxPc3 (Pancreatic) Xenograft | 50 mg/kg, p.o., BID | 86% tumor growth inhibition | [1] |
| PC3-M (Prostate) Xenograft | 50 mg/kg, p.o., BID | 45% tumor growth inhibition | [1] |
| H125 (Lung) Xenograft | 25 mg/kg, p.o., BID | 2-fold greater apoptosis | [1] |
| Pancreatic Ductal Adenocarcinoma (Orthotopic) | 33 mg/kg, p.o., BID | Reduced tumor growth and metastasis | [4][7] |
| Advanced Solid Tumors (Human Phase I) | 125 mg, p.o., BID with food | Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) | [8][9] |
FAK Signaling Pathways Modulated by PF-562271
FAK acts as a central hub in integrin- and growth factor-mediated signaling. Upon activation, FAK initiates a cascade of downstream events that regulate key cellular processes. PF-562271, by inhibiting FAK, effectively dampens these signaling outputs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. malotilate.com [malotilate.com]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: PF-562271 Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] As a critical mediator of signal transduction from integrins and growth factor receptors, FAK is a key regulator of cell adhesion, migration, proliferation, and survival.[3][4] Its upregulation is observed in numerous cancer types, making it a compelling target for therapeutic intervention. PF-562271 inhibits FAK autophosphorylation at Tyrosine 397 (Y397), a critical step in the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK cascades.[3] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effects by binding to the ATP-binding pocket of FAK and Pyk2, preventing the transfer of phosphate (B84403) from ATP to tyrosine residues on the kinase and its substrates. This blockade of catalytic activity leads to the suppression of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis. The compound has demonstrated high selectivity for FAK and Pyk2 over a wide range of other kinases.[5]
Quantitative Data Summary
The inhibitory activity of PF-562271 has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free kinase assay | 1.5 | [1] |
| Pyk2 | Cell-free kinase assay | 14 | |
| FAK | Cell-based phospho-assay | 5 | [1][2][6] |
Table 2: Selectivity Profile of PF-562271 against other Kinases
| Kinase | IC50 (nM) |
| CDK2/Cyclin E | 30 |
| CDK1/Cyclin B | 58 |
Note: Data compiled from multiple sources. Values may vary depending on experimental conditions.
Experimental Protocols
Preparation of this compound for In Vitro Assays
Proper handling and preparation of this compound are crucial for reproducible results.
-
Storage: Store the solid compound at -20°C.[7]
-
Solubility: this compound is highly soluble in DMSO (≥26.35 mg/mL) but is insoluble in water and ethanol.[7]
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 1: In Vitro FAK Kinase Activity Assay
This enzyme-linked immunosorbent assay (ELISA)-based protocol measures the direct inhibitory effect of PF-562271 on the enzymatic activity of recombinant FAK.
Materials:
-
Recombinant human FAK (activated kinase domain, e.g., amino acids 410-689)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Kinase Buffer (50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)[5]
-
This compound
-
Anti-phosphotyrosine antibody (e.g., PY20)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Coating the Plate: Coat a 96-well microplate with 10 µ g/well of Poly(Glu, Tyr) substrate. Incubate overnight at 4°C. Wash three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. A typical starting concentration is 1 µM with 1/2-log dilutions.[5]
-
Kinase Reaction: a. To each well, add the diluted this compound. b. Add the recombinant FAK enzyme. c. Initiate the kinase reaction by adding 50 µM ATP. d. The total reaction volume should be consistent in all wells. e. Incubate for 15-30 minutes at room temperature.
-
Detection: a. Wash the plate three times with wash buffer. b. Add the anti-phosphotyrosine primary antibody to each well and incubate for 1 hour at room temperature. c. Wash the plate three times. d. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. e. Wash the plate five times.
-
Signal Development and Measurement: a. Add TMB substrate to each well and incubate in the dark for 15-30 minutes. b. Stop the reaction by adding the stop solution. c. Read the absorbance at 450 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PF-562271 relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based FAK Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the inhibition of FAK autophosphorylation at Y397 in intact cells.
Materials:
-
Human cancer cell line with detectable FAK expression (e.g., PC-3, BT474, BxPc3)[5]
-
Cell culture medium and supplements
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-FAK (Y397)
-
Primary antibody against total FAK
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for sub-confluent growth after 24-48 hours.
-
Compound Treatment: a. After cell attachment, starve the cells in a serum-free medium for 12-24 hours. b. Treat the cells with serial dilutions of this compound for a predetermined time (e.g., 1-4 hours).
-
Cell Fixation and Permeabilization: a. Remove the culture medium and fix the cells with the fixing solution for 20 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Detection: a. Quench endogenous peroxidase activity with quenching solution for 20 minutes. b. Wash three times with PBS. c. Block non-specific binding with blocking buffer for 1 hour. d. Incubate with primary antibodies against phospho-FAK (Y397) and total FAK (in separate wells) overnight at 4°C. e. Wash three times with wash buffer. f. Incubate with HRP-conjugated secondary antibody for 1 hour. g. Wash five times.
-
Signal Development and Measurement: a. Add TMB substrate and incubate in the dark for 15-30 minutes. b. Stop the reaction with the stop solution. c. Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-FAK signal to the total FAK signal for each treatment. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Sulforhodamine B (SRB) Cell Viability Assay
This protocol measures the effect of PF-562271 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach for 24 hours.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.[5]
-
Cell Fixation: a. After the incubation period, gently add cold 10% TCA to each well to fix the cells. b. Incubate at 4°C for 1 hour.
-
Staining: a. Discard the TCA and wash the plates five times with water. b. Air dry the plates completely. c. Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: a. Quickly wash the plates four times with 1% acetic acid to remove unbound dye. b. Air dry the plates completely.
-
Solubilization and Absorbance Measurement: a. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Measure the absorbance at 540 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Protocol 4: Western Blot Analysis of FAK Phosphorylation
This protocol is used to visualize the inhibition of FAK phosphorylation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-FAK (Y397)
-
Primary antibody against total FAK
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates or larger culture dishes. b. Treat the cells with this compound as described in the cell-based assay. c. Wash the cells with ice-cold PBS and lyse them with lysis buffer. d. Scrape the cells and collect the lysate. e. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (phospho-FAK, total FAK, or loading control) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-FAK signal to the total FAK and/or the loading control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytoskeleton remodeling - FAK signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. malotilate.com [malotilate.com]
Application Notes and Protocols for the Dissolution and Use of PF-562271 Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4][5] As a critical mediator of cell adhesion, migration, proliferation, and survival signaling, FAK is a key target in cancer research and drug development.[6] These application notes provide detailed protocols for the proper dissolution, storage, and application of this compound in cell culture experiments.
Chemical Properties and Solubility
A summary of the key chemical and solubility properties of this compound is presented in the table below. It is crucial to use fresh, anhydrous DMSO for reconstitution, as moisture can reduce the solubility of the compound.[1][2][3]
| Property | Value | Reference(s) |
| Molecular Weight | 543.95 g/mol | [3] |
| Form | Solid powder | [7] |
| Solubility in DMSO | 100 mg/mL (183.84 mM) | [3][8] |
| Solubility in Water | Insoluble | [8][9] |
| Solubility in Ethanol | Insoluble | [7][9] |
Storage and Stability
Proper storage is critical to maintain the activity and stability of this compound.
| Form | Storage Temperature | Shelf Life | Reference(s) |
| Solid Powder | -20°C | 3 years | [2][3] |
| Stock Solution | -80°C | 1 year | [2][3][4] |
| (in DMSO) | -20°C | 1 month | [2][3] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][3][4]
Mechanism of Action and Signaling Pathway
PF-562271 acts as an ATP-competitive inhibitor of FAK.[1][3][10] By binding to the ATP pocket of the FAK kinase domain, it prevents the phosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of downstream signaling molecules like Src, PI3K, and MAPK.[6] This inhibition ultimately disrupts signaling pathways that regulate cell migration, proliferation, and survival. PF-562271 also shows inhibitory activity against Pyk2, a FAK-related kinase.[4][5][11]
Experimental Protocols
5.1. Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.44 mg of this compound (MW: 543.95 g/mol ) in 1 mL of anhydrous DMSO.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.[9]
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2][3][4]
5.2. Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment. The effective concentration can range from nanomolar to low micromolar, depending on the cell line and assay. For example, IC50 values for inhibition of cell growth are often in the low micromolar range.[2][4]
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
-
Add the final working solution to your cell cultures and incubate for the desired duration.
5.3. Example Experimental Workflow: Cell Proliferation Assay
The following workflow outlines a typical cell proliferation assay using this compound.
Reported Biological Activities and Concentrations
The following table summarizes some reported in vitro activities of PF-562271. These values can serve as a starting point for designing experiments.
| Assay Type | Cell Line/System | IC50 / Concentration | Effect | Reference(s) |
| FAK Kinase Assay (cell-free) | Recombinant FAK | 1.5 nM | Inhibition of FAK kinase activity | [1][2][3] |
| Pyk2 Kinase Assay (cell-free) | Recombinant Pyk2 | 13-14 nM | Inhibition of Pyk2 kinase activity | [2][10] |
| Phospho-FAK Assay | Inducible cell-based | 5 nM | Inhibition of FAK phosphorylation | [1][3] |
| Cell Proliferation | PC3-M (prostate) | 3.3 µM | G1 cell cycle arrest | [1][3][8] |
| Cell Proliferation | Ewing sarcoma lines | ~2.4 µM | Impaired cell viability | [4] |
| Angiogenesis | Chicken CAM assay | 1 nM | Blocked bFGF-stimulated angiogenesis | [1][3][8] |
| Cell Invasion | A431 (skin) in collagen | 250 nM | Complete inhibition of collective cell invasion | [1][3][8] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. malotilate.com [malotilate.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-562271 Hydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent and selective small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] As a critical mediator of cell adhesion, migration, proliferation, and survival, FAK is a key therapeutic target in oncology.[4] PF-562271 acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of FAK at Tyrosine 397 (Y397) and subsequently inhibiting downstream signaling pathways.[5][6][7] These application notes provide a comprehensive overview of the use of PF-562271 in various cell-based assays, including recommended working concentrations and detailed experimental protocols.
Mechanism of Action
PF-562271 binds to the ATP-binding pocket of FAK and Pyk2, preventing their catalytic activity.[2] This inhibition disrupts key cellular processes by modulating downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[1][8]
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. clyte.tech [clyte.tech]
- 3. benchchem.com [benchchem.com]
- 4. Focal Adhesion Kinase (FAK) Overview [sigmaaldrich.com]
- 5. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of PF-562271 Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of PF-562271 hydrochloride, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in various mouse models of cancer. The protocols and data presented are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Mechanism of Action
PF-562271 is an ATP-competitive, reversible inhibitor of FAK and the related Proline-rich tyrosine kinase 2 (Pyk2).[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways downstream of integrins and growth factor receptors, regulating cell survival, proliferation, migration, and invasion.[5][6] By inhibiting FAK phosphorylation, PF-562271 disrupts these oncogenic signaling cascades, leading to antitumor activity.[3][5][7]
In Vivo Dosing and Efficacy in Mouse Xenograft Models
Oral administration of PF-562271 has demonstrated significant dose-dependent tumor growth inhibition in a variety of human subcutaneous xenograft models in mice.[3][8] The compound is generally well-tolerated, with studies reporting no significant weight loss, morbidity, or mortality at effective doses.[3][9]
Table 1: Summary of In Vivo Efficacy of PF-562271 in Mouse Xenograft Models
| Tumor Model | Mouse Strain | Dosage and Schedule | Key Outcomes | Reference |
| PC3M-luc-C6 (Prostate) | Athymic Nude | 25 mg/kg, p.o., BID, 5 days/week for 2 weeks | 62% tumor growth inhibition.[6][9] | [6][9] |
| PC3-M (Prostate) | Athymic Female | 50 mg/kg, p.o., BID | 45% tumor growth inhibition.[1][10] | [1][10] |
| BxPc3 (Pancreatic) | Athymic Female | 50 mg/kg, p.o., BID | 86% tumor growth inhibition.[1][10] | [1][10] |
| MPanc-96 & MAD08-608 (Pancreatic) | Orthotopic Mouse Model | 33 mg/kg, p.o., BID | Reduced tumor growth, invasion, and metastasis.[7] | [7] |
| H125 (Lung) | Not Specified | 25 mg/kg, p.o., BID for 10 days | 44% tumor growth inhibition; 2-fold increase in apoptosis.[11] | [11] |
| H125 (Lung) | Not Specified | 50 mg/kg, p.o., BID for 10 days | 67% tumor growth inhibition.[11] | [11] |
| U87MG (Glioblastoma) | Athymic Female | < 33 mg/kg, p.o. | Dose- and time-dependent inhibition of FAK phosphorylation.[1][10][11] | [1][10][11] |
p.o. = oral administration; BID = twice daily
Experimental Protocols
Preparation of this compound for Oral Administration
A common vehicle for the oral gavage of PF-562271 in mice is a formulation containing PEG300, Tween 80, and water.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O)
Protocol:
-
Prepare a stock solution of PF-562271 in DMSO (e.g., 100 mg/mL).[10]
-
To prepare a 1 mL working solution, add 50 μL of the clarified DMSO stock solution to 400 μL of PEG300.[1][10]
-
Mix thoroughly until the solution is clear.
-
Add 50 μL of Tween 80 to the mixture and mix until clear.[1][10]
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.[1][10]
-
The final solution should be used immediately for optimal results.[1][10]
Tumor Xenograft Implantation and Dosing
Animal Models:
Protocol:
-
Human tumor cells (e.g., PC3M-luc-C6, BxPc3) are cultured under standard conditions.
-
Exponentially growing cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).[11]
-
Inject 1 x 10⁶ cells in a volume of 100-200 μL subcutaneously into the flank of each mouse.[9][11]
-
Allow tumors to establish and reach a palpable size (e.g., ~150 mm³).[11]
-
Randomize mice into treatment and vehicle control groups.
-
Administer PF-562271 or vehicle via oral gavage according to the desired dosage and schedule (e.g., 25 mg/kg, twice daily).[9]
-
Monitor animal body weight and tumor volume regularly (e.g., every 2 days).[11] Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
Pharmacodynamic and Biomarker Analysis
The efficacy of PF-562271 is associated with the inhibition of FAK phosphorylation in tumor tissue.
Table 2: Pharmacodynamic Effects of PF-562271
| Parameter | Mouse Model | Dosage | Effect | Reference |
| FAK Phosphorylation | U87MG-bearing mice | < 33 mg/kg, p.o. | Dose- and time-dependent inhibition.[1][10][11] | [1][10][11] |
| FAK Phosphorylation | Tumor-bearing mice | Single 33 mg/kg, p.o. dose | >50% inhibition sustained for >4 hours.[3] | [3] |
| Apoptosis (TUNEL staining) | H125 xenografts | 25 mg/kg, BID for 3 days | 2-fold greater apoptosis in treated tumors.[11] | [11] |
Signaling Pathway and Experimental Workflow
PF-562271 Signaling Pathway Inhibition
Caption: Inhibition of the FAK signaling pathway by PF-562271.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft study with PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. malotilate.com [malotilate.com]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
Preparing PF-562271 HCl Stock Solution with DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a dimethyl sulfoxide (B87167) (DMSO) stock solution of PF-562271 HCl, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[1][2][3] Included are key physicochemical properties, a step-by-step preparation protocol, and diagrams illustrating the experimental workflow and the FAK signaling pathway. Adherence to this protocol will support the accurate and reproducible use of PF-562271 HCl in pre-clinical research and drug development applications.
Introduction
PF-562271 HCl is a hydrochloride salt of PF-562271, an ATP-competitive and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] With IC50 values of 1.5 nM and 14 nM for FAK and Pyk2 respectively, it demonstrates high potency and selectivity.[1][4][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[6][7][8] Dysregulation of the FAK signaling pathway is implicated in cancer progression and metastasis, making it a key target for therapeutic intervention.[8][9][10] Accurate preparation of PF-562271 HCl stock solutions is critical for reliable in vitro and in vivo experimental outcomes. DMSO is a common solvent for this compound, though careful technique is required to achieve desired concentrations.[1][2]
Physicochemical Properties and Inhibitory Concentrations
A summary of the quantitative data for PF-562271 HCl is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 543.95 g/mol [1][11] |
| Chemical Formula | C₂₁H₂₁ClF₃N₇O₃S[11] |
| Appearance | Solid powder[11] |
| Solubility in DMSO | ≥26.35 mg/mL (with gentle warming)[12] |
| 100 mg/mL (183.84 mM)[1] | |
| Solubility in Water | Insoluble[1] |
| Solubility in Ethanol | Insoluble[1] |
| IC50 (FAK) | 1.5 nM[1][2][4] |
| IC50 (Pyk2) | 13-14 nM[1][4][5] |
| Cell-based IC50 (pFAK) | 5 nM[1] |
Experimental Protocol: Preparation of a 10 mM PF-562271 HCl Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of PF-562271 HCl in DMSO.
Materials:
-
PF-562271 HCl (solid powder)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warming the Solvent: Warm the DMSO to 37°C to aid in the dissolution of PF-562271 HCl.
-
Weighing the Compound: Carefully weigh the desired amount of PF-562271 HCl powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of PF-562271 HCl (Molecular Weight = 543.95 g/mol ).
-
Dissolution:
-
Add the pre-warmed DMSO to the vial containing the PF-562271 HCl powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, incubate the vial at 37°C for 10-15 minutes, with intermittent vortexing.
-
For difficult-to-dissolve batches, a brief sonication in an ultrasonic bath can be beneficial.[2]
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage:
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing PF-562271 HCl stock solution.
FAK Signaling Pathway and Inhibition by PF-562271
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. malotilate.com [malotilate.com]
- 6. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. PF-562271 HCl [cnreagent.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PF-562271 Inhibition of FAK Phosphorylation at Tyr397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the small molecule inhibitor PF-562271 to analyze the phosphorylation of Focal Adhesion Kinase (FAK) at Tyrosine 397 (p-FAK Tyr397) via Western blot. PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK, with a secondary activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Understanding the cellular effects of PF-562271 on FAK signaling is crucial for research in oncology, cell migration, and angiogenesis.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways initiated by integrin clustering and growth factor receptors. A key activation event for FAK is its autophosphorylation at Tyr397.[4][5] This phosphorylation creates a binding site for the SH2 domain of Src family kinases, leading to the formation of a signaling complex that activates downstream pathways, including PI3K/Akt and MAPK, which are critical for cell survival, proliferation, migration, and adhesion.[2][4][5] Due to its role in promoting tumorigenesis and metastasis, FAK is a significant target in cancer therapy.[6][7] PF-562271 effectively inhibits this autophosphorylation step, thereby blocking downstream signaling.[1][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FAK signaling pathway and the experimental workflow for assessing the inhibitory effect of PF-562271.
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Caption: Experimental workflow for Western blot analysis of p-FAK (Tyr397).
Quantitative Data Summary
PF-562271 inhibits FAK autophosphorylation in a dose-dependent manner. The following table summarizes key quantitative data for PF-562271.
| Parameter | Value | Cell Line/System |
| IC50 (FAK, cell-free) | 1.5 nM | Cell-free assay |
| IC50 (Pyk2, cell-free) | 14 nM | Cell-free assay |
| IC50 (p-FAK, cell-based) | 5 nM | Inducible cell-based assay |
Note: IC50 values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment with PF-562271
-
Cell Seeding : Plate the cells of interest in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency in their recommended complete growth medium.
-
Inhibitor Preparation : Prepare a stock solution of PF-562271 in DMSO. Further dilute the stock solution in serum-free or complete medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100, 1000 nM) to determine the optimal concentration for your cell line.
-
Treatment : Aspirate the culture medium from the cells and replace it with the medium containing the various concentrations of PF-562271. Include a vehicle control (DMSO) at the same final concentration as in the highest PF-562271 treatment.
-
Incubation : Incubate the cells for a predetermined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.
Western Blot Protocol for p-FAK (Tyr397)
-
Cell Lysis :
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE :
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved. FAK has an approximate molecular weight of 125 kDa.[8]
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting :
-
Blocking : Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for p-FAK (Tyr397) (e.g., rabbit monoclonal or polyclonal) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking. A typical dilution is 1:1000.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis :
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total FAK and a loading control protein such as β-actin or GAPDH.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the p-FAK (Tyr397) signal to the total FAK signal, and subsequently to the loading control signal, for accurate quantification of the inhibitory effect of PF-562271.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. malotilate.com [malotilate.com]
- 4. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Utilizing PF-562271 for Wound-Healing and Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing PF-562271, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), in wound-healing and cell migration assays. PF-562271 also exhibits inhibitory activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately tenfold lower potency.[1] Understanding the impact of this small molecule on cell motility is crucial for research in oncology, fibrosis, and inflammatory diseases.
Background:
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2] Its activation is a critical step in the regulation of cell adhesion, proliferation, survival, and migration.[3] Overexpression and hyperactivity of FAK are frequently observed in various cancers and are associated with increased metastasis and poor prognosis.[4][5] PF-562271 selectively targets FAK, preventing its autophosphorylation at Tyrosine 397 (Y397), a key event for the recruitment and activation of downstream signaling molecules such as Src, PI3K, and ERK.[2][4][5] By inhibiting FAK, PF-562271 effectively disrupts the cellular machinery required for migration and invasion, making it a valuable tool for studying these processes and a potential therapeutic agent.[4][5][6]
Data Summary
The following tables summarize the in vitro potency of PF-562271 and its observed effects on cell migration in various cell lines.
Table 1: In Vitro Potency of PF-562271
| Target | IC50 | Reference |
| FAK | 1.5 nM | [1] |
| Pyk2 | ~15 nM | [1] |
| p-FAK (in cells) | 5 nM |
Table 2: Effects of PF-562271 on Cell Migration and Invasion
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| MPanc-96 (Pancreatic Cancer) | Transwell Migration (IGF-I stimulated) | 0.1 µM | Significant decrease in migration | [4][5] |
| MPanc-96 (Pancreatic Cancer) | Transwell Migration (Collagen-I stimulated) | 0.1 µM | Significant reduction in haptotactic migration | [4][5] |
| MPanc-96 (Pancreatic Cancer) | Transwell Invasion (Serum stimulated) | 0.1 µM | Significant inhibition of invasion | [4][5] |
| HT29 (Colorectal Cancer) | Wound Healing Assay | 5 µM | Reduced migration distance | [6] |
| RKO (Colorectal Cancer) | Wound Healing Assay | 5 µM | Reduced migration distance | [6] |
| A431 (Epidermoid Carcinoma) | 3D Collagen Invasion | 1 µM | Complete inhibition of collective cell invasion | [7] |
Signaling Pathway and Experimental Workflow Diagrams
FAK signaling pathway and the inhibitory action of PF-562271.
Experimental workflow for a wound-healing (scratch) assay.
Workflow for a Transwell cell migration/invasion assay.
Experimental Protocols
A. Preparation of PF-562271 Stock Solution
-
Reconstitution: PF-562271 is typically supplied as a solid. Reconstitute the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of PF-562271 from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.
B. Wound-Healing (Scratch) Assay
This assay is suitable for studying collective cell migration in a two-dimensional (2D) context.
Materials:
-
Cells of interest (e.g., HT29, RKO)
-
12- or 24-well tissue culture plates
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
PF-562271 stock solution
-
Phosphate-buffered saline (PBS)
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will allow them to form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Wound: Gently and steadily create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip. A cross-shaped scratch can also be made.
-
Washing: Carefully wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of PF-562271 (e.g., 0.1 µM, 1 µM, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest PF-562271 treatment.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification. It is crucial to have reference points on the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Imaging (Time Points): Capture images of the same scratch areas at regular intervals (e.g., 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis:
-
Measure the area or the width of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Initial Scratch Area - Scratch Area at T) / Initial Scratch Area ] x 100
-
Compare the rate of wound closure between PF-562271-treated and control groups.
-
C. Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to quantify the chemotactic migration of cells through a porous membrane.
Materials:
-
Cells of interest (e.g., MPanc-96)
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
24-well tissue culture plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS, specific growth factors like IGF-I)
-
PF-562271 stock solution
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in methanol)
Procedure:
-
Preparation of Lower Chamber: Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Cell Preparation: Harvest and resuspend the cells in serum-free medium. Perform a cell count and adjust the concentration as needed (e.g., 1 x 10⁵ cells/mL).
-
Treatment: Pre-incubate the cell suspension with various concentrations of PF-562271 or vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a duration appropriate for the cell type (typically 6-24 hours) at 37°C in a 5% CO₂ incubator.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.
-
Gently wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Image the underside of the membrane using a microscope.
-
Count the number of migrated cells in several random fields of view.
-
Calculate the average number of migrated cells per field for each condition.
-
D. Transwell Invasion Assay
This assay is a modification of the migration assay and measures the ability of cells to invade through a layer of extracellular matrix (ECM).
Procedure:
The protocol is similar to the Transwell Migration Assay with the following key difference:
-
Coating the Insert: Before seeding the cells, the upper surface of the Transwell membrane is coated with a thin layer of a basement membrane extract, such as Matrigel. The Matrigel is typically diluted in cold, serum-free medium and allowed to solidify in the incubator before adding the cells. The rest of the steps for cell treatment, incubation, and analysis are the same as for the migration assay.
PF-562271 is a valuable pharmacological tool for investigating the role of FAK in cell migration and invasion. The protocols outlined above provide a framework for conducting robust and reproducible wound-healing and Transwell assays. Researchers should optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for their specific cell type and experimental question. Careful execution of these assays, coupled with quantitative data analysis, will yield valuable insights into the mechanisms of cell motility and the therapeutic potential of FAK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FAK downregulation suppresses stem-like properties and migration of human colorectal cancer cells | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
PF-562271 Hydrochloride: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 hydrochloride is a potent, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the structurally related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as cell adhesion, migration, proliferation, and survival. Upregulation of FAK is frequently observed in various human cancers and is associated with tumor progression and metastasis. A crucial aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels from pre-existing ones. PF-562271 has emerged as a valuable tool for investigating the role of FAK in angiogenesis and as a potential anti-angiogenic therapeutic agent.
These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, key in vitro and in vivo experimental protocols, and a summary of its inhibitory effects.
Mechanism of Action in Angiogenesis
PF-562271 exerts its anti-angiogenic effects primarily through the inhibition of FAK signaling. FAK is a central signaling hub that integrates signals from various sources, including Vascular Endothelial Growth Factor Receptors (VEGFRs), to promote endothelial cell migration, proliferation, and tube formation.
The key mechanism involves the FAK-VEGFR2 signaling axis. Inhibition of FAK by PF-562271 leads to a downstream reduction in the expression and phosphorylation of VEGFR2, a key receptor in angiogenesis.[2] This, in turn, suppresses the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[2] By disrupting this pathway, PF-562271 effectively inhibits the key steps of angiogenesis.
Quantitative Data Summary
The inhibitory activity of PF-562271 has been quantified in various assays. The following tables summarize key data for easy comparison.
Table 1: In Vitro Inhibitory Activity of PF-562271
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Cell-free kinase assay | 1.5 | [1][3] |
| Pyk2 | Cell-free kinase assay | 13-14 | [3][4] |
| p-FAK | Cell-based assay | 5 | [1][3] |
| CDKs (cdk2/E, cdk5/p35, cdk1/B, cdk3/E) | Recombinant enzyme assays | 30-120 | [3] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of PF-562271
| Cancer Cell Line | Xenograft Model | Dosage | Tumor Growth Inhibition | Reference |
| BxPc3 (Pancreatic) | Mouse | 50 mg/kg p.o. bid | 86% | [1] |
| PC3-M (Prostate) | Mouse | 50 mg/kg p.o. bid | 45% | [1] |
| PC3M-luc-C6 (Prostate) | Mouse (subcutaneous) | 25 mg/kg p.o. bid | 62% | [1] |
| H125 (Lung) | Mouse | 25 mg/kg bid | - | [1] |
| MDA-MB-231 (Breast) | Rat (tibia) | 5 mg/kg oral | Significant decrease | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-angiogenic effects of PF-562271 are provided below.
In Vitro Angiogenesis Assays
1. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure the entire bottom surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) or other endothelial cells to 70-80% confluency. Harvest the cells using trypsin and resuspend them in serum-free or low-serum medium.
-
Cell Seeding: Seed the endothelial cells onto the solidified Matrigel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well in a volume of 100 µL.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
2. Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay measures the migration of a confluent monolayer of endothelial cells to close a "wound" or "scratch".
Protocol:
-
Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh low-serum medium containing different concentrations of PF-562271 or a vehicle control.
-
Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope. Mark the position to ensure the same field is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
Analysis: Measure the width of the scratch at different time points. The rate of wound closure is indicative of cell migration. Calculate the percentage of wound closure relative to the initial wound area.
3. Transwell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic migration of endothelial cells through a porous membrane.
Protocol:
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF or 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend endothelial cells in serum-free medium. Add the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Treatment: Add PF-562271 at desired concentrations to the upper chamber along with the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-24 hours.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution like crystal violet.
-
Quantification: Count the number of stained, migrated cells in several microscopic fields.
In Vivo Angiogenesis Assay
Tumor Xenograft Model
This in vivo model is used to assess the effect of PF-562271 on tumor growth and angiogenesis in a living organism.
References
Application Notes and Protocols: PF-562271 in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the use of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK) and the related proline-rich tyrosine kinase 2 (Pyk2), in a pancreatic cancer orthotopic xenograft model. The provided methodologies and data summaries are based on established preclinical studies demonstrating the efficacy of PF-562271 in reducing tumor growth, metastasis, and modulating the tumor microenvironment. This document is intended to guide researchers in the design and execution of similar in vivo studies to evaluate FAK inhibitors in pancreatic ductal adenocarcinoma (PDA).
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.[1][2] Upregulation of FAK is observed in various cancers, including pancreatic cancer, where it correlates with poor prognosis and tumor size.[1] PF-562271 is an ATP-competitive small molecule inhibitor of FAK and Pyk2 with IC50 values of 1.5 nM and 14 nM, respectively.[1][2][3][4] Preclinical studies have shown that PF-562271 effectively inhibits FAK phosphorylation, leading to reduced tumor growth and metastasis in pancreatic cancer models.[1][5] This document outlines the protocol for evaluating the anti-tumor activity of PF-562271 in an orthotopic pancreatic cancer xenograft model.
Signaling Pathway of FAK Inhibition by PF-562271
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic ductal adenocarcinoma (PDA) cell lines such as MPanc-96 or patient-derived MAD08-608 cells can be used.[1]
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Orthotopic Pancreatic Cancer Xenograft Model Establishment
-
Animals: Use immunocompromised mice, such as athymic nude mice or NOD/SCID mice, aged 6-8 weeks.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a small incision on the left flank to expose the pancreas.
-
For cell line-derived xenografts (e.g., MPanc-96), inject approximately 50 μL of a single-cell suspension (1 x 10^6 cells) into the pancreatic parenchyma.[1]
-
For patient-derived xenografts (e.g., MAD08-608), suture a small (1 mm³) tumor fragment onto the pancreas.[1][6]
-
Gently reposition the pancreas back into the abdominal cavity and close the incision with sutures.
-
Monitor the animals for post-operative recovery.
-
Dosing and Administration
-
PF-562271:
-
Gemcitabine (as a comparator):
-
Treatment Schedule:
Assessment of Tumor Growth and Metastasis
-
Tumor Volume Measurement: Monitor tumor growth using non-invasive imaging techniques such as magnetic resonance imaging (MRI) or high-frequency ultrasound.[1][8]
-
Metastasis Assessment: At the end of the study, sacrifice the animals and perform a necropsy. Examine organs such as the liver and peritoneum for the presence of metastases.[1]
Pharmacodynamic Analysis
-
Tissue Collection: Collect tumor tissues at the end of the study.
-
Western Blotting: To confirm the inhibition of FAK activity, perform Western blot analysis on tumor lysates using antibodies against total FAK and phosphorylated FAK (Y397).[1]
-
Immunohistochemistry (IHC):
-
Assess cell proliferation using an antibody against Ki67.
-
Evaluate the tumor microenvironment by staining for markers of macrophages (e.g., F4/80) and cancer-associated fibroblasts (e.g., α-SMA).[1]
-
Experimental Workflow
Caption: Workflow for evaluating PF-562271 in a pancreatic cancer xenograft model.
Data Presentation
Table 1: In Vivo Efficacy of PF-562271 on Pancreatic Tumor Growth
| Treatment Group | Tumor Model | Reduction in Tumor Size vs. Control (%) | Statistical Significance (p-value) | Reference |
| PF-562271 | MAD08-608 | 59 ± 15 | < 0.05 | [1] |
| Gemcitabine | MAD08-608 | 60 ± 11 | < 0.05 | [1] |
Table 2: Effect of PF-562271 on Tumor Cell Proliferation and Microenvironment
| Treatment Group | Tumor Model | Parameter | Change vs. Control | Statistical Significance (p-value) | Reference |
| PF-562271 | MPanc-96 | Tumor Cell Proliferation (Ki67+) | 29% decrease | < 0.01 | [1][2] |
| PF-562271 + Gemcitabine | MPanc-96 | Tumor Cell Proliferation (Ki67+) | 23% decrease | < 0.05 | [1][2] |
| PF-562271 | MAD08-608 | Tumor Cell Proliferation (Ki67+) | 47% decrease | < 0.001 | [1][2] |
| PF-562271 + Gemcitabine | MAD08-608 | Tumor Cell Proliferation (Ki67+) | 41% decrease | < 0.01 | [1][2] |
| PF-562271 | MPanc-96 & MAD08-608 | Tumor-Associated Macrophages (F4/80+) | Significant decrease | Not specified | [1] |
| PF-562271 | MPanc-96 & MAD08-608 | Cancer-Associated Fibroblasts (α-SMA+) | Significant decrease | Not specified | [1] |
Conclusion
The protocols and data presented herein provide a comprehensive guide for the preclinical evaluation of the FAK inhibitor PF-562271 in a clinically relevant orthotopic pancreatic cancer xenograft model. The findings from such studies can provide valuable insights into the therapeutic potential of targeting the FAK signaling pathway in pancreatic cancer, not only by directly inhibiting tumor cell growth but also by modulating the supportive tumor microenvironment. These methodologies can be adapted for the evaluation of other FAK inhibitors and combination therapies in pancreatic cancer research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-562271 HCl In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 HCl is a potent, ATP-competitive, and reversible dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as adhesion, migration, proliferation, and survival.[3][4] Overexpression and activation of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic disease.[5] PF-562271 inhibits FAK autophosphorylation and downstream signaling, making it a valuable tool for investigating the role of FAK in cancer and other diseases in preclinical in vivo models.[1][3] These application notes provide detailed protocols for the in vivo administration of PF-562271 HCl and summarize key quantitative data from preclinical studies.
Mechanism of Action: FAK Signaling Pathway
PF-562271 exerts its biological effects by inhibiting the kinase activity of FAK and the closely related kinase Pyk2.[1][2] In cell-free assays, PF-562271 demonstrates high potency with an IC50 of 1.5 nM for FAK and 13-14 nM for Pyk2.[1][6] By binding to the ATP-binding pocket of FAK, PF-562271 prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the recruitment and activation of Src family kinases and the subsequent phosphorylation of other downstream substrates.[7][8] This disruption of the FAK signaling cascade leads to the inhibition of cell migration, invasion, and proliferation, and can induce apoptosis.[2][9][10]
Figure 1: Simplified FAK signaling pathway and the inhibitory action of PF-562271.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of PF-562271 across various preclinical cancer models. The data highlights the dose-dependent anti-tumor activity of the compound.
| Cancer Model (Cell Line) | Animal Model | Dose and Schedule | Administration Route | Tumor Growth Inhibition (TGI) | Citation |
| Prostate Cancer (PC3M-luc-C6) | Mouse Xenograft | 25 mg/kg, BID, 5 days/week for 2 weeks | Oral (p.o.) | 62% | [8][11] |
| Prostate Cancer (PC3-M) | Mouse Xenograft | 50 mg/kg, BID | Oral (p.o.) | 45% | [7] |
| Pancreatic Cancer (BxPc3) | Mouse Xenograft | 50 mg/kg, BID | Oral (p.o.) | 86% | [7] |
| Pancreatic Cancer (MPanc-96) | Orthotopic Mouse Model | 33 mg/kg, BID | Oral (p.o.) | 46% smaller tumor volume vs. control | [9] |
| Breast Cancer (MDA-MB-231) | Rat Xenograft (Intra-tibial) | 5 mg/kg, daily | Oral (p.o.) | Significant decrease in tumor growth | [7] |
| Lung Cancer (H125) | Mouse Xenograft | 25 mg/kg, BID | Oral (p.o.) | 2-fold greater apoptosis | [7] |
| Hepatocellular Carcinoma (Huh7.5) | Rat Xenograft | 15 mg/kg/day (in combination with sunitinib) | Oral (p.o.) | Significant anti-tumor effect | [11] |
Experimental Protocols
Protocol 1: Preparation of PF-562271 HCl for Oral Gavage
This protocol describes the preparation of a PF-562271 HCl suspension for oral administration to mice.
Materials:
-
PF-562271 HCl powder
-
Vehicle (choose one of the options below)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of PF-562271 HCl and vehicle based on the desired final concentration and the total volume needed for the study cohort. For example, to prepare 1 mL of a 5 mg/mL solution (for a 50 mg/kg dose in a 20 g mouse at 0.2 mL volume), weigh out 5 mg of PF-562271 HCl.
-
Weigh the PF-562271 HCl powder accurately and place it into a sterile microcentrifuge tube.
-
Prepare the chosen vehicle:
-
For Option A (Methylcellulose): Gradually add the 0.5% MC solution to the PF-562271 HCl powder while vortexing to ensure a homogenous suspension.
-
For Option B (DMSO/PEG300/Tween80): First, dissolve the PF-562271 HCl in DMSO. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add the ddH₂O and mix until a clear solution or a fine suspension is formed.[12]
-
For Option C (DMSO/HPBCD): Dissolve the PF-562271 HCl in DMSO first. Separately, prepare the 10% HPBCD solution in water. Add the DMSO-drug solution to the HPBCD solution and mix thoroughly.[4]
-
-
Vortex the mixture vigorously for 1-2 minutes to ensure the compound is evenly suspended.
-
Sonicate the suspension (optional) for 5-10 minutes in a water bath sonicator to break up any aggregates and improve homogeneity.
-
Store the formulation appropriately. It is recommended to prepare fresh solutions immediately before use to ensure stability and reproducibility.[13] If short-term storage is necessary, keep the suspension at 4°C and protected from light, and re-vortex thoroughly before each administration.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of PF-562271 HCl in a subcutaneous xenograft model.
Figure 2: Experimental workflow for an in vivo subcutaneous xenograft study.
Materials:
-
Tumor cells of interest
-
Appropriate cell culture medium and reagents
-
Immunodeficient mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Prepared PF-562271 HCl formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Cell Culture and Preparation:
-
Culture tumor cells under standard conditions to ~80% confluency.
-
Harvest the cells using trypsin and wash with sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >95%).
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 2-10 x 10⁶ cells in 100-200 µL). Keep on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups with similar average tumor volumes.
-
Begin treatment by administering the prepared PF-562271 HCl formulation or vehicle control via oral gavage at the specified dose and schedule.[6]
-
-
Continued Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size limit, or after a fixed duration of treatment.
-
-
Data and Tissue Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Calculate the percent Tumor Growth Inhibition (%TGI) to quantify the efficacy of the treatment.
-
Conclusion
PF-562271 HCl is a well-characterized FAK inhibitor with demonstrated anti-tumor and anti-metastatic activity in a variety of preclinical cancer models.[8][9] The protocols and data presented here provide a comprehensive guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of FAK inhibition. Careful preparation of the dosing formulation and a well-controlled experimental design are critical for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model. | FUJIFILM VisualSonics [visualsonics.com]
- 12. Pharmacological Inhibition of FAK-Pyk2 Pathway Protects Against Organ Damage and Prolongs the Survival of Septic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. malotilate.com [malotilate.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for Cell Viability Assay with PF-562271 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[3][4][5] Upregulation and activation of FAK are frequently observed in various human cancers, correlating with tumor progression and metastasis.[6][7][8] Inhibition of FAK by PF-562271 has been shown to impede cancer cell viability, proliferation, and migration, making it a compound of significant interest in oncology research and drug development.[7][9][10][11]
These application notes provide a detailed protocol for assessing the impact of PF-562271 on cell viability using a common colorimetric method, the MTT assay. Additionally, it summarizes the reported inhibitory concentrations of PF-562271 in various cancer cell lines and illustrates the FAK signaling pathway and experimental workflow.
Mechanism of Action of PF-562271
PF-562271 selectively inhibits the catalytic activity of FAK and to a lesser extent, Pyk2, a FAK family member.[1][12] By binding to the ATP-binding pocket of these kinases, PF-562271 blocks their autophosphorylation and subsequent activation.[13] This inhibition disrupts downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][12] The diagram below illustrates the central role of FAK in cellular signaling and the point of inhibition by PF-562271.
Quantitative Data: PF-562271 IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for PF-562271 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| TC32 | Ewing Sarcoma | 2.1 | 3 days | [1] |
| A673 | Ewing Sarcoma | 1.7 | 3 days | [1] |
| FAK WT | - | 3.3 | Not Specified | [2] |
| FAK-/- | - | 2.08 | Not Specified | [2] |
| FAK KD | - | 2.01 | Not Specified | [2] |
| 143B | Osteosarcoma | ~2.5 | 72 hours | [14] |
| HOS | Osteosarcoma | ~5 | 72 hours | [14] |
| WELL5 | Osteosarcoma | ~1 | 72 hours | [14] |
| MG63.2 | Osteosarcoma | ~2.5 | 72 hours | [14] |
| MG63 | Osteosarcoma | ~1 | 72 hours | [14] |
| U2OS | Osteosarcoma | ~1 | 72 hours | [14] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of PF-562271 on the viability of adherent cancer cells. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PF-562271 (powder or stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of PF-562271 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the PF-562271 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point).
-
Also, prepare a vehicle control containing the same concentration of DMSO as the highest concentration of the inhibitor.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PF-562271 or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot the percentage of cell viability against the logarithm of the PF-562271 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for conducting cell viability assays with the FAK inhibitor PF-562271. The provided protocols and reference data will aid researchers in accurately assessing the anti-proliferative effects of this compound. Adherence to the detailed experimental procedures and careful data analysis are crucial for obtaining reliable and reproducible results in the investigation of PF-562271 and other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Facebook [cancer.gov]
- 13. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: PF-562271 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] FAK is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways downstream of integrins and growth factor receptors, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[5][6][7] Upregulation and hyperactivation of FAK are frequently observed in various human cancers and are associated with tumor progression, invasion, and metastasis.[7][8] Consequently, targeting FAK represents a promising therapeutic strategy in oncology.
These application notes provide an overview of the preclinical rationale and findings for combining PF-562271 with other kinase inhibitors targeting key oncogenic signaling pathways. Detailed protocols for in vitro and in vivo studies are provided to facilitate further research and drug development efforts in this area.
Mechanism of Action: FAK Signaling
FAK acts as a crucial signaling hub, integrating signals from the extracellular matrix (ECM) and growth factors to modulate downstream pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.
Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.
Combination Therapy Rationale
The central role of FAK in mediating crosstalk between signaling pathways provides a strong rationale for combining PF-562271 with inhibitors of other key kinases. Tumors often develop resistance to single-agent targeted therapies by activating compensatory signaling pathways. By co-targeting FAK and a downstream or parallel pathway, it is possible to achieve synergistic antitumor effects and overcome or delay the onset of resistance.
Preclinical Data Summary: PF-562271 in Combination Therapies
The following tables summarize key quantitative data from preclinical studies evaluating PF-562271 in combination with other kinase inhibitors.
In Vitro Efficacy of PF-562271 and Combination Partners
| Cell Line | Cancer Type | PF-562271 IC50 | Combination Agent | Combination Agent IC50 | Combination Effect | Reference |
| HeLa | Cervical Cancer | ~5 µM | PF-04691502 (PI3K/mTORi) | ~0.1 µM | Synergistic | [9] |
| A6L | Pancreatic Cancer | Not specified | PF-04691502 (PI3K/mTORi) | Not specified | Synergistic | [9] |
| Panc10.05 | Pancreatic Cancer | Not specified | PF-04691502 (PI3K/mTORi) | Not specified | Synergistic | [9] |
| HT-29 | Colorectal Cancer | Not specified | Vemurafenib (BRAFi) + Trametinib (MEKi) | Not specified | Robustly blocks tumor growth | [8] |
| Glioblastoma Primary Cultures | Glioblastoma | 16 nM (in combo) | Temozolomide (B1682018) | 10 µM (in combo) | Synergistic reduction in migration and proliferation | [5] |
In Vivo Efficacy of PF-562271 and Combination Partners
| Xenograft Model | Cancer Type | PF-562271 Dose | Combination Agent | Combination Agent Dose | Combination Effect | Reference |
| Huh7.5 | Hepatocellular Carcinoma | 15 mg/kg/day | Sunitinib | 15 mg/kg/day | Significantly greater tumor growth inhibition | [10] |
| C57Bl/6-GL261 | Glioma | 50 mg/kg/day | Temozolomide | 50 mg/kg/day | Prominent reduction in tumor size and invasion | [2][8] |
| HT-29 | Colorectal Cancer | Not specified | Vemurafenib + Trametinib | Not specified | Robustly blocks tumor growth | [8] |
| Rapamycin-resistant breast cancer models | Breast Cancer | Not specified | Rapamycin (mTORi) | Not specified | Decreased tumor growth | [1] |
Experimental Protocols
In Vitro Cell Viability Assay for Synergy Assessment
This protocol describes how to assess the synergistic effect of PF-562271 in combination with another kinase inhibitor on cancer cell viability using a colorimetric assay such as the MTT or MTS assay.
Caption: Workflow for in vitro cell viability and synergy assessment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PF-562271 (stock solution in DMSO)
-
Other kinase inhibitor of interest (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of PF-562271 and the other kinase inhibitor in complete medium from stock solutions. A 6x6 dose-response matrix is recommended for synergy analysis.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Analyze the dose-response matrix for synergy using a suitable model, such as the Bliss independence model or Loewe additivity model, with software like SynergyFinder.[7]
Western Blot Analysis of FAK Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of FAK and downstream signaling proteins in response to treatment with PF-562271 and a combination agent.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies (e.g., total protein or loading control) for normalization.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for establishing and treating tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of PF-562271 in combination with another kinase inhibitor.
Caption: Workflow for an in vivo xenograft tumor model study.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Tumor cells for injection
-
Matrigel (optional)
-
PF-562271 and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Resuspend tumor cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel, and subcutaneously inject into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PF-562271 alone, combination agent alone, and the combination of PF-562271 and the other agent).
-
Drug Administration: Administer the drugs according to the predetermined dose and schedule (e.g., oral gavage daily or twice daily).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor size limits or a set time point), euthanize the mice and excise the tumors. Tumors can be divided for various analyses, including immunohistochemistry (IHC) and Western blotting.
Immunohistochemistry (IHC) for Xenograft Tumor Analysis
This protocol is for the analysis of protein expression and phosphorylation in formalin-fixed, paraffin-embedded (FFPE) tumor tissues from xenograft studies.
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution
-
Blocking serum
-
Primary antibodies (e.g., anti-p-FAK, anti-Ki-67 for proliferation, anti-cleaved caspase-3 for apoptosis)
-
Biotinylated secondary antibody and avidin-biotin-peroxidase complex (ABC) reagent, or a polymer-based detection system
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval buffer.
-
Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.
-
Blocking: Block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by ABC reagent, or with a polymer-based detection system.
-
Chromogen Development: Develop the signal with DAB substrate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.
-
Analysis: Analyze the stained sections under a microscope.
Conclusion
The combination of PF-562271 with inhibitors of key oncogenic signaling pathways, such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, represents a promising therapeutic strategy. The preclinical data suggest that such combinations can lead to synergistic antitumor effects. The protocols provided herein offer a framework for the continued investigation and development of PF-562271-based combination therapies for the treatment of cancer.
References
- 1. Focal Adhesion Kinase Provides a Collateral Vulnerability That Can Be Leveraged to Improve mTORC1 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-562271 hydrochloride solubility issues in water and ethanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-562271 hydrochloride. Here you will find information on solubility, experimental protocols, and the inhibitor's mechanism of action.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having trouble dissolving this compound in water or ethanol. Is this expected?
A1: Yes, this is expected. This compound is practically insoluble in both water and ethanol[1][2][3]. Attempting to dissolve it directly in aqueous buffers or ethanol-based solutions will likely result in a suspension or no dissolution at all.
Q2: My this compound powder won't dissolve in DMSO, or the solubility is much lower than expected. What could be the issue?
A2: There are a few potential reasons for this:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound[1][4]. Always use fresh, anhydrous DMSO for preparing your stock solutions.
-
Incorrect Salt Form: Ensure you are using this compound. Other salt forms, such as the besylate salt, have much lower solubility in DMSO (~0.4 mg/mL)[4][5][6].
-
Low-Quality Reagent: The purity of the compound can affect its solubility. Ensure you are using a high-purity (>98%) reagent[5][6].
Q3: I have successfully dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium or buffer (e.g., PBS). How can I prevent this?
A3: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like PF-562271. Here are some strategies to overcome this:
-
Use of Co-solvents: For in vivo studies, a formulation with co-solvents like PEG300 and Tween80 can be used to maintain solubility in an aqueous environment[1][7].
-
Lower Final Concentration: You may need to use a lower final concentration of PF-562271 in your experiments to stay below its solubility limit in the final aqueous medium.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this may not be a stable solution[5].
-
Acidic Buffer: The solubility of PF-562271 may be slightly better in acidic buffers compared to buffers with a pH > 7[5].
Q4: Can I sonicate my this compound solution to aid dissolution?
A4: Yes, gentle sonication for a few seconds can be helpful, particularly when preparing stock solutions in DMSO, to break up any solid particles and ensure a clear solution[5]. However, avoid excessive sonication, which could potentially degrade the compound.
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility (at 25°C) | Concentration (Molar) | Notes |
| Water | Insoluble[1][2][3] | N/A | |
| Ethanol | Insoluble[1][2][3] | N/A | |
| DMSO | 100 mg/mL[1][2][3] | 183.84 mM | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility[1][4]. |
| PBS (pH 7.4) | Not Soluble[5][6] | N/A | Precipitation may occur when diluting a DMSO stock solution in PBS[5]. |
Experimental Protocols
1. Preparation of a 100 mg/mL DMSO Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex or gently sonicate until the powder is completely dissolved and the solution is clear.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability[8]. Aliquot to avoid repeated freeze-thaw cycles.
2. Preparation of a Working Solution for In Vivo Oral Administration (Homogeneous Suspension)
-
Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na) solution.
-
Procedure:
-
Note: This formulation should be prepared fresh before each use.
3. Preparation of a Working Solution for In Vivo Injection (Clear Solution)
-
Materials: 100 mg/mL this compound in DMSO stock solution, PEG300, Tween80, sterile ddH₂O.
-
Procedure (for 1 mL working solution):
-
Note: This mixed solution should be used immediately for optimal results[1][3][7].
Mechanism of Action & Signaling Pathway
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 1.5 nM[4][7]. It is approximately 10-fold less potent against the related kinase Pyk2[4][7]. FAK is a non-receptor tyrosine kinase that plays a crucial role in signaling pathways involved in cell migration, proliferation, survival, and adhesion[9][10]. By binding to the ATP-binding pocket of FAK, PF-562271 blocks its catalytic activity, leading to the inhibition of FAK autophosphorylation and downstream signaling events[9][11].
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF-562271 HCl产品说明书 [selleck.cn]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. medkoo.com [medkoo.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. malotilate.com [malotilate.com]
PF-562271 hydrochloride stability and storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of PF-562271 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability. Under these conditions, the compound is stable for up to three years.[1][2]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] Under these conditions, the solution is stable for up to one year. For shorter-term storage, solutions can be kept at -20°C for up to one month.[1][2] Long-term storage of solutions is generally not recommended due to the potential for degradation.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is highly soluble in DMSO.[1][2] It is insoluble in water and ethanol.[1] For in vivo studies, co-solvents such as PEG300 and Tween80 are often used in combination with DMSO to create a suitable formulation.
Q4: What is the mechanism of action of this compound?
A4: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and, to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4] It binds to the ATP-binding site of FAK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell migration, proliferation, and survival.[2]
Stability and Storage Data
| Form | Storage Temperature | Duration of Stability | Citations |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 1 year | [1][2] |
| In Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols & Handling
Recommended Handling Workflow
It is crucial to follow a systematic workflow for handling and preparing this compound to ensure experimental consistency and preserve the integrity of the compound.
Preparation of Stock Solutions
For a 10 mM stock solution in DMSO:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
FAK Signaling Pathway
This compound primarily targets the Focal Adhesion Kinase (FAK) signaling pathway, which is a critical regulator of cell adhesion, migration, and survival.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound in DMSO. What should I do?
A1: Poor solubility in DMSO can be due to the use of DMSO that has absorbed moisture. It is highly recommended to use fresh, anhydrous DMSO.[1] Gentle warming and brief sonication can also aid in dissolution. If the problem persists, ensure that the correct salt form (hydrochloride) is being used, as other salt forms may have different solubility characteristics.
Q2: My experimental results are inconsistent. Could this be related to the stability of the compound?
A2: Yes, inconsistency can arise from compound degradation. To ensure reproducibility, always prepare working solutions fresh from a frozen stock solution immediately before use.[3] Avoid multiple freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
Q3: I observed precipitation when I diluted my DMSO stock solution in an aqueous buffer. How can I prevent this?
A3: this compound is insoluble in water. Direct dilution of a concentrated DMSO stock into aqueous media can cause precipitation. For cell-based assays, it is best to add the DMSO stock directly to the cell culture medium in a dropwise manner while gently swirling to ensure rapid mixing and minimize local concentrations that could lead to precipitation. The final concentration of DMSO in the medium should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. For in vivo formulations, the use of co-solvents like PEG300 and Tween80 is often necessary to maintain solubility in an aqueous vehicle.
Q4: I am not observing the expected level of FAK inhibition in my cellular assays. What could be the reason?
A4: Several factors could contribute to this. First, verify the concentration and purity of your this compound. Second, ensure that your cell line expresses FAK at a detectable level and that the pathway is active under your experimental conditions. It is also important to use an appropriate incubation time and concentration of the inhibitor. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line and assay. Finally, confirm that your detection method for FAK phosphorylation (e.g., Western blot with a phospho-specific antibody) is working correctly.
References
How to prevent PF-562271 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using PF-562271 in their experiments and preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and what is its mechanism of action?
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways involved in cell adhesion, migration, proliferation, and survival.[1] By inhibiting FAK, PF-562271 can modulate these cellular processes, making it a valuable tool for cancer research and drug development.[2]
Q2: What are the physicochemical properties of PF-562271?
PF-562271 is a hydrophobic molecule with poor solubility in aqueous solutions. It is available as a free base, besylate salt, and HCl salt. The solubility can vary depending on the specific form and the solvent used. It is crucial to understand its solubility characteristics to prepare stable, working solutions for in vitro experiments.
Q3: In which solvents should I dissolve PF-562271?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of PF-562271.[4] The solubility in DMSO is reported to be high, although figures vary between different suppliers and salt forms. It is practically insoluble in water and ethanol.[4] When preparing stock solutions, it is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5] Gentle warming and vortexing can aid in dissolution.[4]
Q4: Why does PF-562271 precipitate when I add it to my cell culture media?
Precipitation of PF-562271 in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated DMSO stock solution is diluted into the media, the abrupt change in solvent polarity causes the compound to crash out of solution. This phenomenon is known as "salting out." Other contributing factors can include:
-
High final concentration: The desired final concentration in the media may exceed the aqueous solubility limit of PF-562271.
-
Interaction with media components: Salts, proteins (especially in fetal bovine serum, FBS), and other components in the culture media can interact with PF-562271 and reduce its solubility.
-
pH of the media: The pH of the cell culture medium (typically around 7.4) can affect the ionization state of the compound and, consequently, its solubility.
-
Temperature: Changes in temperature can also influence solubility.
Troubleshooting Guide: Preventing PF-562271 Precipitation
This guide provides a step-by-step approach to preparing and using PF-562271 in cell culture experiments to minimize or prevent precipitation.
Issue: PF-562271 precipitates upon dilution in cell culture medium.
Step 1: Optimize Stock Solution Preparation
-
Use the right solvent: Always use high-quality, anhydrous DMSO to prepare your stock solution.
-
Choose an appropriate stock concentration: While a high concentration is often desired for storage, a very concentrated stock (e.g., >50 mM) can be more prone to precipitation upon dilution. Consider preparing a primary stock at a higher concentration (e.g., 50-100 mM) and then making a fresh intermediate dilution in DMSO (e.g., 1-10 mM) before preparing the final working solution in media.
-
Ensure complete dissolution: Gently warm the vial (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is fully dissolved in DMSO.
Step 2: Refine the Dilution Technique
The method of dilution is critical. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media.
-
Serial Dilution: Perform a serial dilution of your DMSO stock in pre-warmed (37°C) cell culture medium.
-
Gradual Addition: Add the PF-562271 stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This helps to disperse the compound quickly and avoid high local concentrations that can trigger precipitation.
-
Two-Step Dilution: First, prepare an intermediate dilution of PF-562271 in a small volume of media. Then, add this intermediate solution to the final volume of your culture.
Step 3: Manage the Final Concentration and Media Composition
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1%. High concentrations of DMSO can be toxic to cells.
-
Serum Concentration: If your experiment allows, consider reducing the serum concentration in the media during the treatment with PF-562271. Serum proteins can bind to the compound and affect its availability and solubility. You may need to test for the optimal serum concentration for your specific cell line and experimental conditions.
Step 4: Conduct a Solubility Test
Before starting your main experiment, it is highly recommended to perform a small-scale solubility test in your specific cell culture medium.
-
Prepare a series of dilutions of your PF-562271 DMSO stock in your complete cell culture medium to cover a range of concentrations around your intended working concentration.
-
Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for any signs of precipitation (e.g., cloudiness, crystals) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours). This will help you determine the maximum soluble concentration of PF-562271 under your experimental conditions.
Data Presentation
Table 1: Solubility of PF-562271 in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 26.35 mg/mL (HCl salt)[4], ~0.4 mg/mL (Besylate salt)[5], 100 mg/mL[6] | The recommended solvent for stock solutions. Solubility can vary based on the salt form. Use of fresh, anhydrous DMSO is recommended.[5] |
| Water | Insoluble[4] | |
| Ethanol | Insoluble[4] |
Table 2: Reported IC50 Values of PF-562271 in Cell-Based Assays
| Cell Line | Assay Type | IC50 | Reference |
| FAK WT | Cell Proliferation | 3.3 µM | [5] |
| FAK-/- | Cell Proliferation | 2.08 µM | [5] |
| FAK kinase-deficient (KD) | Cell Proliferation | 2.01 µM | [5] |
| MV-4-11 | Growth Inhibition | 0.2766 µM | [5] |
| SW982 | Growth Inhibition | 0.3282 µM | [5] |
| TC32 | Cell Viability | 2.1 µM | [1] |
| A673 | Cell Viability | 1.7 µM | [1] |
| PC3-M | G1 Arrest | 3.3 µM | [3][6] |
| A431 | Cell Invasion | 250 nM | [3][6] |
| MPanc-96 & MAD08-608 | FAK Phosphorylation Inhibition | 0.1 - 0.3 µM |
Experimental Protocols
Detailed Methodology for Preparation of PF-562271 Working Solution
This protocol provides a general guideline for preparing a working solution of PF-562271 to minimize precipitation. Researchers should optimize the concentrations based on their specific cell line and experimental needs.
Materials:
-
PF-562271 (powder)
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Primary Stock Solution in DMSO:
-
Allow the PF-562271 powder vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex thoroughly and gently warm at 37°C if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution in Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM primary stock solution.
-
Prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed complete culture medium in a sterile microcentrifuge tube. This results in a 1 mM intermediate solution with 10% DMSO. Vortex gently to mix.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the 1 mM intermediate solution to your final volume of pre-warmed complete culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution, add 1 µL of the 1 mM intermediate solution to 999 µL of media.
-
The final DMSO concentration in this example will be 0.01%, which is well-tolerated by most cell lines.
-
Gently mix the final working solution before adding it to your cells.
-
Mandatory Visualization
References
Troubleshooting Inconsistent Results with PF-562271: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving the FAK inhibitor, PF-562271.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and what is its primary mechanism of action?
PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2][3][4][5] It also inhibits the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), though with approximately tenfold lower potency.[1][6] By binding to the ATP-binding pocket of FAK, PF-562271 blocks its catalytic activity, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, survival, and adhesion.[4][6]
Q2: I am observing variable IC50 values in my cell-based assays. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Solubility Issues: PF-562271 has poor solubility in aqueous solutions and even in DMSO at high concentrations.[1][3] Precipitation of the compound can lead to a lower effective concentration, resulting in higher apparent IC50 values. Ensure complete solubilization and consider the use of co-solvents if necessary.
-
Cell Line Dependency: The cellular context, including the expression levels of FAK and Pyk2, and the activation state of downstream pathways, can significantly influence the inhibitor's potency.
-
Off-Target Effects: At higher concentrations, PF-562271 can inhibit other kinases, such as some Cyclin-Dependent Kinases (CDKs), which could contribute to the observed cellular phenotype and affect IC50 values.[1][5]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and the duration of inhibitor treatment can all impact the outcome of cell viability and proliferation assays.
Q3: My in vivo tumor growth inhibition results are not consistent. What should I check?
In vivo studies are complex and variability can arise from:
-
Drug Formulation and Administration: Due to its poor solubility, the formulation of PF-562271 for oral administration is critical.[1] Inconsistent preparation of the dosing solution can lead to variable bioavailability. Ensure a homogenous and stable formulation is used for each dose.
-
Animal Model and Tumor Heterogeneity: The specific tumor model, its growth characteristics, and inter-animal variability can all contribute to inconsistent results.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule (e.g., once or twice daily) and the timing of sample collection relative to the last dose are crucial for assessing target engagement (i.e., FAK phosphorylation inhibition).[5][7]
Q4: Are there known off-target effects of PF-562271 that could explain unexpected results?
Yes, several studies have reported off-target effects that could lead to unexpected experimental outcomes:
-
Cyclin-Dependent Kinases (CDKs): PF-562271 has been shown to inhibit some CDKs, which could contribute to its effects on cell cycle progression.[1][5]
-
T-cell Function: The inhibitor can impair the activation and proliferation of primary T-cells, suggesting potential immunomodulatory effects that are independent of its action on tumor cells.[8]
-
Platelet Function: Studies have indicated that PF-562271 can inhibit platelet aggregation, an effect that may be due to off-target activities rather than direct FAK inhibition.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of FAK phosphorylation (p-FAK) in Western Blots. | 1. Suboptimal inhibitor concentration or incubation time. 2. Poor solubility and precipitation of the compound. 3. Cellular context and feedback loops. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.2. Prepare fresh stock solutions in high-quality, anhydrous DMSO.[2] For working solutions, consider using co-solvents like PEG300 and Tween-80, and prepare them immediately before use.[2][5]3. Analyze FAK phosphorylation at different time points to account for potential feedback mechanisms. |
| Variability in cell migration or invasion assay results. | 1. Inconsistent cell seeding density. 2. Precipitation of PF-562271 in the assay medium. 3. Off-target effects on cell adhesion and cytoskeleton. | 1. Ensure a uniform and consistent number of cells are seeded in each well.2. Visually inspect the medium for any signs of precipitation. Prepare fresh dilutions of the inhibitor for each experiment.3. Consider that the observed phenotype may be a combination of FAK/Pyk2 inhibition and other off-target effects. Validate key findings using complementary approaches like siRNA-mediated FAK knockdown. |
| Unexpected toxicity or cell death at low concentrations. | 1. Off-target kinase inhibition (e.g., CDKs). 2. Contamination of the compound. 3. Specific sensitivity of the cell line. | 1. Review the kinase selectivity profile of PF-562271 and consider if off-target effects on kinases crucial for your cell line's survival are plausible.[1][5]2. Ensure the purity of your PF-562271 lot.3. Perform a careful dose-response curve to establish the therapeutic window for your specific cell line. |
| Compound appears inactive in an experiment. | 1. Degradation of the compound. 2. Incorrect stock solution concentration. 3. Cell line is resistant to FAK inhibition. | 1. Store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions in solvent) and avoid repeated freeze-thaw cycles.[1][2]2. Verify the concentration of your stock solution.3. Confirm FAK expression and activity in your cell line. Some cell lines may have redundant signaling pathways that compensate for FAK inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of PF-562271
| Target | Assay Type | IC50 | Reference |
| FAK | Cell-free | 1.5 nM | [1][2][5] |
| Pyk2 | Cell-free | 14 nM | [1] |
| FAK (p-FAK) | Cell-based | 5 nM | [2][5] |
Table 2: Selectivity of PF-562271 Against Other Kinases
| Kinase | Assay Type | IC50 | Reference |
| CDK2/CyclinE | Cell-free | 30 nM | [5] |
| CDK3/CyclinE | Cell-free | 58 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro FAK Kinase Assay
This protocol is adapted from methodologies described in the literature.[1][2]
Materials:
-
Purified, activated FAK kinase domain
-
Substrate: Poly(Glu, Tyr) peptide
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
PF-562271 serially diluted
-
Anti-phosphotyrosine antibody (e.g., PY20)
-
HRP-conjugated secondary antibody
-
HRP substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the Poly(Glu, Tyr) substrate.
-
In each well, add the purified FAK kinase domain.
-
Add serially diluted PF-562271 to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 15 minutes) at the optimal temperature.
-
Stop the reaction.
-
Wash the wells to remove unbound reagents.
-
Add the anti-phosphotyrosine primary antibody and incubate.
-
Wash, then add the HRP-conjugated secondary antibody and incubate.
-
Wash, then add the HRP substrate and allow the color to develop.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate IC50 values using appropriate software.
Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is a standard method for assessing cell density based on the measurement of cellular protein content.[1]
Materials:
-
Cells of interest
-
Complete growth medium
-
PF-562271
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to attach overnight.
-
Treat the cells with a range of PF-562271 concentrations. Include a vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates several times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Read the absorbance at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of PF-562271.
Caption: General experimental workflow for studies using PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. malotilate.com [malotilate.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-562271 Cross-Reactivity with Cyclin-Dependent Kinases (CDKs)
This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the cross-reactivity of the FAK inhibitor, PF-562271, with cyclin-dependent kinases (CDKs).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PF-562271?
A1: PF-562271 is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] It is designed to investigate the anti-tumor effects of FAK inhibition.[5]
Q2: Does PF-562271 exhibit cross-reactivity with other kinases?
A2: Yes, while PF-562271 is highly selective for FAK and Pyk2 over many other kinases, it has been shown to have off-target activity against certain cyclin-dependent kinases (CDKs).[1][2][3][6]
Q3: Which specific CDKs are inhibited by PF-562271?
A3: In recombinant enzyme assays, PF-562271 has demonstrated inhibitory activity against cdk2/E, cdk5/p35, cdk1/B, and cdk3/E, with IC50 values in the range of 30 to 120 nM.[4][6]
Q4: Does the in vitro inhibition of CDKs by PF-562271 translate to cellular effects?
A4: The inhibitory activity of PF-562271 against CDKs observed in biochemical assays does not always directly translate to significant effects on cell cycle progression in cell-based assays.[5] Higher concentrations (in the micromolar range) and longer exposure times are often required to observe cell cycle arrest, such as a G1 phase arrest.[2][4][7]
Q5: Why is there a discrepancy between biochemical and cell-based assay results for CDK inhibition?
A5: Several factors can contribute to this discrepancy. The high intracellular concentration of ATP in cells can outcompete ATP-competitive inhibitors like PF-562271, making them appear less potent than in biochemical assays where ATP concentrations are often lower.[8] Additionally, factors like cell permeability and engagement with the target in a complex cellular environment can influence the inhibitor's effectiveness.
Data Presentation
Table 1: In Vitro Inhibitory Activity of PF-562271 Against FAK, Pyk2, and Selected CDKs
| Kinase Target | IC50 (nM) | Assay Type |
| FAK | 1.5 | Recombinant Enzyme Assay |
| Pyk2 | 14 | Recombinant Enzyme Assay |
| cdk2/E | 30 - 120 | Recombinant Enzyme Assay |
| cdk5/p35 | 30 - 120 | Recombinant Enzyme Assay |
| cdk1/B | 30 - 120 | Recombinant Enzyme Assay |
| cdk3/E | 30 - 120 | Recombinant Enzyme Assay |
Data compiled from multiple sources.[1][2][3][4][6]
Troubleshooting Guide
| Observed Problem | Possible Cause | Suggested Solution |
| No significant cell cycle arrest observed at nanomolar concentrations of PF-562271. | Discrepancy between biochemical potency and cellular efficacy due to high intracellular ATP levels and other cellular factors. | Increase the concentration of PF-562271 into the low micromolar range (e.g., 1-10 µM) and increase the treatment duration (e.g., 24-48 hours) in your cell-based assays.[4][7] |
| High background or inconsistent results in in vitro kinase assays. | Several factors could contribute, including substrate-independent ATP hydrolysis or inconsistent pipetting. | Include a "no substrate" control to measure kinase autophosphorylation. Ensure consistent and accurate pipetting and reaction times. |
| Unexpected cellular phenotypes that do not align with FAK inhibition. | Potential off-target effects on CDKs or other kinases are influencing cellular signaling pathways. | Correlate the observed phenotype with the inhibition of specific CDKs by, for example, examining the phosphorylation status of CDK substrates (e.g., Rb). Consider using a structurally different FAK inhibitor as a control to see if the phenotype persists. |
Experimental Protocols
Protocol: In Vitro Kinase Assay for Determining PF-562271 Cross-Reactivity
This protocol provides a general framework for assessing the inhibitory activity of PF-562271 against a panel of CDKs using a radiometric assay format.
1. Materials:
-
Recombinant human CDK/cyclin complexes
-
Kinase-specific peptide or protein substrate
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PF-562271 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper or other suitable capture membrane
-
Phosphorimager or scintillation counter
2. Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.
-
Prepare PF-562271 Dilutions: Perform a serial dilution of the PF-562271 stock solution in the kinase reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control.
-
Initiate the Reaction: Add the diluted PF-562271 or DMSO to the kinase reaction mix and briefly pre-incubate. Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should ideally be close to the Kₘ of the specific kinase for ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the Reaction: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. Immediately wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection and Analysis: Quantify the amount of incorporated radioactivity on the P81 paper using a phosphorimager or scintillation counter. Calculate the percent inhibition for each PF-562271 concentration relative to the DMSO control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the PF-562271 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro radiometric kinase assay.
Caption: On- and off-target effects of PF-562271.
References
- 1. malotilate.com [malotilate.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
Best practices for long-term storage of PF-562271 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of PF-562271 solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the handling and use of PF-562271 solutions.
Question: My PF-562271 solution appears to have precipitated. What should I do?
Answer: Precipitation of PF-562271 can occur for several reasons. Here are some troubleshooting steps:
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Solvent Quality: Ensure you are using fresh, high-purity, anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of PF-562271.[1][2][3]
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Warming the Solution: Gently warm the solution in a water bath at a temperature no higher than 50°C to aid in redissolving the compound.
-
Sonication: Brief sonication can also help to redissolve precipitated material.
-
Proper Dilution: When preparing working solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer or media dropwise while vortexing. This gradual dilution helps to prevent the compound from crashing out of solution.
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Avoid High pH Buffers: The besylate salt of PF-562271 is less soluble in buffers with a high pH (>7). Consider using water or a slightly acidic buffer for dilutions.
Question: I am concerned about the stability and activity of my PF-562271 stock solution after storage. How can I minimize degradation?
Answer: To ensure the long-term stability and activity of your PF-562271 stock solutions, follow these best practices:
-
Proper Storage Temperature: Store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month.[1][4] Some suppliers suggest that storage at -80°C can be extended to two years.[4]
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and loss of compound activity.[1][4]
-
Light Protection: While not explicitly stated in all datasheets, it is good practice to protect solutions of small molecule inhibitors from light by storing them in amber vials or wrapping tubes in foil.
-
Fresh Working Solutions: Always prepare fresh working solutions from your frozen stock on the day of the experiment for optimal results.[5][6]
Question: What is the best way to prepare a stock solution of PF-562271?
Answer: To prepare a stable, high-concentration stock solution of PF-562271, follow this protocol:
-
Weighing: Accurately weigh the desired amount of PF-562271 powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. PF-562271 is highly soluble in DMSO, with concentrations of up to 100 mg/mL being reported.[1][3]
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube in a 50°C water bath and sonicate briefly to ensure complete dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -80°C.
Quantitative Data Summary
The following tables summarize key quantitative data for PF-562271.
Table 1: Solubility of PF-562271
| Solvent | Solubility | Notes |
| DMSO | ≥26.35 mg/mL[5], up to 100 mg/mL[1][3] | Use fresh, anhydrous DMSO. Moisture can reduce solubility.[1][2][3] |
| Water | <1 mg/mL (Insoluble)[1][7] | |
| Ethanol | <1 mg/mL (Insoluble)[1][7] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3] |
| Solution in Solvent | -80°C | 1 year[1][3] - 2 years[4] |
| Solution in Solvent | -20°C | 1 month[1][3] |
Table 3: In Vitro Efficacy of PF-562271
| Assay Type | Target/Cell Line | IC50 / Effective Concentration | Incubation Time |
| Cell-free Kinase Assay | FAK | 1.5 nM[4] | N/A |
| Cell-free Kinase Assay | Pyk2 | 13 nM[4] | N/A |
| Cell-based Phospho-FAK Assay | Inducible cell line | 5 nM[4] | N/A |
| Growth Inhibition | PC3-M cells | 3.3 µM (results in G1 arrest)[8] | 48 hours[9] |
| Cell Viability | Ewing sarcoma cell lines | Average of 2.4 µM | 3 days[10] |
| Invasion Assay | A431 cells | 250 nM (complete inhibition)[8] | N/A |
| FAK Phosphorylation Inhibition | MPanc-96 & MAD08-608 cells | 0.1 - 0.3 µM (maximal inhibition)[11][12] | N/A |
Experimental Protocols
Protocol 1: Preparation of PF-562271 Stock and Working Solutions
-
Stock Solution (10 mM):
-
The molecular weight of PF-562271 is 507.49 g/mol . To prepare a 10 mM stock solution, dissolve 5.075 mg of PF-562271 powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (up to 50°C) and brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Working Solution (for cell-based assays):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
To minimize precipitation, add the DMSO stock solution dropwise to the culture medium while gently vortexing. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: In Vitro FAK Inhibition Assay (General Protocol)
This protocol is a general guideline based on published methods.[8][13]
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of PF-562271 (prepared as described in Protocol 1). Include a vehicle control (DMSO) at the same final concentration as the highest concentration of PF-562271 used.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FAK (e.g., Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-562271.
Visualizations
Caption: FAK and Pyk2 signaling pathways and the inhibitory action of PF-562271.
Caption: Workflow for the preparation and storage of PF-562271 solutions.
References
- 1. Pyk2 and FAK differentially regulate progression of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Pyk2 and Src‐family protein‐tyrosine kinases compensate for the loss of FAK in fibronectin‐stimulated signaling events but Pyk2 does not fully function to enhance FAK− cell migration | The EMBO Journal [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. malotilate.com [malotilate.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: PF-562271 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the FAK and Pyk2 inhibitor, PF-562271. The information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-562271?
PF-562271 is an orally bioavailable, ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3][4] By binding to the ATP pocket of these kinases, it blocks their catalytic activity, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, survival, and angiogenesis.[2][3]
Q2: What are the typical IC50 values for PF-562271?
The half-maximal inhibitory concentration (IC50) of PF-562271 varies depending on the experimental setup (cell-free vs. cell-based) and the specific cell line used.
| Assay Type | Target | Reported IC50 |
| Cell-free Kinase Assay | FAK | 1.5 nM[1][3][4][5] |
| Pyk2 | 13-14 nM[1][3][4][5] | |
| Cell-based Assay (p-FAK) | FAK | 5 nM[1][4] |
| Cell Proliferation Assay | Various Cancer Cell Lines | 1.7 µM - 3.3 µM[1][6] |
Q3: What are the key signaling pathways affected by PF-562271?
PF-562271 primarily inhibits the FAK signaling pathway. As a signal transducer for integrins, FAK activation leads to the activation of several downstream pathways, including ERK, JNK/MAPK, and PI3K/Akt, which are crucial for tumor cell migration, proliferation, and survival.[2] Inhibition of FAK by PF-562271 can disrupt these processes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. malotilate.com [malotilate.com]
- 4. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of PF-562271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability when using the FAK inhibitor, PF-562271.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and what is its primary mechanism of action?
PF-562271 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of these kinases, which blocks their catalytic activity and prevents the phosphorylation of downstream signaling molecules.[4][5] This inhibition can disrupt processes crucial for tumor cell proliferation, migration, invasion, and survival.[3] PF-562271 is a reversible inhibitor.[2][4]
Q2: What are the known kinase targets and selectivity of PF-562271?
The primary targets of PF-562271 are FAK and Pyk2. It exhibits high selectivity for FAK, with approximately 10-fold less potency for Pyk2.[1][4] The inhibitor has been shown to be over 100-fold more selective for FAK against a wide range of other protein kinases, with the notable exception of some cyclin-dependent kinases (CDKs) like CDK1/B, CDK2/E, CDK3/E, and CDK5/p35, for which it shows inhibitory activity in the 30-120 nM range in recombinant enzyme assays.[2][6] However, in cell-based assays, higher concentrations (e.g., 3.3 µM) are required to affect cell cycle progression, suggesting good functional selectivity for FAK/Pyk2 in cellular contexts.[2][6][7]
Kinase Inhibition Profile of PF-562271
| Target Kinase | IC₅₀ (in vitro, cell-free assays) | IC₅₀ (cell-based assays) | Notes |
| FAK | 1.5 nM[1][2][4] | 5 nM (p-FAK)[1][2] | Primary target, potent ATP-competitive inhibition. |
| Pyk2 | 13-14 nM[1][2][5] | ~4-fold less potent than for FAK[6] | Major off-target, structurally related to FAK. |
| CDK2/E | 30-120 nM[2][6] | 3.3 µM required to alter cell cycle[2] | Potential off-target at higher concentrations. |
| CDK5/p35 | 30-120 nM[2][6] | N/A | Potential off-target at higher concentrations. |
| CDK1/B | 30-120 nM[2][6] | N/A | Potential off-target at higher concentrations. |
| Fyn | 277 nM[8] | N/A | Potential off-target at higher concentrations. |
Q3: How should I prepare and store PF-562271 stock solutions to ensure stability and consistency?
Proper handling and storage are critical to minimizing variability.
-
Solid Compound: The solid (powder) form of PF-562271 should be stored at -20°C, where it is stable for up to three years.[1][4]
-
Stock Solutions: Prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1][4] PF-562271 is highly soluble in DMSO (e.g., ≥26.35 mg/mL or ~100 mg/mL).[1][4][5] It is crucial to use fresh DMSO, as moisture can reduce solubility.[1][4]
-
Storage of Stocks: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[4] Long-term storage of solutions is generally not recommended.[5]
-
Working Solutions: Prepare fresh working solutions from the stock immediately before each experiment.[2][5] For in vivo studies, mixed-solvent systems (e.g., DMSO, PEG300, Tween80, ddH2O) should be prepared fresh and used on the same day for optimal results.[1][4]
Storage and Stability Summary
| Form | Storage Temperature | Duration of Stability | Key Recommendations |
| Solid (Powder) | -20°C | Up to 3 years[1][4] | Keep desiccated. |
| DMSO Stock Solution | -80°C | Up to 1 year[2][4] | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month[4] | For short-term storage only. |
| Aqueous Working Solution | N/A | Use immediately | Prepare fresh for each experiment.[2][5] |
Troubleshooting Batch-to-Batch Variability
Batch-to-batch variability in small molecules can be caused by differences in purity, the presence of impurities or byproducts from synthesis, or variations in physical properties like crystallinity, which can affect solubility.[9]
Q4: My results with a new batch of PF-562271 are inconsistent with my previous experiments. What could be the cause?
Inconsistent results are a common sign of batch-to-batch variability. The underlying cause is often a difference in the purity or composition of the new batch compared to the old one. Other factors could include degradation of the compound due to improper storage or differences in experimental execution.
Potential causes of inconsistent experimental results.
Q5: A new batch of PF-562271 shows reduced potency in my cell viability assay. How can I validate its activity?
When a new batch appears less potent, the first step is to perform a systematic validation to confirm its biological activity. This involves comparing the new batch head-to-head with a previously validated "gold standard" batch if available.
The recommended validation experiment is to measure the inhibition of FAK auto-phosphorylation at Tyrosine 397 (p-FAK Y397), which is a direct and sensitive readout of target engagement.
Workflow for validating the activity of a new PF-562271 batch.
Q6: I am observing increased cytotoxicity or unexpected off-target effects with a new batch. What should I do?
This may indicate the presence of a cytotoxic impurity from the synthesis process.
-
Confirm the Effect: Repeat the experiment at a range of concentrations to confirm the observation is reproducible.
-
Lower the Concentration: Determine if the unexpected effects are dose-dependent and disappear at lower concentrations that are still sufficient to inhibit FAK phosphorylation.
-
Contact the Supplier: Report the issue to the supplier and provide them with your data. They may be able to provide a certificate of analysis (CoA) or analytical data (like HPLC or NMR) for the specific batch, or offer a replacement.[1]
-
Consider an Alternative Supplier: If the issue persists, you may need to source the compound from a different, reputable vendor.
Experimental Protocols
Protocol 1: Western Blot for FAK Phosphorylation (Y397)
This protocol is designed to functionally test the potency of a PF-562271 batch by measuring its ability to inhibit FAK auto-phosphorylation in a cellular context.[10]
Methodology:
-
Cell Culture: Plate cells known to have active FAK signaling (e.g., MPanc-96, PC-3M, U87MG) in 6-well plates and grow until they are 70-80% confluent.
-
Serum Starvation (Optional): To lower basal p-FAK levels, you can serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Compound Preparation: Prepare serial dilutions of PF-562271 in the appropriate cell culture medium. A typical concentration range to test would be 0 (DMSO vehicle control), 1 nM, 5 nM, 10 nM, 50 nM, 100 nM, and 500 nM.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of PF-562271. Incubate for 1 to 2 hours at 37°C.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Lyse the cells directly in the plate using ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the bands.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with a primary antibody for Total FAK and a loading control (e.g., GAPDH or β-Actin).
-
Analysis: Quantify the band intensities for p-FAK and Total FAK. Calculate the p-FAK/Total FAK ratio for each concentration and normalize to the vehicle control. Plot the results to determine the IC₅₀ value.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of PF-562271 on cell proliferation and can be used to compare the potency of different batches.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24-48 hours.[1]
-
Compound Preparation: Prepare 2x concentrated serial dilutions of PF-562271 in cell culture medium. A suggested range is 0 to 10 µM.[1]
-
Treatment: Add an equal volume of the 2x compound dilutions to the wells, halving the concentration to the final desired 1x concentration. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C.[1][2]
-
Viability Measurement: Measure cell viability using a standard method:
-
MTS/XTT/WST-1 Assay: Add the reagent to each well according to the manufacturer's instructions and incubate until color develops. Read the absorbance at the appropriate wavelength.
-
Crystal Violet/SRB Assay: Fix the cells with a solution like 10% trichloroacetic acid (TCA), stain with the dye, wash, and then solubilize the dye.[1] Read the absorbance.
-
-
Analysis: Normalize the absorbance readings to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log of the PF-562271 concentration and use a non-linear regression model to calculate the IC₅₀ value.
FAK Signaling Pathway
PF-562271 acts by inhibiting FAK, a key node in cell signaling that integrates signals from integrins and growth factor receptors to control cell survival, proliferation, and migration.
Simplified FAK signaling pathway inhibited by PF-562271.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. malotilate.com [malotilate.com]
- 6. researchgate.net [researchgate.net]
- 7. PF-562271 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Confirming FAK Inhibition by PF-562271
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the inhibition of Focal Adhesion Kinase (FAK) by PF-562271 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is PF-562271 and how does it inhibit FAK?
PF-562271 is a potent, orally bioavailable, ATP-competitive, and reversible small-molecule inhibitor of Focal Adhesion Kinase (FAK).[1][2] It binds to the ATP-binding pocket of FAK, preventing its catalytic activity.[1][3] This action blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step for the activation of downstream signaling pathways that regulate cell migration, proliferation, and survival.[4][5] PF-562271 also inhibits the closely related proline-rich tyrosine kinase 2 (Pyk2), though it is approximately 10-fold more selective for FAK.[3][6]
Q2: What is the primary method to confirm FAK inhibition by PF-562271 in cells?
The most direct method to confirm FAK inhibition is to measure the phosphorylation status of FAK at its autophosphorylation site, Tyrosine 397 (p-FAK Y397), using Western blotting.[7][8] A significant decrease in the p-FAK Y397 signal relative to total FAK in PF-562271-treated cells compared to vehicle-treated controls indicates successful inhibition of FAK activity.[7][9]
Q3: What are the expected IC50 values for PF-562271?
The potency of PF-562271 can vary between cell-free and cell-based assays. It's crucial to understand these differences when designing experiments.
| Assay Type | Target | IC50 | References |
| Cell-Free Kinase Assay | FAK | 1.5 nM | [1][2] |
| Cell-Free Kinase Assay | Pyk2 | 14 nM | [2] |
| Cell-Based Phospho-FAK Assay | FAK | 5 nM | [1][2] |
| Cell Viability/Proliferation (various cell lines) | - | ~1.7 - 3.3 µM | [6][10] |
Q4: Beyond p-FAK, what other downstream markers can be assessed?
Inhibition of FAK activity by PF-562271 is expected to impact downstream signaling pathways.[11] Assessing the phosphorylation status of key proteins in these pathways can provide further evidence of FAK inhibition. These include:
-
PI3K/Akt Pathway: Look for decreased phosphorylation of Akt at Ser473.[12]
-
MAPK/ERK Pathway: Look for decreased phosphorylation of ERK1/2.[13]
Q5: What functional assays can be used to demonstrate the biological effect of FAK inhibition by PF-562271?
Confirming that PF-562271 treatment leads to expected biological outcomes is a crucial validation step. Common functional assays include:
-
Cell Migration and Invasion Assays: FAK is a key regulator of cell motility. Assays like the Boyden chamber assay or wound-healing (scratch) assay can be used to assess changes in cell migration and invasion upon PF-562271 treatment.[8][14]
-
Cell Proliferation and Viability Assays: FAK signaling contributes to cell survival and proliferation. Assays such as MTT, SRB, or real-time cell analysis can quantify the impact of PF-562271 on cell growth.[6][15]
-
Colony Formation Assays: This assay assesses the ability of single cells to grow into colonies, a measure of clonogenic survival, which can be inhibited by PF-562271.[10]
Experimental Protocols
Protocol 1: Western Blot for p-FAK (Y397) and Total FAK
This protocol details the steps to assess the phosphorylation status of FAK at Y397.
1. Cell Culture and Treatment:
- Plate cells at a density that will result in 70-80% confluency at the time of harvest.
- Treat cells with varying concentrations of PF-562271 (e.g., 0.1, 0.3, 1, 3 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2, 6, 24 hours).[8]
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
- Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[16]
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane.[17]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
- Incubate the membrane with a primary antibody against p-FAK (Y397) overnight at 4°C.[17]
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
- Wash the membrane three times with TBST.
- Visualize the bands using an ECL substrate and an imaging system.[18]
5. Stripping and Re-probing:
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control like β-actin or GAPDH.[16]
6. Densitometry Analysis:
- Quantify the band intensities using image analysis software. Normalize the p-FAK signal to total FAK and then to the loading control.
Troubleshooting Guides
Problem 1: No decrease in p-FAK Y397 is observed after PF-562271 treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | Ensure PF-562271 is properly stored and handled. Prepare fresh stock solutions in DMSO. |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of PF-562271 treatment. Perform a dose-response and time-course experiment. |
| Poor Antibody Quality | Use a validated antibody specific for p-FAK Y397. Check the antibody datasheet for recommended applications and dilutions.[17] |
| Compensatory Signaling | Other kinases, such as Src or receptor tyrosine kinases (RTKs), might be transphosphorylating FAK at Y397.[18] Investigate the activation status of Src and RTKs like EGFR or HER2.[18] |
Problem 2: FAK inhibition is confirmed, but there is no effect on downstream signaling (e.g., p-Akt, p-ERK).
| Possible Cause | Troubleshooting Steps |
| Redundant Pathways | Other signaling pathways may be compensating for the loss of FAK signaling.[18] Perform a broader analysis of signaling pathways using phospho-kinase arrays. |
| Cell Line Specificity | The dependence on the FAK pathway for downstream signaling can be cell-type specific. Confirm the expression and activation of FAK in your cell line. |
| Off-Target Effects | At higher concentrations, PF-562271 may have off-target effects that could confound the results.[19] It is known to inhibit some cyclin-dependent kinases (CDKs).[10] Consider using a structurally different FAK inhibitor as a control. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell passage numbers and confluency at the time of treatment. |
| Inconsistent Reagent Preparation | Prepare fresh lysis buffers with inhibitors before each use. Ensure accurate protein quantification. |
| Western Blotting Variability | Standardize all steps of the Western blotting protocol, including loading amounts, antibody dilutions, and incubation times. |
Visualizations
Signaling Pathway
Caption: FAK signaling pathway and the inhibitory action of PF-562271.
Experimental Workflow
Caption: Workflow for confirming FAK inhibition via Western blot.
Troubleshooting Logic
Caption: Troubleshooting logic for lack of p-FAK Y397 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malotilate.com [malotilate.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. Off-targets effects underlie the inhibitory effect of FAK inhibitors on platelet activation: studies using Fak-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PF-562271 Hydrochloride and Other FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently correlated with poor prognosis and metastasis in a variety of solid tumors. This guide provides an objective comparison of PF-562271 hydrochloride with other prominent FAK inhibitors, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of FAK Inhibitor Potency and Selectivity
The in vitro potency of FAK inhibitors is a key determinant of their efficacy, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Lower values are indicative of greater potency. The following table summarizes the reported potency and selectivity of PF-562271, Defactinib (B1662816) (VS-6063), and GSK2256098 against FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 | 1.5 nM (IC50)[1][2] | ~13-15 nM (IC50)[1][2] | ~10-fold[1][3] | Some Cyclin-Dependent Kinases (CDKs)[1][2] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[1] | <0.6 nM (IC50)[1] | Dual FAK/Pyk2 inhibitor[1] | Inhibits 9 other kinases with IC50 < 1 µM[1] |
| GSK2256098 | 0.4 nM (Ki)[1] | - | Selective for FAK[1] | - |
In Vitro and In Vivo Efficacy
This compound
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK.[2] In cell-based assays, it inhibits FAK autophosphorylation with an IC50 of 5 nM.[4] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis in various xenograft models. For instance, in a PC3M-luc-C6 subcutaneous xenograft model, 25 mg/kg of PF-562271 administered twice daily resulted in a 62% tumor growth inhibition.[5] In BxPc3 and PC3-M xenograft mice, 50 mg/kg of PF-562271 led to 86% and 45% tumor growth inhibition, respectively.[4]
Defactinib (VS-6063)
Defactinib is a potent, orally active inhibitor of both FAK and Pyk2.[3] It has been shown to effectively target cancer stem cells (CSCs) in vitro and in vivo.[6] In combination with other targeted therapies, Defactinib has shown promising clinical activity. For example, in the RAMP 201 trial, the combination of avutometinib and defactinib demonstrated a 44% overall response rate in patients with KRAS-mutant recurrent low-grade serous ovarian cancer.[7]
GSK2256098
GSK2256098 is a highly selective and potent FAK inhibitor with an enzymatic IC50 of 0.8 nM and a cellular IC50 of 15 nM.[8] In a phase II trial for patients with recurrent or progressive NF2-mutated meningiomas, GSK2256098 was well-tolerated and resulted in an improved progression-free survival at 6 months compared to historical controls.[9]
Signaling Pathway and Mechanism of Action
FAK is a central signaling node downstream of integrins and growth factor receptors. Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and subsequent phosphorylation of other downstream targets, initiating signaling cascades that regulate cell motility, survival, and proliferation.[1] FAK inhibitors, such as PF-562271, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.[4]
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Experimental Protocols
Western Blotting for FAK Phosphorylation
This method is used to assess the effect of inhibitors on FAK autophosphorylation in a cellular context.
Objective: To determine the effect of FAK inhibitors on the phosphorylation of FAK at Tyr397.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-FAK (Tyr397) and Mouse anti-total FAK
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the FAK inhibitor or vehicle control for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated FAK to total FAK.
Cell Viability Assay
This assay measures the effect of FAK inhibitors on cell proliferation and survival.
Objective: To evaluate the anti-proliferative effects of FAK inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
FAK inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the FAK inhibitor.
-
Incubate for a specified period (e.g., 72 hours).[1]
-
Add the cell viability reagent according to the manufacturer's instructions.[1]
-
Measure the absorbance or luminescence using a plate reader.[1]
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[1]
Caption: A generalized workflow for in vitro evaluation of FAK inhibitors.
Conclusion
This compound is a potent and selective FAK inhibitor with demonstrated preclinical efficacy. Its comparison with other FAK inhibitors like Defactinib and GSK2256098 reveals distinct profiles in terms of dual FAK/Pyk2 inhibition versus FAK-specific inhibition. The choice of inhibitor will ultimately depend on the specific research question, the cancer type under investigation, and whether targeting Pyk2 in addition to FAK is desirable. This guide provides a foundational overview to aid in this selection process, emphasizing the importance of considering both the biochemical potency and the cellular and in vivo efficacy of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. oncodaily.com [oncodaily.com]
- 8. | BioWorld [bioworld.com]
- 9. ascopubs.org [ascopubs.org]
Comparing PF-562271 and Defactinib (VS-6063)
An Objective Comparison of the FAK Inhibitors: PF-562271 and Defactinib (B1662816) (VS-6063)
This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of Focal Adhesion Kinase (FAK), PF-562271 and Defactinib (also known as VS-6063 or PF-04554878). Both compounds are ATP-competitive inhibitors targeting FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), key regulators in cancer cell proliferation, survival, migration, and invasion. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of their respective characteristics.
Mechanism of Action and Signaling Pathway
Both PF-562271 and Defactinib are reversible, ATP-competitive inhibitors that target the kinase domain of FAK and Pyk2.[1][2][3][4] By blocking the catalytic activity of FAK, these inhibitors prevent its autophosphorylation at tyrosine residue 397 (Tyr397), which is a critical step for recruiting and activating downstream signaling proteins.[5][6][7] Inhibition of FAK disrupts signaling cascades crucial for oncogenesis, including the RAS/MEK/ERK and PI3K/Akt pathways, thereby impeding tumor cell migration, proliferation, and survival.[8][9][10] FAK upregulation is also a known resistance mechanism to therapies targeting the MAPK pathway.[8]
Target Selectivity and Potency
Both compounds potently inhibit FAK and Pyk2. PF-562271 shows approximately 10-fold greater selectivity for FAK over Pyk2 in cell-free assays.[1][4] In contrast, Defactinib inhibits both kinases with nearly equal high potency.[2] Both inhibitors demonstrate high selectivity (>100-fold) for the FAK family over other kinases, with PF-562271 showing some off-target activity against certain cyclin-dependent kinases (CDKs) in enzymatic assays.[1][2][4]
| Parameter | PF-562271 | Defactinib (VS-6063) |
| Target(s) | FAK, Pyk2 | FAK, Pyk2 |
| IC₅₀ (FAK, cell-free) | 1.5 nM[1][3][4] | 0.6 nM[2] |
| IC₅₀ (Pyk2, cell-free) | 13-14 nM[1][3] | 0.6 nM[2] |
| Cellular IC₅₀ (p-FAK) | 5 nM[1][11] | Not explicitly stated, but inhibits pFAK(Tyr397) in a dose-dependent manner[6][12] |
| Selectivity Note | ~10-fold for FAK over Pyk2; >100-fold vs other kinases (except some CDKs)[1][4] | >100-fold for FAK/Pyk2 over other kinases[2] |
Pharmacokinetic Profiles
The pharmacokinetic properties of PF-562271 and Defactinib show notable differences, particularly in their absorption and metabolism, which influences their dosing schedules and potential for drug-drug interactions. PF-562271 exhibits nonlinear pharmacokinetics due to auto-inhibition of CYP3A, its primary metabolizing enzyme.[13][14] Defactinib follows a more predictable, albeit less than dose-proportional, pharmacokinetic profile and is metabolized by both CYP3A4 and CYP2C9.[2][8]
| Parameter | PF-562271 | Defactinib (VS-6063) |
| Administration | Oral[9] | Oral[12][15] |
| Tₘₐₓ (Time to Peak) | 0.5 - 6 hours[13] | ~2 - 4 hours[2][8] |
| Bioavailability | Food does not substantially alter PK[13] | High-fat meal increases AUC (2.7-fold) and Cₘₐₓ (1.9-fold)[8] |
| Metabolism | Primarily CYP3A (auto-inhibitor)[13][14] | Primarily CYP3A4 and CYP2C9[8] |
| Elimination Half-life (t₁/₂) | Not explicitly stated | ~9 hours[8] |
| PK Characteristics | Time- and dose-dependent nonlinear PK[13][14][16] | Less than dose-proportional increase in exposure with dose[2] |
| Protein Binding | Not explicitly stated | 90%[8] |
| Clinical Dose | 125 mg BID with food (MTD)[14][17] | 400 mg BID (RP2D)[2][18] |
Preclinical and Clinical Efficacy
Both inhibitors have demonstrated anti-tumor activity across a range of preclinical models and have been evaluated in numerous clinical trials.
PF-562271 has shown potent, dose-dependent tumor growth inhibition in various subcutaneous xenograft models, including prostate, breast, pancreatic, and lung cancer.[1][7] Its primary effects in preclinical studies are linked to inhibiting cell migration and inducing cell cycle arrest.[5][19] Phase I clinical trials have established its safety profile and recommended phase II dose in patients with advanced solid tumors.[14][20]
Defactinib (VS-6063) has been extensively studied in clinical trials for mesothelioma, ovarian cancer, non-small cell lung cancer (NSCLC), and pancreatic cancer.[15][21] It has shown modest activity as a monotherapy but demonstrates significant promise in combination therapies.[22] Notably, in May 2025, Defactinib in a co-package with the RAF/MEK inhibitor avutometinib received FDA approval for adult patients with recurrent KRAS-mutated low-grade serous ovarian cancer.[8] This highlights its role in overcoming resistance to MAPK pathway inhibition.[8]
Experimental Protocols
Kinase Inhibition Assay (PF-562271)
This protocol describes a method to determine the in vitro potency of an inhibitor against purified FAK.
Objective: To measure the concentration of PF-562271 required to inhibit 50% of FAK enzymatic activity (IC₅₀).
Materials:
-
Purified, activated FAK kinase domain (amino acids 410–689)
-
Substrate: Random peptide polymer of Glutamic acid and Tyrosine, p(Glu/Tyr)
-
ATP (50 µM)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 125 mM NaCl, 48 mM MgCl₂
-
PF-562271 (serially diluted)
-
Primary Antibody: Anti-phospho-tyrosine (PY20)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Detection reagent (e.g., TMB) and plate reader
Methodology: [4]
-
Add the FAK enzyme to wells of a microtiter plate containing the p(Glu/Tyr) substrate.
-
Add serially diluted concentrations of PF-562271 to the wells. Each concentration is tested in triplicate. A control with no inhibitor (vehicle only) is included.
-
Initiate the kinase reaction by adding 50 µM ATP to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for phosphorylation of the substrate.
-
Wash the wells to remove excess ATP and unbound components.
-
Add the anti-phospho-tyrosine (PY20) primary antibody to detect the level of substrate phosphorylation. Incubate as recommended by the manufacturer.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the wells and add the detection reagent. Measure the signal using a microplate reader.
-
Calculate the percent inhibition for each concentration of PF-562271 relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
PF-562271 and Defactinib (VS-6063) are both potent inhibitors of the FAK signaling pathway with demonstrated anti-tumor properties. Key differences lie in their selectivity profiles and pharmacokinetic behaviors.
-
PF-562271 is more selective for FAK over Pyk2 and exhibits complex, nonlinear pharmacokinetics due to CYP3A auto-inhibition. Its development has focused on its potential as a broad anti-cancer agent in advanced solid tumors.[1][14]
-
Defactinib is a highly potent, dual inhibitor of FAK and Pyk2 with more predictable pharmacokinetics.[2][8] It has found a clear clinical application in combination therapies, particularly for overcoming resistance to MAPK pathway inhibitors, leading to its recent FDA approval in a specific ovarian cancer subtype.[8]
The choice between these inhibitors for research or clinical development will depend on the specific biological context, the desired selectivity profile, and the potential for combination with other therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Facebook [cancer.gov]
- 10. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Safety, pharmacokinetic, and pharmacodynamic phase I dose-escalation trial of PF-00562271, an inhibitor of focal adhesion kinase, in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. What is Defactinib used for? [synapse.patsnap.com]
- 22. Phase 2 study of the focal adhesion kinase inhibitor defactinib (VS-6063) in previously treated advanced KRAS mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PF-562271 and PF-573,228 for T Cell Research
For researchers in immunology and drug development, the precise modulation of T cell function is paramount. Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2) have emerged as critical regulators of T cell activation, adhesion, and signaling. This guide provides an objective comparison of two widely used small molecule inhibitors, PF-562271 and PF-573,228, to aid in the selection of the most appropriate tool for your T cell research.
This comparison guide synthesizes experimental data to evaluate the performance of PF-562271 and PF-573,228, focusing on their mechanism of action, target selectivity, and their documented effects on T cell biology.
At a Glance: Key Differences and Quantitative Comparison
PF-562271 is a potent dual inhibitor of both FAK and Pyk2, while PF-573,228 exhibits greater selectivity for FAK.[1][2][3] This distinction is a critical consideration for researchers aiming to dissect the specific roles of each kinase in T cell function. The following table summarizes the key quantitative data for these inhibitors.
| Parameter | PF-562271 | PF-573,228 |
| Target(s) | FAK and Pyk2 | Primarily FAK |
| FAK IC50 (cell-free) | 1.5 nM[2][3] | 4 nM[1][4] |
| Pyk2 IC50 (cell-free) | 13 nM, 14 nM[2][3] | ~50- to 250-fold less potent than for FAK[1] |
| Cellular FAK Phosphorylation Inhibition IC50 | 5 nM[2][5] | 30-100 nM[1][4][6] |
| Effect on T Cell - APC Conjugation | Impairs conjugation[7] | Impairs conjugation[7] |
| Effect on T Cell Proliferation | Impairs proliferation[7] | Data in T cells not readily available; inhibits proliferation in other cell types[8] |
| Effect on TCR Signaling | Inhibits phosphorylation of ZAP-70, LAT, and ERK[7] | Data in T cells not readily available |
Mechanism of Action: Targeting the FAK/Pyk2 Signaling Axis in T Cells
Upon T cell receptor (TCR) engagement, both FAK and Pyk2 are activated and play crucial roles in downstream signaling cascades that govern T cell activation, adhesion to antigen-presenting cells (APCs), and proliferation.[7] Both PF-562271 and PF-573,228 are ATP-competitive inhibitors that target the kinase domain of FAK and, in the case of PF-562271, Pyk2.[2] By blocking the catalytic activity of these kinases, they prevent the phosphorylation of downstream substrates, thereby modulating T cell function.
Experimental Evidence: A Comparative Look at Performance
T Cell Adhesion and Conjugation with Antigen-Presenting Cells
A key function of FAK in T cells is the regulation of integrin-mediated adhesion. A study directly comparing PF-562271 and PF-573,228 demonstrated that both inhibitors impair the ability of T cells to form stable conjugates with antigen-presenting cells.[7] This suggests that FAK is a critical mediator of this process and that both compounds can be used to effectively study and inhibit this aspect of T cell activation.
T Cell Proliferation
PF-562271 has been shown to impair primary CD4+ T cell proliferation in a dose-dependent manner.[7] While direct, quantitative data on the effect of PF-573,228 on T cell proliferation is not as readily available in the reviewed literature, studies on other cell types, such as neuroblastoma cells, have shown that PF-573,228 can decrease cell proliferation.[8] Researchers should validate the anti-proliferative effects of PF-573,228 in their specific T cell subtype of interest.
T Cell Receptor (TCR) Signaling
The inhibitory effects of PF-562271 on T cell function extend to the proximal TCR signaling cascade. Treatment with PF-562271 has been demonstrated to block the phosphorylation of key signaling molecules, including ZAP-70, LAT (Linker for Activation of T cells), and ERK (Extracellular signal-regulated kinase).[7] This indicates that the FAK/Pyk2 signaling axis is upstream of these critical components of the TCR signaling pathway. Detailed studies on the specific effects of PF-573,228 on these signaling molecules in T cells are warranted to provide a more direct comparison.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays are provided below.
In Vitro Biochemical Kinase Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against purified FAK and Pyk2 enzymes.
Materials:
-
Purified recombinant FAK or Pyk2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 48 mM MgCl2)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
PF-562271 or PF-573,228
-
96-well plates
-
Anti-phosphotyrosine antibody (e.g., PY20)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Protocol:
-
Prepare serial dilutions of PF-562271 or PF-573,228 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[2][9]
-
Stop the reaction and coat the wells with the reaction mixture.
-
Detect the level of substrate phosphorylation using an ELISA-based method with an anti-phosphotyrosine antibody, followed by an HRP-conjugated secondary antibody and TMB substrate.[2]
-
Measure the absorbance at 450 nm after adding the stop solution.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
T Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T cell proliferation in response to stimulation in the presence or absence of the inhibitors.
Materials:
-
Isolated primary T cells or T cell line
-
Complete RPMI-1640 medium
-
T cell activator (e.g., anti-CD3/CD28 antibodies, PHA)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PF-562271 or PF-573,228
-
96-well plates
-
Flow cytometer
Protocol:
-
Label T cells with CFSE according to the manufacturer's protocol.
-
Wash the cells to remove unbound CFSE.
-
Seed the CFSE-labeled T cells into a 96-well plate.
-
Add serial dilutions of PF-562271 or PF-573,228 to the wells.
-
Add the T cell activator to stimulate proliferation. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.[10][11][12]
-
Harvest the cells and analyze by flow cytometry.
-
Gate on the live, single-cell population and measure the CFSE fluorescence intensity. Each cell division will result in a halving of the CFSE fluorescence.
-
Quantify the percentage of proliferated cells in each condition.
T Cell - Antigen-Presenting Cell (APC) Conjugation Assay
This assay quantifies the formation of conjugates between T cells and APCs.
Materials:
-
T cells
-
Antigen-presenting cells (APCs)
-
Fluorescent dyes for cell labeling (e.g., CFSE for T cells, and another color for APCs)
-
PF-562271 or PF-573,228
-
Antigen (if required for the specific APCs)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Label T cells with one fluorescent dye (e.g., green) and APCs with another (e.g., red).
-
Pre-treat the labeled T cells with different concentrations of PF-562271 or PF-573,228 for a specified time (e.g., 30 minutes).
-
If necessary, pulse the APCs with the specific antigen.
-
Mix the pre-treated T cells and APCs at a defined ratio (e.g., 1:1) in flow cytometry tubes.
-
Incubate the cell mixture for a short period (e.g., 15-30 minutes) at 37°C to allow for conjugate formation.
-
Gently resuspend the cells and acquire the samples on a flow cytometer.
-
Identify single T cells (green), single APCs (red), and T cell-APC conjugates (double-positive events).
-
Calculate the percentage of T cells in conjugates for each condition.[13]
Conclusion and Recommendations
Both PF-562271 and PF-573,228 are valuable tools for investigating the role of FAK signaling in T cell biology.
-
PF-562271 is the inhibitor of choice when the research question involves the combined roles of FAK and Pyk2 in T cell function. Its potent dual inhibitory activity makes it suitable for studies where the goal is to broadly inhibit this signaling node.
-
PF-573,228 is the preferred inhibitor for studies aiming to specifically dissect the role of FAK in T cells, due to its significantly higher selectivity for FAK over Pyk2. This selectivity allows for a more nuanced understanding of FAK-specific functions.
For any research application, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific T cell type and assay being used. The detailed protocols provided in this guide serve as a starting point for these investigations. By carefully selecting the appropriate inhibitor and employing robust experimental designs, researchers can effectively unravel the complex roles of FAK and Pyk2 in T cell-mediated immunity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal Adhesion Kinase Inhibition Contributes to Tumor Cell Survival and Motility in Neuroblastoma Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Increased effector–target cell conjugate formation due to HLA restricted specific antigen recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyk2 Kinase Inhibitors: Alternatives to PF-562271
Proline-rich tyrosine kinase 2 (Pyk2), a non-receptor tyrosine kinase, has emerged as a significant therapeutic target in various diseases, including cancer, osteoporosis, and neurodegenerative disorders.[1][2][3] Its role in critical cellular processes such as proliferation, migration, and survival has spurred the development of small molecule inhibitors.[2] PF-562271 is a well-characterized and potent inhibitor of both Pyk2 and the closely related Focal Adhesion Kinase (FAK).[1] However, the quest for compounds with improved selectivity, different modes of action, or enhanced efficacy in specific contexts continues. This guide provides a comparative analysis of alternative compounds to PF-562271 for Pyk2 inhibition, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Pyk2 Inhibitors
The in vitro potency of Pyk2 inhibitors is a critical factor in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting the biochemical activity of a target enzyme. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values of PF-562271 and its alternatives against Pyk2 and, where available, against FAK to indicate selectivity.
| Compound | Pyk2 IC50 (nM) | FAK IC50 (nM) | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition |
| PF-562271 | 13, 14 | 1.5 | ~0.11-fold (More potent on FAK) | Some CDKs[4][5] |
| PF-4618433 | 637 | - | Selective for Pyk2 | - |
| PF-431396 | 11, 19 | 2, 27 | ~0.18-fold (More potent on FAK) | BRD4 (Kd: 445 nM)[6] |
| NVP-TAE 226 | 3.5 | 5.5 | ~1.57-fold (More potent on Pyk2) | IGF-1R (140 nM), InsR (44 nM)[1] |
| PF-719 | 17 | 469 | ~27.6-fold (More potent on Pyk2) | Hck, Fyn, Lck, Lyn[4] |
| GZD-257 | 68.2 | 14.3 | ~0.21-fold (More potent on FAK) | - |
| BT-Amide | 44.69 | - | - | - |
| SJP1602 | Potent dual inhibitor | Potent dual inhibitor | Dual FAK/Pyk2 inhibitor | - |
Experimental Performance of Pyk2 Inhibitors
Beyond biochemical potency, the cellular and in vivo activities of these inhibitors are crucial for their potential therapeutic application.
Cellular Activity
-
PF-4618433 has demonstrated pro-osteogenic activity in human mesenchymal stem cell (hMSC) cultures, increasing alkaline phosphatase (ALP) activity and mineralization.[7] It has also been shown to enhance osteoblast proliferation.[7]
-
PF-431396 effectively inhibits the phosphorylation of both Pyk2 and FAK in cell-based assays.[4][6] This dual inhibition leads to reduced cancer cell migration, invasion, and proliferation.[4]
-
NVP-TAE 226 has been shown to decrease cell survival in human glioma cells and inhibit the phosphorylation of FAK, Akt, and ERK1/2 in breast cancer cells.[8][9]
-
GZD-257 induces apoptosis and causes G2/M phase cell cycle arrest in glioblastoma cell lines.[5]
-
PF-562271 , for comparison, has been shown to reduce cell viability, cell cycle progression, and invasion in glioblastoma cells when used in combination with temozolomide (B1682018).[10][11]
In Vivo Efficacy
-
PF-431396 , administered orally, has been shown to prevent bone loss in ovariectomized rats by stimulating bone formation.[6]
-
NVP-TAE 226 administered orally, inhibited tumor growth and lung metastasis in a dose-dependent manner in a breast cancer xenograft model.[9] It also effectively inhibited tumor growth in pancreatic cancer xenograft models.[9]
-
PF-562271 in combination with temozolomide led to a significant reduction in tumor size and invasive margins, and increased survival rates in a mouse glioma model.[10][11][12]
-
SJP1602 exhibited significant dose-dependent inhibition of tumor growth in triple-negative breast cancer xenograft models.[2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate them.
Pyk2 Signaling Pathway
Pyk2 is a key mediator in various signaling cascades initiated by growth factors, cytokines, and integrin-mediated cell adhesion.[13][14] Upon activation, Pyk2 undergoes autophosphorylation, creating docking sites for other signaling proteins, including Src family kinases. This leads to the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and migration.[13][14]
Caption: Simplified Pyk2 signaling cascade and the point of intervention by inhibitors.
Experimental Workflow: Evaluating Pyk2 Inhibitor Efficacy
A typical workflow for assessing the efficacy of a novel Pyk2 inhibitor involves a series of in vitro and in vivo experiments.
Caption: A generalized workflow for the preclinical evaluation of Pyk2 inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Pyk2. A common method is a luminescence-based assay that measures ADP production.[15]
-
Principle: The amount of ADP produced in the kinase reaction is converted to ATP, which is then used by luciferase to generate a luminescent signal. The signal intensity is proportional to the kinase activity.
-
Materials:
-
Recombinant human Pyk2 enzyme
-
Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well plates
-
-
Procedure:
-
Add 1 µl of the test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of a solution containing the Pyk2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µl of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µl of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Western Blot for Pyk2 Phosphorylation
This technique is used to assess the phosphorylation status of Pyk2 in cells treated with an inhibitor, providing evidence of target engagement.[16][17][18]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated Pyk2 and total Pyk2.
-
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Pyk2 (e.g., Tyr402) and anti-total Pyk2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Pyk2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Pyk2 to normalize for protein loading.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of an inhibitor on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.[19][20][21]
-
Principle: The rate of closure of a cell-free gap is measured over time in the presence or absence of an inhibitor.
-
Materials:
-
Cell culture plates (e.g., 24-well plates)
-
Pipette tips or a specialized scratch tool
-
Cell culture medium with and without serum
-
Test compound
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and debris.
-
Add fresh medium containing the test compound or vehicle.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.
-
Conclusion
The landscape of Pyk2 inhibitors extends beyond PF-562271, offering a range of compounds with varying potencies, selectivities, and demonstrated activities in different biological contexts. For researchers focusing on highly selective Pyk2 inhibition, compounds like PF-719 and PF-4618433 present compelling options. For studies requiring dual FAK/Pyk2 inhibition, PF-431396 and the novel compound SJP1602 are valuable tools. NVP-TAE 226 provides an interesting profile with its dual inhibition of Pyk2 and IGF-1R. The choice of inhibitor will ultimately depend on the specific research question, the biological system under investigation, and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the robust evaluation of these and future Pyk2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological profiling of a dual FAK/IGF-1R kinase inhibitor TAE226 in cellular and in vivo tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Proline-Rich Protein Tyrosine Kinase 2 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Pyk2 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. 2.8. PYK2 Activation and Western Blot [bio-protocol.org]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 19. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for cell migration inhibitors via automated microscopy reveals a Rho-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Cross-Validation of PF-562271 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor PF-562271 with genetic models for validating its on-target effects. PF-562271 is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1] By cross-referencing data from studies utilizing PF-562271 with findings from genetic knockdown or knockout of FAK and Pyk2, researchers can gain greater confidence in the inhibitor's specificity and its utility in preclinical and clinical investigations.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize quantitative data from representative studies, comparing the effects of PF-562271 with those of genetic inhibition of FAK and Pyk2 on key cellular processes implicated in cancer progression.
Table 1: Comparison of Effects on Cell Migration and Invasion
| Model System | Intervention | Assay | Endpoint Measured | Result | Reference |
| Human Pancreatic Cancer Cells (MPanc-96) | PF-562271 (0.1 µM) | Transwell Migration | IGF-I stimulated migration | Significant decrease in migration | [2][3] |
| Human Pancreatic Cancer Cells (MPanc-96) | PF-562271 (0.1 µM) | Transwell Invasion | Serum-stimulated invasion | Significant decrease in invasion | [4] |
| Human Neuroblastoma Cells (SK-N-BE(2)) | FAK siRNA | Transwell Invasion | Matrigel invasion | ~79% decrease in invasion compared to control | [5] |
| Human Ovarian Cancer Cells (OVCAR-3, A2780/CP70) | FAK siRNA | Transwell Migration & Invasion | Migration and invasion | Significant reduction in migration and invasion | |
| Human Glioblastoma Cells (CL-2, CL-3, GL261) | PF-562271 (16 nM) | Transwell Invasion | Matrigel invasion | ~50-63% reduction in invasion | [6] |
| Human Lung Cancer Cells (A549) | Pyk2 siRNA | Transwell Invasion | BDNF-induced invasion | Significant decrease in invasive cell number |
Table 2: Comparison of Effects on Tumor Growth in Xenograft Models
| Model System | Intervention | Tumor Type | Endpoint Measured | Result | Reference |
| Human Prostate Cancer (PC3M-luc-C6) Xenograft in Mice | PF-562271 (25 mg/kg, p.o. BID) | Subcutaneous | Tumor growth inhibition | 62% inhibition after 2 weeks | [7][8] |
| Human Pancreatic Cancer (BxPc3) Xenograft in Mice | PF-562271 (50 mg/kg, p.o. BID) | Subcutaneous | Tumor growth inhibition | 86% inhibition | [7] |
| Human Prostate Cancer (PC3M) Xenograft in Mice | FAK shRNA | Subcutaneous | Tumor growth | Suppression of tumor growth | |
| Mouse Model of Skin Carcinogenesis | Conditional FAK knockout in epidermis | Skin Papillomas | Tumor formation | Suppressed papilloma formation | [9][10] |
| Human Hepatocellular Carcinoma (Huh7.5) Xenograft in Rats | PF-562271 (15 mg/kg/day) + Sunitinib | Subcutaneous | Tumor growth | Significant inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation of the presented data.
Cell Migration and Invasion Assays
1. Transwell Migration Assay:
-
Cell Culture: Human pancreatic cancer cells (MPanc-96) are cultured in appropriate media.
-
Assay Setup: Transwell inserts (8 µm pore size) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., 100 ng/mL IGF-I).
-
Cell Seeding: Cells, pre-treated with either vehicle or PF-562271 (0.1 µM), are seeded into the upper chamber in serum-free media.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of migrated cells in the treated group is compared to the vehicle control.[2][3]
2. Matrigel Invasion Assay:
-
Coating Inserts: Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Preparation: Human neuroblastoma cells (SK-N-BE(2)) are transfected with FAK siRNA or control siRNA.
-
Assay Procedure: The protocol follows the same steps as the transwell migration assay, with the addition of the Matrigel layer serving as an artificial basement membrane that cells must degrade and invade.
-
Data Analysis: The number of invaded cells is quantified and expressed as a percentage of the control.[5]
In Vivo Xenograft Studies
1. Subcutaneous Tumor Model with PF-562271 Treatment:
-
Cell Line: Human prostate cancer cells (PC3M-luc-C6) expressing luciferase are used.
-
Animal Model: Athymic nude mice are utilized.
-
Tumor Inoculation: A suspension of PC3M-luc-C6 cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives PF-562271 (e.g., 25 mg/kg) orally twice daily (BID). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. For luciferase-expressing cells, tumor burden can also be monitored non-invasively using bioluminescent imaging.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.[7][8]
2. Conditional Knockout Mouse Model:
-
Genetic Model: Mice with a floxed FAK allele (FAKfl/fl) are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Keratin-14 for epidermis).
-
Induction of Knockout: Cre recombinase activity is induced (e.g., by tamoxifen (B1202) administration) to excise the FAK gene specifically in the target tissue.
-
Tumor Induction: Carcinogenesis is induced using a chemical carcinogen (e.g., DMBA/TPA for skin cancer).
-
Observation: The incidence, multiplicity, and size of tumors are monitored over time in both the FAK knockout and control (FAKfl/fl without Cre or without induction) groups.
-
Analysis: The effect of FAK deletion on tumor initiation and progression is determined by comparing the tumor burden between the two groups.[9][10]
Mandatory Visualization
The following diagrams illustrate the key signaling pathway targeted by PF-562271 and a generalized workflow for the cross-validation of pharmacological and genetic approaches.
Caption: FAK/Pyk2 Signaling Pathway Inhibition by PF-562271.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The PYK2 inhibitor PF-562271 enhances the effect of temozolomide on tumor growth in a C57Bl/6-Gl261 mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Bioluminescent imaging study: FAK inhibitor, PF-562,271, preclinical study in PC3M-luc-C6 local implant and metastasis xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Specific deletion of focal adhesion kinase suppresses tumor formation and blocks malignant progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib and PF-562,271 (FAK/Pyk2 inhibitor) effectively block growth and recovery of human hepatocellular carcinoma in a rat xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of FAK Inhibitors: PF-562271, Defactinib, and GSK2256098
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of three prominent Focal Adhesion Kinase (FAK) inhibitors: PF-562271, Defactinib (VS-6063), and GSK2256098. Understanding the selectivity of these inhibitors is crucial for interpreting experimental results and for the development of targeted cancer therapies. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the FAK signaling pathway and experimental workflows.
Kinase Inhibitor Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of PF-562271, Defactinib, and GSK2256098 against their primary targets, FAK and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), as well as their broader kinome selectivity.
Table 1: Potency Against Primary Targets
| Inhibitor | FAK IC50/Ki | Pyk2 IC50 | Selectivity (FAK vs. Pyk2) |
| PF-562271 | 1.5 nM (IC50)[1][2] | ~14-15 nM (IC50)[1][3] | ~10-fold[3] |
| Defactinib (VS-6063) | 0.6 nM (IC50)[3] | <0.6 nM (IC50)[3] | Dual FAK/Pyk2 inhibitor[3] |
| GSK2256098 | 0.4 nM (Ki)[3][4] | - | Highly selective for FAK[3] |
Table 2: Broader Kinase Selectivity
| Inhibitor | Notable Off-Target Kinases (<100-fold selectivity) |
| PF-562271 | Some Cyclin-Dependent Kinases (CDKs)[2] |
| Defactinib (VS-6063) | Inhibits 9 other kinases with IC50 < 1 µM[3] |
| GSK2256098 | Highly selective for FAK over other kinases[3] |
PF-562271 is a potent inhibitor of FAK and demonstrates approximately 10-fold selectivity over Pyk2.[3] While generally selective, it has been shown to have some activity against certain CDKs.[2] Defactinib is a dual inhibitor of FAK and Pyk2 with similar high potency against both kinases.[3] GSK2256098 is a highly selective FAK inhibitor, showing minimal inhibition of other kinases, including Pyk2.[3][4]
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival. Upon activation by integrin clustering at sites of cell-extracellular matrix (ECM) adhesion, FAK undergoes autophosphorylation at Tyrosine 397 (Y397). This creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Kinase inhibitors like PF-562271, Defactinib, and GSK2256098 act as ATP-competitive inhibitors, binding to the kinase domain of FAK and preventing its autophosphorylation and subsequent downstream signaling.
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Experimental Protocols
The determination of kinase inhibitor selectivity is performed using a variety of in vitro and cell-based assays. Below are detailed methodologies for commonly employed experiments.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant FAK)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase inhibitor (e.g., PF-562271)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase, substrate, and kinase inhibitor.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Include controls with no inhibitor (vehicle control) and no enzyme (background).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Western Blot for Phospho-FAK)
This method assesses the ability of an inhibitor to block the autophosphorylation of FAK within a cellular context.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Kinase inhibitor (e.g., PF-562271)
-
Stimulant (e.g., serum or growth factor, if required to induce FAK phosphorylation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-FAK Y397 and anti-total FAK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the kinase inhibitor for a predetermined time (e.g., 2 hours).
-
Stimulation (if necessary): If the basal level of FAK phosphorylation is low, stimulate the cells with a suitable agent to induce FAK activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-FAK (Y397).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total FAK as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-FAK and total FAK. Normalize the phospho-FAK signal to the total FAK signal for each treatment condition. Calculate the percent inhibition of FAK phosphorylation relative to the vehicle-treated control.
Experimental Workflow for Kinase Inhibitor Profiling
Large-scale kinase inhibitor profiling, often referred to as kinome scanning, is essential for determining the broader selectivity of a compound. The following diagram illustrates a typical workflow for such an experiment.
Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.
This guide provides a foundational understanding of the selectivity profiles of PF-562271, Defactinib, and GSK2256098. For researchers, the choice of inhibitor will depend on the specific experimental goals, with highly selective inhibitors like GSK2256098 being ideal for dissecting the specific roles of FAK, while dual inhibitors like Defactinib may be advantageous in contexts where inhibition of both FAK and Pyk2 is desired. As with any kinase inhibitor, it is recommended to confirm its activity and selectivity in the specific cellular context of interest.
References
A Comparative Guide to the In Vivo Efficacy of PF-562271 and Other Anti-Angiogenic Compounds
This guide provides a comparative overview of the in vivo efficacy of PF-562271, a potent inhibitor of Focal Adhesion Kinase (FAK), against other established anti-angiogenic agents: sunitinib, bevacizumab, and sorafenib (B1663141). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds based on available preclinical data.
Mechanism of Action at a Glance
These anti-angiogenic compounds function through distinct but sometimes overlapping signaling pathways to inhibit the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.
-
PF-562271: A small molecule inhibitor that primarily targets Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival.[1][2][3] By inhibiting FAK, PF-562271 can disrupt tumor cell motility and invasion, and also impact the tumor microenvironment.[3]
-
Sunitinib: A multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4] This dual inhibition blocks key signaling pathways involved in both angiogenesis and direct tumor cell proliferation.[4]
-
Bevacizumab: A humanized monoclonal antibody that specifically targets and neutralizes Vascular Endothelial Growth Factor-A (VEGF-A).[5][6] By sequestering VEGF-A, bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting the initiation of the angiogenic signaling cascade.[5][6]
-
Sorafenib: A multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway involved in tumor cell proliferation, as well as VEGFR and PDGFR, which are crucial for angiogenesis.[7][8][9][10][11]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by each compound.
In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor efficacy of PF-562271, sunitinib, bevacizumab, and sorafenib in various preclinical xenograft models. It is important to note that these studies were conducted under different experimental conditions, and therefore, direct cross-study comparisons should be made with caution.
Table 1: In Vivo Efficacy of PF-562271
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PC3M-luc-C6 (Prostate) | Mouse | 25 mg/kg, p.o., BID, 5x/wk for 2 weeks | 62% | [12][13] |
| BxPc3 (Pancreatic) | Athymic female mice | 50 mg/kg, p.o., BID | 86% | [7] |
| PC-3M (Prostate) | Athymic female mice | 50 mg/kg, p.o., BID | 45% | [7] |
| LoVo (Colon) | Athymic female mice | 25-50 mg/kg, BID | 78-94% | [12] |
| BT474 (Breast) | Athymic female mice | 25-50 mg/kg, BID | 78-94% | [12] |
Table 2: In Vivo Efficacy of Sunitinib
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SK-N-BE(2) (Neuroblastoma) | NOD/SCID mice | 20 mg/kg, gavage, daily | Significant reduction in primary tumor growth | [14] |
| NB12 (Neuroblastoma) | NOD/SCID mice | 20 mg/kg, gavage, daily | Significant reduction in primary tumor growth | [14] |
| SKOV3 luc (Ovarian) | SCID beige mice | 40 mg/kg, gavage, daily | Significantly reduced tumor growth | [15] |
| 4T1-luc (Breast) | Balb/c mice | 120 mg/kg/day | Enhanced lung tumor burden | [8] |
| RENCA-luc (Renal) | Balb/c mice | 120 mg/kg/day | No significant effect on lung tumor burden | [8] |
Table 3: In Vivo Efficacy of Bevacizumab
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Neuroblastoma Xenograft | Nude mice | 5 mg/kg, weekly | 38.1% | [16] |
| FaDu (HNSCC) | Nude mice | 5 mg/kg, i.p., daily for 28 days | Did not result in cures as monotherapy | [17] |
| FaDu (HNSCC) | Nude mice | 20 mg/kg, i.p., daily for 28 days | Did not result in cures as monotherapy | [17] |
Table 4: In Vivo Efficacy of Sorafenib
| Tumor Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| PLC/PRF/5 (HCC) | SCID mice | 10 mg/kg, daily | 49% | [8][11] |
| PLC/PRF/5 (HCC) | SCID mice | 30 mg/kg, daily | Complete tumor growth inhibition | [8][11] |
| HLE (HCC) | Nude mice | 25 mg/kg, gavage, 5x/wk for 3 weeks | 49.3% | [18] |
| 06-0606 (HCC Xenograft) | Mice | 50 mg/kg, oral, daily for 12 days | 85% | [19] |
| 10-0505 (HCC Xenograft) | Mice | 100 mg/kg, oral, daily for 12 days | 96% | [19] |
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific details may vary between individual studies.
Subcutaneous Xenograft Model
-
Animal Models: Immunocompromised mice (e.g., nude, SCID, NOD/SCID) are typically used to prevent rejection of human tumor cells.[14][20][21]
-
Cell Preparation and Implantation:
-
Human tumor cell lines are cultured in appropriate media until they reach a logarithmic growth phase.[22]
-
Cells are harvested, washed, and resuspended in a sterile solution such as PBS or HBSS.[20][22]
-
A specific number of cells (typically 1 x 106 to 5 x 106) are injected subcutaneously into the flank of the mice.[14][15][23]
-
In some cases, cells are mixed with Matrigel to improve tumor engraftment and growth.[20][23]
-
-
Treatment Administration:
-
Once tumors reach a palpable or predetermined size (e.g., 100 mm³), animals are randomized into treatment and control groups.[18][19]
-
PF-562271, Sunitinib, and Sorafenib: Typically administered orally via gavage.[12][14][15][18] Dosing schedules can be once or twice daily (QD or BID) for a specified number of weeks.
-
Bevacizumab: Administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[16][17] Dosing is often less frequent, such as once or twice weekly.
-
The control group receives the vehicle used to dissolve or suspend the test compound.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.[21][22]
-
Animal body weight and general health are monitored throughout the study to assess toxicity.
-
At the end of the study, tumors may be excised and weighed.
-
Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the control group.
-
Experimental Workflow
Summary and Conclusion
PF-562271 demonstrates significant in vivo anti-tumor activity across a range of preclinical cancer models, with tumor growth inhibition reaching up to 94% in certain studies.[12] Its mechanism of action, centered on the inhibition of FAK, offers a distinct therapeutic approach compared to the VEGFR- and RAF-pathway-targeted agents like sunitinib, bevacizumab, and sorafenib.
References
- 1. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The important roles of RET, VEGFR2 and the RAF/MEK/ERK pathway in cancer treatment with sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sorafenib, a dual Raf kinase/vascular endothelial growth factor receptor inhibitor has significant anti-myeloma activity and synergizes with common anti-myeloma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 16. The sequence of drug administration influences the antitumor effects of bevacizumab and cyclophosphamide in a neuroblastoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 21. Xenograft tumor model [bio-protocol.org]
- 22. yeasenbio.com [yeasenbio.com]
- 23. LLC cells tumor xenograft model [protocols.io]
A Comparative Guide to PF-562271: Evaluating Reproducibility and Performance Against Alternative FAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Focal Adhesion Kinase (FAK) inhibitor, PF-562271. We delve into the reproducibility of published data by comparing key performance metrics across various studies and against other prominent FAK inhibitors. This objective overview, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their drug development and research endeavors.
Executive Summary
PF-562271 is a potent and selective, ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[1][2] Preclinical studies have consistently demonstrated its ability to inhibit FAK phosphorylation, and consequently, tumor cell migration, proliferation, and survival.[3][4] While direct "reproducibility studies" are not abundant in the literature, a cross-study comparison of its inhibitory concentrations (IC50) and cellular effects reveals a generally consistent profile. This guide presents this comparative data, alongside detailed experimental protocols and a visual representation of the FAK signaling pathway, to offer a thorough understanding of PF-562271's performance and its standing among alternative FAK inhibitors.
Comparative Performance of FAK Inhibitors
The following tables summarize the quantitative data on PF-562271 and other widely used FAK inhibitors, providing a basis for evaluating their relative potency and selectivity. The consistency of these values across different studies is a key indicator of the reproducibility of the underlying data.
Table 1: In Vitro Potency of FAK Inhibitors
| Inhibitor | Target(s) | IC50 (FAK) | IC50 (Pyk2) | Selectivity (FAK vs. Pyk2) | Other Notable Kinase Inhibition (<100-fold selectivity) |
| PF-562271 (VS-6062) | FAK, Pyk2 | 1.5 nM[5][6] | 13 nM[5] | ~10-fold | Some CDKs[5] |
| Defactinib (VS-6063) | FAK, Pyk2 | 0.6 nM | <0.6 nM | Dual FAK/Pyk2 inhibitor | 9 other kinases with IC50 < 1 µM |
| GSK2256098 | FAK | 0.4 nM (Ki) | - | Selective for FAK | - |
| PF-573228 (PF-228) | FAK | - | - | Selective inhibitor of FAK[1] | - |
| Y15 | FAK | - | - | Does not target Pyk2, c-Src, etc.[1] | - |
Table 2: Cellular Activity of PF-562271 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| TC32 | Ewing Sarcoma | Cell Viability | 2.1 µM | [5] |
| A673 | Ewing Sarcoma | Cell Viability | 1.7 µM | [5] |
| SKOV3 | Ovarian Cancer | Cell Adhesion & Migration | Inhibition Observed | [7] |
| A2780 | Ovarian Cancer | Cell Adhesion & Migration | Inhibition Observed | [7] |
| HCT116 | Colorectal Cancer | Apoptosis | Concentration-dependent increase | [8] |
| SW480 | Colorectal Cancer | Apoptosis | Concentration-dependent increase | [8] |
| MPanc-96 | Pancreatic Cancer | FAK Phosphorylation (Y397) | Maximal inhibition at 0.1-0.3 µM | [4] |
| MAD08-608 | Pancreatic Cancer | FAK Phosphorylation (Y397) | Maximal inhibition at 0.1-0.3 µM | [4] |
FAK Signaling Pathway and Inhibition
Focal Adhesion Kinase is a central mediator of signaling from the extracellular matrix (ECM) to the cell's interior. The following diagram illustrates the FAK signaling pathway and the point of intervention for inhibitors like PF-562271.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of focal adhesion kinase by PF-562,271 inhibits the growth and metastasis of pancreatic cancer concomitant with altering the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Focal Adhesion Kinase by PF-562,271 Inhibits the Growth and Metastasis of Pancreatic Cancer Concomitant with Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. FAK inhibitor PF-562271 inhibits the migration and proliferation of high-grade serous ovarian cancer cells through FAK and FAK mediated cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of PF-562271: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive benchmark of PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), across a diverse panel of cancer cell lines. The data presented herein offers researchers, scientists, and drug development professionals a comparative overview of PF-562271's activity, supported by detailed experimental protocols and signaling pathway visualizations to facilitate informed decisions in oncology research.
PF-562271 is an ATP-competitive inhibitor of FAK and, to a lesser extent, the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).[1][2][3] By targeting FAK, PF-562271 disrupts crucial downstream signaling cascades, including the ERK, JNK/MAPK, and PI3K/Akt pathways, which are pivotal for cancer cell proliferation, migration, and survival.[2] This targeted inhibition ultimately interferes with the intricate communication between cancer cells and their microenvironment, highlighting its therapeutic potential in a variety of malignancies.
Comparative Activity of PF-562271 Across Cancer Cell Lines
The anti-proliferative activity of PF-562271 has been evaluated in numerous cancer cell lines, with IC50 and GI50 values serving as key metrics for its efficacy. The following table summarizes the activity of PF-562271 across a range of cancer types, providing a clear comparison of its potency.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Ewing Sarcoma | TC32 | 2.1 | Average IC50 across seven Ewing sarcoma cell lines was 2.4 µM.[4] |
| A673 | 1.7 | One of the most sensitive Ewing sarcoma cell lines tested.[4] | |
| Osteosarcoma | 143B | 1.98 | All tested osteosarcoma cell lines were sensitive to treatment.[5] |
| MG63 | 1.76 | Demonstrated high sensitivity to PF-562271.[5] | |
| Pancreatic Cancer | BxPC-3 | - | Showed significant tumor growth inhibition in xenograft models.[1][6] |
| MPanc-96 | - | Inhibition of migration and invasion observed.[1][7] | |
| Glioblastoma | U87MG | - | Dose-dependent inhibition of FAK phosphorylation observed.[8] |
| GL261 | - | Enhanced temozolomide-induced cytotoxicity.[3] | |
| Lung Cancer | H125 | - | Induced apoptosis in xenograft models.[8] |
| H460 | - | FAK inhibition led to loss of viability in mutant KRAS NSCLC cells.[9] | |
| Breast Cancer | BT474 | - | Demonstrated significant tumor growth inhibition in xenografts.[6] |
| Prostate Cancer | PC-3M | - | Resulted in G1 arrest and tumor growth inhibition.[8][10] |
| Colon Cancer | LoVo | - | Showed significant tumor growth inhibition in xenograft models.[6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. The absence of a specific IC50 value indicates that the primary reported effect was not a direct measure of 50% growth inhibition but rather other significant anti-cancer activities.
Visualizing the Mechanism of Action
To elucidate the mechanism by which PF-562271 exerts its effects, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of PF-562271 and a vehicle control (e.g., DMSO) for 72 hours.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[5]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Destaining: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5]
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Western Blot for FAK Phosphorylation
Western blotting is used to detect the phosphorylation status of FAK and downstream signaling proteins.
-
Cell Lysis: Treat cells with PF-562271 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phosphorylated proteins, BSA is often recommended to reduce background.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (e.g., Tyr397), total FAK, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Transwell Migration Assay
The Transwell assay is used to assess the migratory capacity of cancer cells.
-
Cell Preparation: Starve cancer cells in a serum-free medium for 24 hours.
-
Chamber Setup: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed the starved cells in a serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.[12]
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of PF-562271.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
This guide provides a foundational understanding of PF-562271's activity and the experimental approaches to evaluate it. The presented data and protocols are intended to support the scientific community in the ongoing efforts to develop novel and effective cancer therapies.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 5. scispace.com [scispace.com]
- 6. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
A Comparative Analysis of PF-562271 HCl and PF-562271 Besylate Salts for Preclinical Research
For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two common salt forms of the potent Focal Adhesion Kinase (FAK) inhibitor, PF-562271: the hydrochloride (HCl) salt and the besylate salt.
PF-562271 is a pivotal tool in cancer research, targeting the FAK signaling pathway involved in cell proliferation, migration, and survival.[1][2] While both the HCl and besylate salts deliver the same active molecule, their physicochemical properties can differ, influencing factors such as solubility, stability, and ease of formulation. This guide aims to provide an objective comparison based on available experimental data to aid researchers in selecting the optimal salt form for their specific in vitro and in vivo studies.
Physicochemical Properties: A Comparative Overview
The selection of a salt form is often dictated by its physical and chemical characteristics. The following table summarizes the key properties of PF-562271 HCl and PF-562271 besylate.
| Property | PF-562271 HCl | PF-562271 Besylate |
| CAS Number | 939791-41-0[3] | 939791-38-5[4][5] |
| Molecular Formula | C21H21ClF3N7O3S[3] | C27H26F3N7O6S2[5] |
| Molecular Weight | 543.95 g/mol [3][6] | 665.66 g/mol [4][5] |
| Appearance | Solid powder[3] | Crystalline solid[7][8] |
| Solubility (DMSO) | 100 mg/mL[6][9][10] | ~0.4 - 1 mg/mL[3][4][5][7] |
| Solubility (Water) | Insoluble[10] | ~0.8 mg/mL[3][5] |
| Solubility (Ethanol) | Insoluble[10] | ~0.7 mg/mL[3][5] |
Biological Activity: Potency and Selectivity
PF-562271 is a potent, ATP-competitive, and reversible inhibitor of FAK and the closely related proline-rich tyrosine kinase 2 (Pyk2).[2][9][11] The biological activity is inherent to the parent molecule and is expected to be consistent across different salt forms, provided equivalent molar concentrations of the active compound are used.
| Parameter | Value |
| FAK IC50 | 1.5 nM[2][4][6][9][11][12] |
| Pyk2 IC50 | 13-14 nM[2][4][7][11] |
| Cell-based FAK Phos. IC50 | 5 nM[2][6][12] |
| Selectivity | >100-fold selectivity against a broad range of other protein kinases.[2][4][6][9] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition has been observed in various xenograft models with doses typically ranging from 25 to 50 mg/kg, administered orally.[4][6][12] Regressions in tumor size have also been reported.[2][7] |
FAK Signaling Pathway and PF-562271's Mechanism of Action
PF-562271 exerts its effects by inhibiting the kinase activity of FAK, a critical mediator of signals from integrins and growth factor receptors.[13][14] This inhibition disrupts downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival.[15][16][17]
Figure 1: FAK Signaling Pathway. This diagram illustrates the central role of FAK in mediating signals from the extracellular matrix and growth factors to regulate key cellular processes. PF-562271 directly inhibits FAK kinase activity, blocking these downstream pathways.
Experimental Protocols
To ensure reproducible and comparable results, standardized protocols are essential. Below are representative methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 value of PF-562271 salt forms against FAK.
Figure 2: Kinase Inhibition Assay Workflow. A typical workflow for determining the potency of an inhibitor against its target kinase.
Methodology:
-
Reagent Preparation: Prepare stock solutions of PF-562271 HCl and PF-562271 besylate in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the FAK enzyme, the diluted compound, and kinase assay buffer.
-
Initiation: Start the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.
-
Data Analysis: Plot the inhibition data against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Aqueous Solubility Determination
This protocol describes a common method to assess the solubility of the different salt forms.
Methodology:
-
Sample Preparation: Add an excess amount of each salt form to a known volume of purified water (or a relevant buffer like PBS) in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Calculation: Express the solubility in units such as mg/mL or µM.
Conclusion and Recommendations
The primary difference between PF-562271 HCl and PF-562271 besylate lies in their physicochemical properties, most notably their solubility. The HCl salt exhibits significantly higher solubility in DMSO, which can be advantageous for preparing concentrated stock solutions for in vitro assays.[6][9][10] Conversely, the besylate salt shows some, albeit limited, solubility in water, which might be a consideration for certain formulation strategies.[3][5]
For in vitro studies , where high concentration DMSO stocks are standard, the PF-562271 HCl salt may offer greater convenience due to its excellent solubility in this solvent.
For in vivo studies , the choice is less clear-cut without direct comparative pharmacokinetic data. The besylate salt is frequently mentioned in the context of in vivo experiments and has been used in clinical trials.[4] Researchers should consider the formulation vehicle required for their specific animal model and administration route. Given the poor aqueous solubility of the parent compound, both salts will likely require a formulation vehicle such as a suspension or a solution with co-solvents for oral administration.[4]
Ultimately, the selection between the HCl and besylate salt forms of PF-562271 should be guided by the specific requirements of the planned experiments, with careful consideration given to the preparation of stock solutions and final formulations. It is recommended to perform small-scale solubility and formulation tests before commencing large-scale experiments.
References
- 1. malotilate.com [malotilate.com]
- 2. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PF-562271 (besylate) | CAS 939791-38-5 | Cayman Chemical | Biomol.com [biomol.com]
- 9. abmole.com [abmole.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 14. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PF-562271 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of PF-562271 hydrochloride, a potent inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). While this compound is considered non-hazardous for transport, its toxicological properties have not been exhaustively studied, necessitating cautious handling and disposal.[1]
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the basic safety and handling precautions for this compound.
| Property | Value/Information | Source |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [1] |
| Personal Protective Equipment (PPE) | Lab coat, chemical-resistant gloves, and safety goggles should be worn at all times. | [2] |
| Ventilation | Work should be conducted in a well-ventilated area or a chemical fume hood.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. On-site treatment should not be performed.
1. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, vials, and bench paper, must be treated as contaminated waste.[3]
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container. Do not discharge solutions down the drain.[3][4][5]
2. Containerization and Labeling:
-
Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[3]
-
Liquid Waste: Use a designated, chemically resistant container with a secure screw-on cap for liquid waste.[3][6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.[2][6]
3. Storage of Chemical Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
The designated waste storage area should have secondary containment and be clearly marked.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[6]
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
FAK/Pyk2 Signaling Pathway
PF-562271 is an ATP-competitive, reversible inhibitor of FAK and Pyk2.[7] These non-receptor tyrosine kinases play a crucial role in cellular processes such as adhesion, migration, and proliferation by activating downstream signaling cascades. The simplified diagram below illustrates the central role of FAK and Pyk2 in signal transduction.
Caption: FAK/Pyk2 signaling cascade initiated by integrins and growth factor receptors.
Disclaimer: This information is intended for guidance in a research setting and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for detailed instructions on chemical waste disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling PF-562271 Hydrochloride
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling the potent focal adhesion kinase (FAK) inhibitor, PF-562271 hydrochloride. Due to its potent biological activity, this compound requires stringent handling protocols to ensure personnel safety and prevent contamination. The following procedures outline the necessary personal protective equipment (PPE), operational steps for handling, and compliant disposal methods.
While a Safety Data Sheet (SDS) for the besylate salt of PF-562271 suggests it is not classified as hazardous, the high potency of this kinase inhibitor warrants a cautious approach.[1] Therefore, it is prudent to handle this compound as a potentially hazardous compound. All laboratory personnel must be trained in handling potent compounds before working with this substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table summarizes the required equipment.
| PPE Component | Specification | Justification |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and allows for safe removal of the outer layer in case of contamination. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from airborne powder and splashes of solutions. |
| Respiratory Protection | N95 respirator or higher | Essential for handling the powdered form to prevent inhalation of fine particles. |
| Body Protection | Disposable lab coat with knit cuffs or a full-body suit (e.g., Tyvek) | Provides a barrier against contamination of personal clothing. Full-body suits are recommended for larger quantities or when there is a higher risk of aerosolization. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants outside the work area. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of this compound. The entire process should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and decontaminated.
-
Gather all necessary equipment, including the compound, solvents, weighing paper, spatulas, and waste containers.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of powder onto weighing paper.
-
Avoid any actions that could generate dust.
-
Promptly and securely close the primary container.
-
-
Solution Preparation:
-
To create a stock solution, add the weighed powder to the appropriate solvent within a suitable container (e.g., a vial or flask).
-
Cap the container and mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent (e.g., 70% ethanol).
-
Carefully doff PPE, starting with the outer gloves, followed by shoe covers, lab coat/suit, inner gloves, and finally, respiratory and eye protection.
-
Dispose of all single-use PPE and contaminated materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, shoe covers, and disposable lab coats, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for decontamination should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.[2][3]
-
Sharps Waste: Any sharps, such as needles or razor blades, that come into contact with the compound must be disposed of in a designated sharps container for hazardous materials.
-
Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal.[4] Follow all institutional and local regulations for hazardous waste disposal.[2][5][6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
